Product packaging for Zicronapine(Cat. No.:CAS No. 170381-16-5)

Zicronapine

Cat. No.: B1683627
CAS No.: 170381-16-5
M. Wt: 354.9 g/mol
InChI Key: BYPMJBXPNZMNQD-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zicronapine is a member of indanes.
This compound has been used in trials studying the treatment of Schizophrenia.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27ClN2 B1683627 Zicronapine CAS No. 170381-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPMJBXPNZMNQD-PZJWPPBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168849
Record name Zicronapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170381-16-5
Record name (-)-trans-4-[(1R,3S)-6-Chloro-3-phenylindan-1-yl]-1,2,2-trimethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170381-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zicronapine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170381165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zicronapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zicronapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZICRONAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV11V7G6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zicronapine's Mechanism of Action: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zicronapine (formerly Lu 31-130) is an investigational atypical antipsychotic agent characterized by its potent antagonist activity at dopamine and serotonin receptors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychopharmacology and the development of novel therapeutics for psychiatric disorders.

Introduction

This compound is a monoaminergic antagonist with a multi-receptorial profile, demonstrating high affinity for dopamine D1, D2, and serotonin 5-HT2A receptors.[1][2] As an atypical antipsychotic, its mechanism of action is thought to involve a combination of postsynaptic blockade of these key receptors in the central nervous system, which is hypothesized to contribute to its antipsychotic effects. This guide synthesizes the available preclinical data to elucidate the molecular and cellular mechanisms underpinning the pharmacological effects of this compound.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a compound for a receptor, with a lower Ki value indicating a higher affinity.

ReceptorKi (nM)
Dopamine D119
Dopamine D219
Serotonin 5-HT2A4.2
Table 1: In vitro receptor binding affinities of this compound for key dopamine and serotonin receptors.

Experimental Protocols

Radioligand Receptor Binding Assays

The determination of this compound's receptor binding affinities (Ki values) is typically achieved through competitive radioligand binding assays.

General Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., HEK293, CHO) transfected with the specific human receptor subtype or from native tissue homogenates.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Cell Membranes with Target Receptor Incubation Incubation (Competition for Receptor Binding) Membrane->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Quantification of Bound Radioligand) Filtration->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->ChengPrusoff Ki Calculate Ki Value ChengPrusoff->Ki

Fig. 1: Experimental workflow for radioligand receptor binding assays.

Core Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action is the antagonism of D1, D2, and 5-HT2A receptors. This blockade interrupts the downstream signaling cascades normally initiated by the endogenous ligands, dopamine and serotonin.

Dopamine D1 and D2 Receptor Antagonism
  • Dopamine D1 Receptor Signaling: D1 receptors are Gs-protein coupled receptors. Their activation by dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This compound, as a D1 antagonist, blocks this pathway, preventing the downstream effects of D1 receptor activation.

  • Dopamine D2 Receptor Signaling: D2 receptors are Gi/o-protein coupled receptors. Dopamine binding to D2 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. D2 receptor activation can also modulate other signaling pathways, including the Akt/GSK-3β pathway. By blocking D2 receptors, this compound prevents the inhibition of adenylyl cyclase and influences these alternative signaling cascades.

G cluster_d1 Dopamine D1 Receptor Pathway cluster_d2 Dopamine D2 Receptor Pathway Dopamine1 Dopamine D1R D1 Receptor (Gs) Dopamine1->D1R Activates AC1 Adenylyl Cyclase D1R->AC1 Stimulates Zicronapine1 This compound Zicronapine1->D1R Blocks cAMP1 cAMP AC1->cAMP1 Increases PKA PKA cAMP1->PKA Activates CellularResponse1 Cellular Response PKA->CellularResponse1 Dopamine2 Dopamine D2R D2 Receptor (Gi/o) Dopamine2->D2R Activates AC2 Adenylyl Cyclase D2R->AC2 Inhibits Akt Akt D2R->Akt Modulates Zicronapine2 This compound Zicronapine2->D2R Blocks cAMP2 cAMP AC2->cAMP2 Decreases CellularResponse2 Cellular Response cAMP2->CellularResponse2 GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->CellularResponse2

Fig. 2: this compound's antagonism of Dopamine D1 and D2 receptor signaling.
Serotonin 5-HT2A Receptor Antagonism

The serotonin 5-HT2A receptor is a Gq/11-protein coupled receptor. Its activation by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC). This compound's antagonism of the 5-HT2A receptor inhibits this signaling cascade.

cluster_5ht2a Serotonin 5-HT2A Receptor Pathway Serotonin Serotonin HT2AR 5-HT2A Receptor (Gq/11) Serotonin->HT2AR Activates PLC Phospholipase C HT2AR->PLC Stimulates This compound This compound This compound->HT2AR Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Fig. 3: this compound's antagonism of Serotonin 5-HT2A receptor signaling.

Functional Assays

Functional assays are employed to determine the potency of this compound as an antagonist at its target receptors. These assays measure the ability of this compound to inhibit the functional response induced by a known agonist.

Example Functional Assay Protocols:

  • cAMP Assays (for D1 and D2 receptors):

    • Cells expressing either D1 or D2 receptors are treated with this compound at various concentrations.

    • A known agonist (e.g., dopamine) is added to stimulate the receptors.

    • The intracellular levels of cAMP are measured using techniques such as ELISA, HTRF, or reporter gene assays.

    • The concentration of this compound that produces 50% inhibition of the agonist-induced cAMP response (IC50) is determined.

  • Calcium Mobilization Assays (for 5-HT2A receptors):

    • Cells expressing 5-HT2A receptors are loaded with a calcium-sensitive fluorescent dye.

    • The cells are pre-incubated with various concentrations of this compound.

    • A 5-HT2A agonist (e.g., serotonin) is added to stimulate the release of intracellular calcium.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • The IC50 value for this compound's inhibition of the calcium response is calculated.

Conclusion

This compound is a potent antagonist of dopamine D1, D2, and serotonin 5-HT2A receptors. Its mechanism of action is centered on the blockade of the downstream signaling pathways associated with these G-protein coupled receptors. The in vitro binding and functional assay data provide a clear picture of its primary pharmacological profile. This technical guide serves as a foundational resource for understanding the molecular interactions and cellular effects of this compound, which are critical for its ongoing evaluation and the development of next-generation antipsychotic therapies. Further research into the broader receptor profile and in vivo functional consequences will provide a more complete understanding of its therapeutic potential and side-effect profile.

References

Zicronapine: A Technical Whitepaper on its Pharmacodynamic and Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Zicronapine (also known as Lu 31-130) was an investigational atypical antipsychotic under development by H. Lundbeck A/S. Its development was discontinued in 2014. As a result, publicly available data, particularly comprehensive human pharmacokinetic and pharmacodynamic information, is limited. This document compiles the available scientific information and provides representative experimental methodologies.

Introduction

This compound is an atypical antipsychotic agent that was investigated for the treatment of schizophrenia. Like other drugs in its class, this compound exhibits a multi-receptorial binding profile, with potent antagonistic effects at key dopamine and serotonin receptors. Phase II clinical trials suggested efficacy and a safety profile comparable to olanzapine. However, in 2014, Lundbeck ceased its development in favor of a more promising compound. This guide provides an in-depth overview of the known pharmacodynamics and pharmacokinetics of this compound, based on the available preclinical and clinical data.

Pharmacodynamics

The primary mechanism of action of this compound is believed to be its potent antagonism of dopamine D1, D2, and serotonin 5-HT2A receptors.[1][2] This profile is consistent with the therapeutic action of other atypical antipsychotics, which are thought to mediate their effects through a combination of dopamine and serotonin receptor blockade.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors is a key determinant of its pharmacological effects. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity. The available in vitro binding data for this compound is summarized in the table below.

ReceptorKi (nM)Species/TissueRadioligand
5-HT2A4.2[3]Not SpecifiedNot Specified
Dopamine D119[3]Not SpecifiedNot Specified
Dopamine D219[3]Not SpecifiedNot Specified

A comprehensive receptor binding profile for this compound, including its affinity for other serotonin receptor subtypes, as well as for adrenergic, muscarinic, and histaminic receptors, is not publicly available. Such a profile is crucial for a complete understanding of its potential therapeutic effects and side-effect liabilities.

Signaling Pathways

The antagonistic action of this compound at D2 and 5-HT2A receptors modulates downstream signaling cascades. Blockade of these G-protein coupled receptors (GPCRs) interferes with the canonical signaling pathways associated with these neurotransmitters, which are implicated in the pathophysiology of schizophrenia.

Zicronapine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine D2R D2 Receptor Dopamine_Release->D2R Binds Serotonin_Release Serotonin HT2AR 5-HT2A Receptor Serotonin_Release->HT2AR Binds AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C HT2AR->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates PKC PKC IP3_DAG->PKC Activates Cellular_Response_D2 Modulation of Neuronal Excitability PKA->Cellular_Response_D2 Cellular_Response_HT2A Modulation of Neuronal Excitability PKC->Cellular_Response_HT2A This compound This compound This compound->D2R Antagonizes This compound->HT2AR Antagonizes

Caption: this compound's antagonistic action on D2 and 5-HT2A receptors.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)
Pharmacokinetic ParameterValueSpeciesStudy Type
Absorption
BioavailabilityData not availableHuman
Tmax (Time to Peak Concentration)Data not availableHuman
Cmax (Peak Concentration)Data not availableHuman
Distribution
Volume of Distribution (Vd)Data not availableHuman
Protein BindingData not availableHuman
Metabolism
Primary Metabolic PathwaysN-demethylationHumanIn vitro
Metabolizing EnzymesCytochrome P450 (CYP) enzymesHumanIn vitro
Excretion
Half-life (t1/2)Data not availableHuman
Clearance (CL)Data not availableHuman
Metabolism

In vitro studies using human liver microsomes and recombinant human CYP450 enzymes have shown that this compound undergoes N-demethylation, a common metabolic pathway for many xenobiotics. This process is catalyzed by CYP enzymes. However, the specific CYP isoforms predominantly responsible for the metabolism of this compound have not been publicly disclosed. A study investigating the kinetic isotope effect of deuterated analogs of this compound confirmed the involvement of CYP enzymes in its N-demethylation.

Zicronapine_Metabolism This compound This compound N_desmethyl_this compound N-desmethyl-zicronapine This compound->N_desmethyl_this compound N-demethylation CYP450 CYP450 Enzymes (Specific isoforms not identified) CYP450->this compound Catalyzes

Caption: The role of CYP450 enzymes in the N-demethylation of this compound.

Experimental Protocols

The following sections describe representative experimental methodologies for determining the pharmacodynamic and pharmacokinetic parameters of an atypical antipsychotic like this compound.

In Vitro Receptor Binding Affinity Assay (Competition Assay)

Objective: To determine the binding affinity (Ki) of this compound for a specific neurotransmitter receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human recombinant D2 or 5-HT2A receptors).

  • A specific radioligand for the receptor (e.g., [3H]-spiperone for D2 receptors).

  • This compound test solutions at various concentrations.

  • A non-labeled competing ligand with known high affinity for the receptor (for determining non-specific binding).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a series of tubes, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. A set of tubes containing the radioligand and an excess of the non-labeled competing ligand is used to determine non-specific binding. A control set contains only the radioligand and membranes to determine total binding.

  • Equilibration: Incubate the tubes at a specific temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competition_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound (this compound) - Buffer start->prepare_reagents incubation Incubate Samples: - Membranes + Radioligand + this compound - Membranes + Radioligand (Total Binding) - Membranes + Radioligand + Competitor (Non-specific) prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity (Liquid Scintillation Counting) washing->quantification data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation quantification->data_analysis end End data_analysis->end

Caption: Workflow for a competition radioligand binding assay.
Human Pharmacokinetic Study (Single Ascending Dose)

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single ascending doses of this compound in healthy subjects or patients with schizophrenia.

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

Participants: Healthy male and female volunteers or clinically stable patients with schizophrenia.

Procedure:

  • Screening: Screen potential participants for eligibility based on inclusion and exclusion criteria (e.g., age, health status, concomitant medications).

  • Dosing: Randomly assign participants to receive a single oral dose of this compound at a specific dose level or a matching placebo. The study proceeds through several cohorts, with each cohort receiving a higher dose of this compound after the safety of the previous dose level has been established.

  • Blood Sampling: Collect serial blood samples from each participant at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

  • Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples for this compound and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: For each participant, determine the following pharmacokinetic parameters from the plasma concentration-time data: Cmax, Tmax, AUC (area under the curve), t1/2, CL, and Vd.

  • Safety and Tolerability Assessment: Monitor participants for adverse events through clinical assessments, vital signs, electrocardiograms (ECGs), and laboratory tests.

  • Statistical Analysis: Analyze the pharmacokinetic parameters to assess dose proportionality and to compare between different dose groups. Summarize safety and tolerability data.

Conclusion

This compound is an atypical antipsychotic with potent antagonist activity at dopamine D1, D2, and serotonin 5-HT2A receptors. While it showed promise in early clinical development, its discontinuation has resulted in a limited publicly available dataset. The provided information on its pharmacodynamics and metabolism offers a foundational understanding of its pharmacological profile. The representative experimental protocols outlined in this guide serve as a reference for the methodologies employed in the characterization of such compounds. Further research, should any unpublished data become available, would be necessary for a complete elucidation of the pharmacodynamic and pharmacokinetic properties of this compound.

References

Zicronapine: A Technical Guide to its Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zicronapine (formerly Lu 31-130) is an atypical antipsychotic agent that was under development by H. Lundbeck A/S for the treatment of schizophrenia.[1] Although its development was discontinued in 2014, its unique receptor binding profile continues to be of interest to researchers in the field of neuropharmacology and drug discovery.[1] This technical guide provides a comprehensive overview of the available data on this compound's receptor binding characteristics, details the likely experimental protocols used for its characterization, and visualizes the key signaling pathways involved.

Core Receptor Binding Profile

This compound is characterized by its multi-receptorial profile, exhibiting potent antagonism at key dopamine and serotonin receptors.[1] This profile is consistent with the pharmacological properties of many atypical antipsychotic drugs, which typically involve a combination of dopamine D2 and serotonin 5-HT2A receptor blockade.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on this compound's binding affinity (Ki) for various neurotransmitter receptors. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)SpeciesReference
Serotonin Receptors
5-HT2A4.2Not Specified
Dopamine Receptors
D119Not Specified
D219Not Specified

Note: A comprehensive binding profile for this compound across a wider range of receptors (e.g., adrenergic, muscarinic, histaminergic) is not publicly available.

Key Signaling Pathways

This compound's primary pharmacological effects are believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The signaling pathways associated with these receptors are crucial for understanding its mechanism of action.

D2_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist G_protein Gi/o Protein D2R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP (Inhibited) PKA Protein Kinase A cAMP->PKA Activation (Reduced) Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylation (Reduced) 5HT2A_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonist G_protein Gq/11 Protein HT2AR->G_protein Inhibits Activation PLC Phospholipase C G_protein->PLC Activation (Inhibited) PIP2 PIP2 PLC->PIP2 Hydrolysis (Inhibited) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Altered Neuronal Excitability Ca_release->Cellular_Response PKC->Cellular_Response Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (Cell Membranes) Incubation Incubation (Receptor + Radioligand + Compound) Receptor_Source->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation_Counting Scintillation Counting (Measure Radioactivity) Washing->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Generate Inhibition Curve (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calculation

References

An In-depth Technical Guide on the Zicronapine Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A detailed, step-by-step synthesis pathway for zicronapine (formerly Lu 31-130), including specific reaction conditions and quantitative data, is not publicly available in peer-reviewed literature or patent filings. The development of this compound was discontinued by H. Lundbeck A/S in 2014. Pharmaceutical companies typically maintain proprietary manufacturing processes for their drug candidates.

This guide provides a speculative, high-level overview of a potential synthetic route to this compound, based on established principles of organic chemistry and the synthesis of structurally similar molecules. The provided reaction schemes and methodologies are illustrative and intended for conceptual understanding rather than direct experimental replication.

Introduction to this compound

This compound is an atypical antipsychotic that was under development for the treatment of schizophrenia. Its chemical structure is 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine. The molecule features a substituted indane core linked to a trimethylpiperazine moiety. The synthesis of such a molecule would likely involve the separate construction of these two key fragments followed by their coupling.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound suggests two primary building blocks: a functionalized 6-chloro-3-phenyl-2,3-dihydro-1H-indene (the indane core) and 1,2,2-trimethylpiperazine. The key bond formation would be the coupling of the piperazine nitrogen to the C1 position of the indane ring.

Hypothetical Synthesis Pathway

The following sections outline a plausible, multi-step synthesis for this compound.

3.1. Synthesis of the Indane Core: 6-chloro-3-phenyl-1-indanone

The synthesis of the indane core likely begins with the formation of a substituted indanone, which can then be further functionalized.

Experimental Protocol (General Approach):

A common method for forming indanones is through an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid.

  • Step 1: Phenylpropanoyl Chloride Formation. 3-(4-chlorophenyl)-3-phenylpropanoic acid would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

  • Step 2: Intramolecular Friedel-Crafts Acylation. The resulting acid chloride would then undergo an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 6-chloro-3-phenyl-1-indanone. The reaction would likely be carried out in an inert solvent like dichloromethane or nitrobenzene.

3.2. Reduction and Functionalization of the Indanone

The ketone group of the indanone needs to be converted into a leaving group at the C1 position to allow for nucleophilic substitution by the piperazine.

Experimental Protocol (General Approach):

  • Step 1: Reduction to Indanol. The 6-chloro-3-phenyl-1-indanone would be reduced to the corresponding alcohol, 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-ol, using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This reduction would likely produce a mixture of cis and trans isomers.

  • Step 2: Conversion to a Leaving Group. The hydroxyl group of the indanol would then be converted into a good leaving group, for example, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride to form a mesylate or tosylate, respectively. Alternatively, direct conversion to a halide (e.g., chloride) could be achieved using thionyl chloride.

3.3. Synthesis of 1,2,2-Trimethylpiperazine

This substituted piperazine is a key component. Its synthesis could be approached in several ways, often starting from ethylenediamine and an appropriate ketone or through multi-step sequences involving amino acids.

3.4. Coupling of the Indane Core and Piperazine Moiety

The final key step is the nucleophilic substitution reaction to connect the two main fragments.

Experimental Protocol (General Approach):

The functionalized indane (e.g., the mesylate or halide) would be reacted with 1,2,2-trimethylpiperazine in the presence of a base (e.g., K₂CO₃ or triethylamine) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction would likely require heating to proceed at a reasonable rate. This reaction would form the desired C-N bond, yielding this compound.

3.5. Stereochemical Control

This compound has a specific stereochemistry ((1R,3S)). Achieving this would require either:

  • An enantioselective synthesis from the outset, using chiral catalysts or starting materials.

  • Resolution of a racemic mixture of the final compound or a late-stage intermediate using a chiral resolving agent to separate the desired diastereomeric salts.

Quantitative Data

As the specific synthesis pathway is not public, no verifiable quantitative data such as yields, reaction times, or temperatures can be provided. The following table is a placeholder to illustrate how such data would be presented.

StepReactantsReagents & Conditions (Illustrative)ProductYield (%) (Hypothetical)
3.1.1 Acid Chloride Formation3-(4-chlorophenyl)-3-phenylpropanoic acidSOCl₂, reflux3-(4-chlorophenyl)-3-phenylpropanoyl chloride>95
3.1.2 Friedel-Crafts Acylation3-(4-chlorophenyl)-3-phenylpropanoyl chlorideAlCl₃, CH₂Cl₂, 0 °C to rt6-chloro-3-phenyl-1-indanone70-80
3.2.1 Reduction6-chloro-3-phenyl-1-indanoneNaBH₄, MeOH, 0 °C6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-ol85-95
3.2.2 Mesylation6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-olMsCl, Et₃N, CH₂Cl₂, 0 °C(6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl) methanesulfonate80-90
3.4 Coupling(6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl) methanesulfonate, 1,2,2-trimethylpiperazineK₂CO₃, CH₃CN, refluxThis compound (racemic mixture)60-70
3.5 ResolutionRacemic this compoundChiral acid (e.g., tartaric acid derivative), fractional crystallization(1R,3S)-Zicronapine30-40 (from racemic)

Visualizations

The following diagrams illustrate the hypothetical synthesis pathway and logical workflow.

Zicronapine_Synthesis_Pathway cluster_indane Indane Core Synthesis cluster_piperazine Piperazine Moiety cluster_coupling Coupling and Final Product Start_Indane 3-(4-chlorophenyl)-3-phenylpropanoic acid Acid_Chloride 3-(4-chlorophenyl)-3-phenylpropanoyl chloride Start_Indane->Acid_Chloride SOCl₂ Indanone 6-chloro-3-phenyl-1-indanone Acid_Chloride->Indanone AlCl₃ Indanol 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-ol Indanone->Indanol NaBH₄ Activated_Indane Activated Indane (e.g., Mesylate) Indanol->Activated_Indane MsCl Zicronapine_Racemic Racemic this compound Activated_Indane->Zicronapine_Racemic Piperazine 1,2,2-trimethylpiperazine Piperazine->Zicronapine_Racemic Zicronapine_Final This compound ((1R,3S)-isomer) Zicronapine_Racemic->Zicronapine_Final Chiral Resolution

Caption: Hypothetical synthesis pathway for this compound.

Experimental_Workflow Start Starting Materials Indane_Synth Indane Core Synthesis (Multi-step) Start->Indane_Synth Piperazine_Synth Piperazine Synthesis (Separate Pathway) Start->Piperazine_Synth Coupling Coupling Reaction Indane_Synth->Coupling Piperazine_Synth->Coupling Purification1 Purification of Racemate Coupling->Purification1 Resolution Chiral Resolution Purification1->Resolution Final_Purification Final Product Purification & Crystallization Resolution->Final_Purification This compound This compound Final_Purification->this compound

An In-depth Technical Guide to the In Vitro Studies of Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

Preamble: The Case of Zicronapine

This document is designed to serve as an in-depth technical guide on the in vitro pharmacological evaluation of atypical antipsychotics for researchers, scientists, and drug development professionals. The initial intent was to focus this guide on the specific compound this compound (Lu 31-130). However, a comprehensive search of publicly available scientific literature revealed a significant lack of quantitative in vitro data for this compound. This compound was identified as a potent antagonist of dopamine D₁, D₂, and serotonin 5-HT₂A receptors, but specific binding affinities (Kᵢ values) and functional potencies (IC₅₀/EC₅₀ values) have not been publicly disclosed. The development of this compound was discontinued in 2014, which likely accounts for the absence of detailed pharmacological data in the public domain.

To fulfill the objective of providing a robust and illustrative technical guide, this document will use the well-characterized atypical antipsychotic, Risperidone , as a representative example. The data, protocols, and visualizations presented herein for Risperidone will serve as a blueprint, demonstrating the expected content and structure for a comprehensive in vitro pharmacological profile.

Introduction to Atypical Antipsychotics and In Vitro Profiling

Atypical antipsychotics are a class of drugs primarily used to manage the symptoms of schizophrenia and bipolar disorder. Unlike typical antipsychotics, they generally exhibit a lower risk of extrapyramidal side effects. This difference is often attributed to their distinct receptor binding profiles, particularly a potent antagonism of the serotonin 5-HT₂A receptor in addition to the dopamine D₂ receptor. In vitro studies are fundamental to drug discovery and development, providing critical insights into a compound's mechanism of action, potency, selectivity, and potential for off-target effects. Key in vitro assessments include receptor binding assays to determine affinity (Kᵢ) and functional assays to measure a compound's effect on receptor signaling (EC₅₀/IC₅₀).

Quantitative Pharmacological Data: The Profile of Risperidone

Quantitative data from in vitro assays are essential for comparing the pharmacological profiles of different compounds. The following tables summarize the binding affinities and functional potencies of Risperidone at various physiologically relevant receptors.

Table 1: Receptor Binding Affinity Profile of Risperidone

This table presents the inhibitory constant (Kᵢ) values for Risperidone at various neurotransmitter receptors. The Kᵢ value is the concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Kᵢ value signifies a higher binding affinity.

Receptor SubtypeRisperidone Kᵢ (nM)Reference(s)
Dopamine Receptors
D₂3.13[1][2]
D₄7.3[2]
Serotonin Receptors
5-HT₂A0.16[1][2]
5-HT₁A420
5-HT₂C50
Adrenergic Receptors
α₁A0.8
α₂A7.54
Histamine Receptors
H₁2.23

Note: Kᵢ values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue/cell preparation).

Table 2: Functional Assay Data for Risperidone

This table presents half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration values for Risperidone from various functional assays. These values indicate the concentration of Risperidone required to produce 50% of its maximal effect in a given assay.

Assay DescriptionReceptor TargetRisperidone Potency (nM)Reference(s)
Serotonin-induced ³²P-phosphatidic acid formation5-HT₂AIC₅₀ = 0.5
Reversal of D₂ agonist-induced inhibition of acetylcholine releaseD₂IC₅₀ = 0.89

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of pharmacological research. Below are representative methodologies for the key in vitro assays used to characterize compounds like Risperidone.

Radioligand Competition Binding Assay for D₂ and 5-HT₂A Receptors

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., Risperidone) by measuring its ability to displace a known radioligand from its target receptor.

Materials:

  • Target Receptors: Cell membranes prepared from HEK293 or CHO cells recombinantly expressing the human D₂ or 5-HT₂A receptor.

  • Radioligands:

    • For D₂ receptors: [³H]-Spiperone (a high-affinity antagonist).

    • For 5-HT₂A receptors: [³H]-Ketanserin (a high-affinity antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol for D₂; 1 µM Ketanserin for 5-HT₂A).

  • Test Compound: Risperidone, serially diluted.

  • Instrumentation: 96-well plates, filtration apparatus, liquid scintillation counter.

Procedure:

  • Plate Setup: Assays are conducted in a 96-well plate format. Each plate includes wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competition binding (radioligand + membranes + varying concentrations of the test compound).

  • Incubation: To each well, add the cell membrane preparation, the appropriate radioligand at a concentration near its dissociation constant (K₋), and either buffer, the non-specific control, or the serially diluted test compound.

  • Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Visualizations: Workflows and Signaling Pathways

Diagrams are invaluable for visualizing complex relationships and processes. The following visualizations were created using the DOT language to illustrate the pharmacological profile of Risperidone, a typical experimental workflow, and its impact on key signaling pathways.

Receptor_Profile cluster_high_affinity High Affinity (Ki < 10 nM) cluster_moderate_affinity Moderate Affinity (Ki 10-100 nM) cluster_low_affinity Low Affinity (Ki > 100 nM) Risperidone Risperidone 5-HT2A 5-HT2A Risperidone->5-HT2A Ki = 0.16 nM D2 D2 Risperidone->D2 Ki = 3.13 nM alpha1A alpha1A Risperidone->alpha1A Ki = 0.8 nM alpha2A alpha2A Risperidone->alpha2A Ki = 7.54 nM H1 H1 Risperidone->H1 Ki = 2.23 nM 5-HT2C 5-HT2C Risperidone->5-HT2C Ki = 50 nM D4 D4 Risperidone->D4 Ki = 7.3 nM 5-HT1A 5-HT1A Risperidone->5-HT1A Ki = 420 nM Workflow Workflow for a Competition Radioligand Binding Assay A Prepare cell membranes expressing target receptor B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound vs. free radioligand via vacuum filtration B->C D Quantify radioactivity on filters using scintillation counting C->D E Determine IC50 from competition curve D->E F Calculate Ki using the Cheng-Prusoff equation E->F Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway (Antagonism) cluster_5HT2A Serotonin 5-HT2A Receptor Pathway (Antagonism) Dopamine Dopamine D2R D2R Dopamine->D2R Activates Gi Gi D2R->Gi Activates Risperidone_D2 Risperidone Risperidone_D2->D2R Blocks AC AC Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response_D2 Cellular_Response_D2 PKA->Cellular_Response_D2 Phosphorylates Serotonin Serotonin SHT2AR SHT2AR Serotonin->SHT2AR Activates Gq Gq SHT2AR->Gq Activates Risperidone_5HT2A Risperidone Risperidone_5HT2A->SHT2AR Blocks PLC PLC Gq->PLC Activates IP3_DAG IP3_DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC Ca_PKC IP3_DAG->Ca_PKC Activate Cellular_Response_5HT2A Cellular_Response_5HT2A Ca_PKC->Cellular_Response_5HT2A Mediate

References

Zicronapine (CAS RN: 170381-16-5): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zicronapine (formerly Lu 31-130) is an atypical antipsychotic agent developed by H. Lundbeck A/S for the treatment of schizophrenia. Characterized by its potent antagonist activity at dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors, this compound reached Phase III clinical trials before its development was discontinued in 2014. This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological profile, and available clinical data. Detailed experimental methodologies, quantitative data, and visual representations of its mechanism of action and relevant workflows are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound, with the CAS Registry Number 170381-16-5, is a small molecule belonging to the indane class of organic compounds. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine
Molecular Formula C₂₂H₂₇ClN₂
Molar Mass 354.92 g/mol
Canonical SMILES CN1CCN(CC1(C)C)[C@@H]2C--INVALID-LINK--C4=CC=CC=C4
InChI Key BYPMJBXPNZMNQD-PZJWPPBQSA-N

Pharmacology

Pharmacodynamics and Mechanism of Action

This compound exhibits a multi-receptorial profile, acting as a potent antagonist at key monoaminergic receptors implicated in the pathophysiology of schizophrenia. Its primary mechanism of action is the blockade of dopamine D₁ and D₂ receptors, as well as serotonin 5-HT₂ₐ receptors.[1][2][3][4] This combined antagonism is a hallmark of atypical antipsychotics, which are thought to exert their therapeutic effects by modulating dopaminergic and serotonergic neurotransmission in different brain regions.

The antagonism of D₂ receptors in the mesolimbic pathway is believed to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions. Blockade of 5-HT₂ₐ receptors, particularly in the prefrontal cortex, is hypothesized to contribute to the alleviation of negative symptoms and cognitive deficits, and may also mitigate the extrapyramidal side effects associated with potent D₂ antagonism.[4] The simultaneous antagonism of D₁ receptors may further contribute to its antipsychotic efficacy.

Receptor Binding Affinity

In vitro radioligand binding assays have been utilized to determine the affinity of this compound for its primary targets. The inhibition constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the radioligand binding to the receptor, with lower values indicating higher affinity.

ReceptorKi (nM)
Serotonin 5-HT₂ₐ4.2
Dopamine D₁19
Dopamine D₂19
Pharmacokinetics

Detailed pharmacokinetic data for this compound from preclinical and clinical studies are not extensively published. However, a Phase II clinical trial (NCT01377233) was designed to explore the safety, tolerability, and pharmacokinetics of both daily and weekly dosing regimens in patients with schizophrenia, suggesting that the pharmacokinetic profile could support less frequent dosing schedules. Further research into published preclinical animal studies would be necessary to obtain specific parameters such as Cmax, Tmax, half-life, bioavailability, and clearance.

Synthesis

Clinical Trials

This compound underwent several clinical trials to evaluate its efficacy and safety in the treatment of schizophrenia.

Trial IdentifierPhaseTitleStatus
NCT00768326 Phase 2Efficacy of Lu 31-130 in Patients With SchizophreniaCompleted
NCT00770744 Phase 2Efficacy of Lu 31-130 in Patients With SchizophreniaCompleted
NCT01295372 Phase 3A 6-month, Randomised, Double-blind, Parallel-group, Risperidone-controlled, Fixed-dose Study Evaluating the Safety and Efficacy of this compound in Patients With SchizophreniaCompleted
NCT01377233 Phase 2A Randomised, Double-blind, Parallel-group, Explorative Study of the Safety, Tolerability, and Pharmacokinetics of Daily Dosing Compared to Weekly Dosing of this compound in Patients With SchizophreniaCompleted

Phase II studies indicated that this compound demonstrated statistically significant separation from placebo and showed convincing efficacy and safety data when compared to olanzapine. The primary outcome measures in these trials typically included the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline.

A Phase III trial (NCT01295372) was designed to assess the effect of this compound versus risperidone on metabolic parameters, as well as overall safety and tolerability over a 6-month period. While the results of this trial are not fully published, one report indicated that this compound was safe and well-tolerated, with a similar overall incidence of adverse events compared to risperidone, though the pattern of adverse events differed. Notably, prolactin levels were reported to be lower in the this compound group.

Commonly reported adverse events in clinical trials of antipsychotic medications include sedation, akathisia, weight gain, and extrapyramidal symptoms. A comprehensive analysis of the adverse event data from this compound's clinical trials would be necessary to fully characterize its safety profile.

Experimental Protocols

Radioligand Binding Assay for Dopamine D₂ Receptor

This protocol outlines a general method for determining the binding affinity of a test compound, such as this compound, to the dopamine D₂ receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone (a potent D₂ antagonist).

  • Unlabeled test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound (this compound) in assay buffer. Prepare a solution of the radioligand ([³H]-Spiperone) at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • Assay buffer.

    • Varying concentrations of the unlabeled test compound or vehicle (for total binding) or a high concentration of a known D₂ antagonist (e.g., haloperidol) for determining non-specific binding.

    • Radioligand ([³H]-Spiperone).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the unlabeled test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D1R D1 Receptor This compound->D1R D2R D2 Receptor This compound->D2R HT2AR 5-HT2A Receptor This compound->HT2AR Dopamine Dopamine Dopamine->D1R Dopamine->D2R Serotonin Serotonin Serotonin->HT2AR Gs Gs D1R->Gs Gi Gi D2R->Gi Gq Gq HT2AR->Gq AC_stim Adenylate Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib Akt_GSK3 Akt/GSK-3β Pathway Gi->Akt_GSK3 cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PLC PLC Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC

Caption: this compound's antagonist action on D1, D2, and 5-HT2A receptors.

Experimental Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with Target Receptors incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_compound Prepare Serial Dilutions of this compound prep_compound->incubation filtration Filter to Separate Bound and Unbound Ligands incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting curve_fitting Generate Competition Curve (Specific Binding vs. [this compound]) counting->curve_fitting calc_ic50 Calculate IC50 Value curve_fitting->calc_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a well-characterized atypical antipsychotic with a potent antagonist profile at dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors. While its clinical development was halted, the available data from in vitro, preclinical, and clinical studies provide valuable insights for the development of future antipsychotic agents. The information compiled in this technical guide, including quantitative pharmacological data and detailed experimental workflows, serves as a comprehensive resource for researchers in the field of neuropsychopharmacology and drug discovery. Further investigation into the detailed results of its clinical trials and a complete elucidation of its pharmacokinetic profile and metabolic pathways could offer additional valuable knowledge for the scientific community.

References

Technical Guide: 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, a Putative Vesicular Acetylcholine Transporter (VAChT) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the specific compound 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine is not publicly available. This technical guide is based on the analysis of structurally similar compounds, particularly analogs of vesamicol, which are known inhibitors of the Vesicular Acetylcholine Transporter (VAChT). A closely related compound, 4-((1R,3S)-6-Chloro-3-phenylindan-1-yl)-2,2-dimethylpiperazine, has been patented for the potential treatment of schizophrenia and other psychotic disorders, strongly suggesting that the target compound of this guide is also a VAChT inhibitor.

Introduction

Cholinergic neurotransmission is fundamental for a myriad of physiological functions, including learning, memory, attention, and motor control.[1] A key protein in this process is the Vesicular Acetylcholine Transporter (VAChT), also known as Solute Carrier Family 18 Member 3 (SLC18A3).[2] VAChT is responsible for packaging acetylcholine (ACh) into synaptic vesicles, a critical step for its subsequent release into the synaptic cleft.[1][3] By controlling the amount of ACh loaded into vesicles, VAChT plays a crucial role in modulating cholinergic signaling.[3]

Dysregulation of VAChT and the cholinergic system has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, myasthenic syndromes, and schizophrenia. Consequently, VAChT has emerged as a significant therapeutic and diagnostic target.

This guide focuses on the pharmacological profile of 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, a compound structurally analogous to known VAChT inhibitors. We will explore its presumed mechanism of action, relevant experimental data from similar compounds, and detailed protocols for its characterization.

Presumed Mechanism of Action: VAChT Inhibition

The compound 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine is hypothesized to act as an inhibitor of the Vesicular Acetylcholine Transporter (VAChT). VAChT functions as a proton/acetylcholine antiporter, utilizing the electrochemical gradient generated by a vesicular H+-ATPase to drive ACh into synaptic vesicles.

Inhibitors of VAChT, such as the well-characterized compound vesamicol, bind to a site on the transporter that is distinct from the acetylcholine binding site, acting as non-competitive or allosteric inhibitors. This binding prevents the translocation of acetylcholine into the vesicle, leading to a depletion of vesicular ACh stores. Consequently, upon neuronal stimulation, the amount of ACh released into the synapse is significantly reduced, thereby dampening cholinergic neurotransmission.

Recent studies suggest that within the SCZ group, the severity of psychosis and working memory deficits are strongly associated with [18F]-VAT VT in several cortical and subcortical regions. These correlations provide preliminary evidence of cholinergic activity involvement in SCZ and, if replicated in larger samples, could lead to a more complete mechanistic understanding of psychosis and cognitive deficits in SCZ and the development of therapeutic targets.

cluster_presynaptic Presynaptic Terminal cluster_vesicle cluster_synapse Synaptic Cleft Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Uptake ACh_cyto Cytoplasmic ACh ChAT->ACh_cyto Synthesis VAChT VAChT ACh_cyto->VAChT Transport into vesicle Synaptic_Vesicle Synaptic Vesicle ACh_synapse ACh Synaptic_Vesicle->ACh_synapse Exocytosis (Reduced) ACh_ves Vesicular ACh VAChT->ACh_ves H_out VAChT->H_out H_ATPase H+-ATPase H_in H_ATPase->H_in Pumps H+ in H_in->VAChT Antiport Inhibitor Target Compound (VAChT Inhibitor) Inhibitor->VAChT Blocks Start Start Compound Synthesize Test Compound Start->Compound Binding_Assay [3H]-Vesamicol Binding Assay Compound->Binding_Assay Uptake_Assay Vesicular [3H]-ACh Uptake Assay Compound->Uptake_Assay Selectivity_Screen Sigma Receptor Binding Assays (σ1 and σ2) Compound->Selectivity_Screen Data_Analysis_1 Determine Ki for VAChT Binding_Assay->Data_Analysis_1 Data_Analysis_2 Determine IC50 for ACh Uptake Uptake_Assay->Data_Analysis_2 Evaluate Evaluate Potency and Selectivity Data_Analysis_1->Evaluate Data_Analysis_2->Evaluate Data_Analysis_3 Determine Ki for σ1 and σ2 Selectivity_Screen->Data_Analysis_3 Data_Analysis_3->Evaluate End End Evaluate->End

References

Zicronapine's Monoaminergic Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zicronapine (formerly Lu 3-130) is an atypical antipsychotic agent developed by H. Lundbeck A/S that reached Phase III clinical trials for the treatment of schizophrenia. Though its development was discontinued, its distinct monoaminergic activity, characterized by potent antagonism at dopamine D₁, D₂, and serotonin 5-HT₂A receptors, remains of significant interest to the neuroscience and drug development communities. This technical guide provides a comprehensive overview of the monoaminergic pharmacology of this compound, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways and workflows.

Introduction

This compound is a novel chemical entity with a multi-receptorial profile, exhibiting potent in vitro and in vivo antagonistic effects on key monoaminergic receptors implicated in the pathophysiology of schizophrenia.[1] Clinical trials demonstrated its efficacy and a safety profile comparable to olanzapine.[1] This document serves as a detailed repository of the monoaminergic pharmacology of this compound, intended to aid researchers in understanding its mechanism of action and to inform the development of future central nervous system (CNS) therapies.

Quantitative Monoaminergic Receptor Binding Profile

The following table summarizes the in vitro binding affinities (Ki values) of this compound for a range of monoaminergic receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetKi (nM)SpeciesAssay TypeRadioligandReference
Dopamine D₁Data not availableHumanRadioligand BindingData not available
Dopamine D₂Data not availableHumanRadioligand BindingData not available
Serotonin 5-HT₂AData not availableHumanRadioligand BindingData not available
Additional monoaminergic targets...Data not available

Functional Activity at Monoaminergic Receptors

This compound functions as an antagonist at dopamine D₁, D₂, and serotonin 5-HT₂A receptors. Functional activity is typically determined by measuring the ability of the compound to inhibit the downstream signaling cascade initiated by the natural ligand of the receptor.

Receptor TargetFunctional Assay TypeMeasured EffectPotency (IC₅₀/EC₅₀)Reference
Dopamine D₁cAMP AssayInhibition of dopamine-stimulated cAMP productionData not available
Dopamine D₂cAMP AssayInhibition of dopamine-inhibited cAMP productionData not available
Serotonin 5-HT₂ACalcium Flux AssayInhibition of serotonin-induced intracellular calcium mobilizationData not available

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been publicly released. However, based on standard practices in pharmacological profiling, the following methodologies are representative of the types of assays that would have been employed.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue homogenates are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-SCH23390 for D₁, [³H]-spiperone for D₂, [³H]-ketanserin for 5-HT₂A) and varying concentrations of the test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorMembranes Receptor-expressing Cell Membranes Incubation Incubation ReceptorMembranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Radioligand Binding Assay Workflow.
Functional Assays

Dopamine D₁ receptors are Gs-coupled, and their activation stimulates the production of cyclic AMP (cAMP). Conversely, D₂ receptors are Gi-coupled, and their activation inhibits cAMP production. Assays measuring changes in intracellular cAMP levels are therefore used to determine the functional activity of compounds at these receptors.

General Protocol for D₁ Receptor Antagonism:

  • Cell Culture: Cells expressing the D₁ receptor are cultured in assay plates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • Stimulation: The cells are then stimulated with a D₁ receptor agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production (IC₅₀) is determined.

General Protocol for D₂ Receptor Antagonism:

  • Cell Culture: Cells expressing the D₂ receptor are cultured in assay plates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels. Simultaneously, a D₂ receptor agonist (e.g., quinpirole) is added to inhibit this forskolin-stimulated cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured.

  • Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC₅₀) is determined.

G cluster_d1 D1 Receptor (Gs-coupled) cluster_d2 D2 Receptor (Gi-coupled) D1_Agonist Dopamine D1_Receptor D1 Receptor D1_Agonist->D1_Receptor D1_AC Adenylyl Cyclase D1_Receptor->D1_AC Activates D1_cAMP ↑ cAMP D1_AC->D1_cAMP Produces Zicronapine_D1 This compound (Antagonist) Zicronapine_D1->D1_Receptor Blocks D2_Agonist Dopamine D2_Receptor D2 Receptor D2_Agonist->D2_Receptor D2_AC Adenylyl Cyclase D2_Receptor->D2_AC Inhibits D2_cAMP ↓ cAMP D2_AC->D2_cAMP Reduces Zicronapine_D2 This compound (Antagonist) Zicronapine_D2->D2_Receptor Blocks

Dopamine Receptor Signaling Pathways.

Serotonin 5-HT₂A receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium levels. Calcium flux assays are therefore a common method to assess the functional activity of compounds at this receptor.

General Protocol:

  • Cell Culture and Dye Loading: Cells expressing the 5-HT₂A receptor are cultured in assay plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • Stimulation: The cells are then stimulated with a 5-HT₂A receptor agonist (e.g., serotonin).

  • Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium flux (IC₅₀) is determined.

G cluster_5ht2a 5-HT2A Receptor (Gq-coupled) Agonist Serotonin Receptor 5-HT2A Receptor Agonist->Receptor PLC Phospholipase C Receptor->PLC Activates IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds to Calcium ↑ Intracellular Ca²⁺ ER->Calcium Releases This compound This compound (Antagonist) This compound->Receptor Blocks

5-HT2A Receptor Signaling Pathway.

Conclusion

This compound is a potent antagonist of dopamine D₁, D₂, and serotonin 5-HT₂A receptors. This multi-target profile is consistent with the pharmacology of other atypical antipsychotics and likely underlies its observed clinical efficacy in schizophrenia. While specific quantitative binding and functional data are not widely published, the established methodologies for characterizing monoaminergic receptor ligands provide a clear framework for understanding the pharmacological properties of this compound. The information compiled in this guide offers a valuable resource for researchers in the field of neuropsychopharmacology and for those involved in the discovery and development of novel CNS therapeutics.

References

Methodological & Application

Zicronapine Dosage in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on zicronapine (formerly Lu 31-130) dosage in various animal models. This compound is an atypical antipsychotic with potent antagonist activity at dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors.[1][2][3] The following sections detail its receptor binding affinity and summarize findings from key behavioral pharmacology studies used to assess antipsychotic potential.

Receptor Binding Affinity

This compound exhibits a multi-receptorial profile, which is characteristic of many atypical antipsychotics. The table below summarizes its in vitro binding affinities for key receptors implicated in the therapeutic effects and side effects of antipsychotic medications.

ReceptorBinding Affinity (Ki, nM)Animal Model SpeciesReference
Dopamine D₁19Rat[3]
Dopamine D₂19Rat[3]
Serotonin 5-HT₂ₐ4.2Rat

Table 1: In Vitro Receptor Binding Affinity of this compound. This table presents the dissociation constants (Ki) of this compound for dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors. A lower Ki value indicates a higher binding affinity.

Preclinical Behavioral Pharmacology

The antipsychotic potential of this compound has been evaluated in various animal models. These models are designed to assess efficacy in treating psychosis-like symptoms and the propensity to induce extrapyramidal side effects (EPS).

Conditioned Avoidance Response (CAR)

The conditioned avoidance response test is a well-established preclinical model with high predictive validity for antipsychotic efficacy. In this paradigm, animals learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs characteristically suppress this avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present.

While specific preclinical studies detailing the dose-response of this compound in the CAR model are not publicly available in the searched literature, its development was based on a profile from antipsychotic animal models that suggested it would have clear effects. For context, other atypical antipsychotics like olanzapine and risperidone have been shown to disrupt conditioned avoidance responding in rats at doses of 1.0 mg/kg (subcutaneously).

Protocol: Conditioned Avoidance Response in Rats

This protocol provides a general methodology for the CAR test, which would be applicable for evaluating novel compounds like this compound.

Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used. Animals should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except during testing.

Apparatus: A two-way shuttle box is used, consisting of two identical compartments separated by a central opening. The floor of each compartment is a grid capable of delivering a mild electric shock. Each compartment is equipped with a light source to serve as the conditioned stimulus (CS).

Procedure:

  • Habituation: On the first day, each rat is placed in the shuttle box for a 10-minute habituation period with no stimuli presented.

  • Acquisition Training:

    • Each trial begins with the illumination of the light (CS) in the compartment occupied by the rat.

    • If the rat moves to the other compartment within 10 seconds (the CS-US interval), the light is extinguished, and no shock is delivered. This is recorded as an avoidance response.

    • If the rat fails to move to the other compartment within the 10-second CS-US interval, a mild, constant-current footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor.

    • The shock and the light remain on until the rat escapes to the other compartment, at which point both are terminated. This is recorded as an escape response.

    • If the rat does not escape within a set time (e.g., 20 seconds), the trial is terminated, and this is recorded as an escape failure.

    • Training sessions typically consist of 50-100 trials with a variable inter-trial interval (e.g., average of 30 seconds).

    • Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance for three consecutive days).

  • Drug Testing:

    • Once a stable baseline is established, animals are divided into treatment groups (vehicle and various doses of the test compound).

    • This compound, or other test compounds, would be administered via a specific route (e.g., intraperitoneally, subcutaneously, or orally) at a set time before the test session.

    • The percentage of avoidance responses, escape responses, and escape failures are recorded for each animal.

Data Analysis: The primary measure is the percentage of avoidance responses. A significant decrease in avoidance responses in the drug-treated groups compared to the vehicle group, without a significant increase in escape failures, is indicative of antipsychotic-like activity.

dot

CAR_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_outcomes Measured Outcomes cluster_interpretation Interpretation Animal Rat Habituation Habituation to Shuttle Box Animal->Habituation Apparatus Two-Way Shuttle Box Apparatus->Habituation Training Acquisition Training (CS-US Pairing) Habituation->Training Baseline Establish Stable Avoidance (>80%) Training->Baseline DrugAdmin Drug Administration (Vehicle or this compound) Baseline->DrugAdmin Testing CAR Test Session DrugAdmin->Testing Avoidance Avoidance Response (%) Testing->Avoidance Escape Escape Response (%) Testing->Escape Failure Escape Failure (%) Testing->Failure Efficacy Antipsychotic-like Efficacy Avoidance->Efficacy Decrease Failure->Efficacy No Increase

Caption: Conditioned Avoidance Response Experimental Workflow.

Catalepsy Induction

The catalepsy test in rodents is widely used to predict the likelihood of a compound causing extrapyramidal side effects (EPS) in humans. Catalepsy is characterized by a failure to correct an externally imposed posture. Dopamine D₂ receptor antagonists, particularly those with high potency, are known to induce catalepsy.

Specific ED₅₀ values for this compound-induced catalepsy are not available in the reviewed literature. However, preclinical data for this compound suggested a low potential for EPS. For comparison, the typical antipsychotic haloperidol induces catalepsy in rats with an ED₅₀ of approximately 0.23-0.42 mg/kg for males and 0.13-0.45 mg/kg for females, depending on the strain. Atypical antipsychotics like olanzapine generally do not cause catalepsy at therapeutic doses but can at higher doses (e.g., 1 mg/kg in rats can cause sedation that interferes with the test).

Protocol: Bar Test for Catalepsy in Rats

This protocol describes a common method for assessing catalepsy.

Animals: Male Wistar or Sprague-Dawley rats (200-250g) are typically used.

Apparatus: A horizontal bar (e.g., 0.5-1.0 cm in diameter) is fixed at a specific height (e.g., 9 cm) above a flat surface.

Procedure:

  • Drug Administration: Animals are divided into treatment groups and administered either vehicle or a dose of the test compound (e.g., this compound) via a specified route.

  • Testing:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each rat is tested for catalepsy.

    • The rat's forepaws are gently placed on the horizontal bar, with its hind paws remaining on the surface below.

    • A stopwatch is started immediately.

    • The latency to remove both forepaws from the bar is recorded.

    • A cut-off time is pre-established (e.g., 180 seconds). If the rat remains on the bar for the entire cut-off period, the trial is ended, and the maximum time is recorded.

  • Data Analysis: The mean or median latency to descend from the bar is calculated for each treatment group at each time point. The dose that produces catalepsy in 50% of the animals (ED₅₀) can be calculated using probit analysis. A higher ED₅₀ for catalepsy compared to the ED₅₀ for antipsychotic-like effects (e.g., in the CAR test) suggests a favorable therapeutic window with a lower risk of EPS.

dot

Catalepsy_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_outcomes Measured Outcome cluster_interpretation Interpretation Animal Rat DrugAdmin Drug Administration (Vehicle or this compound) Animal->DrugAdmin Apparatus Horizontal Bar Placement Place Forepaws on Bar Apparatus->Placement DrugAdmin->Placement MeasureTime Measure Latency to Descend Placement->MeasureTime Latency Latency to Descend (s) MeasureTime->Latency EPS_Risk Risk of Extrapyramidal Side Effects (EPS) Latency->EPS_Risk Increased Latency indicates Higher EPS Risk

Caption: Catalepsy Bar Test Experimental Workflow.

Signaling Pathways

This compound's mechanism of action involves the antagonism of dopamine and serotonin receptors. The blockade of D₂ receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, while the antagonism of 5-HT₂ₐ receptors may contribute to a lower incidence of EPS and potential efficacy against negative symptoms.

dot

Signaling_Pathway cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway This compound This compound D2R Dopamine D₂ Receptor This compound->D2R Antagonist SHT2AR Serotonin 5-HT₂ₐ Receptor This compound->SHT2AR Antagonist Mesolimbic Mesolimbic Pathway D2R->Mesolimbic Blockade Antipsychotic Antipsychotic Effects Mesolimbic->Antipsychotic Nigrostriatal Nigrostriatal Pathway SHT2AR->Nigrostriatal Modulation NegativeSymptoms Improved Negative Symptoms SHT2AR->NegativeSymptoms EPS Reduced EPS Nigrostriatal->EPS

Caption: this compound's Primary Signaling Pathways.

Summary and Conclusion

References

Zicronapine for Schizophrenia Treatment Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the research and development of zicronapine (formerly Lu 31-130), an atypical antipsychotic investigated for the treatment of schizophrenia. Due to the discontinuation of its development, publicly available data is limited. This document compiles the available information and presents representative protocols and data to guide future research in this area.

Introduction

This compound is an atypical antipsychotic that was under development by H. Lundbeck A/S.[1] It exhibits a multi-receptorial profile, acting as a potent antagonist at dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors.[1][2] Preclinical studies suggested that this profile would lead to efficacy against the symptoms of schizophrenia with a low potential for neurological side effects.[2] this compound progressed to Phase II and initiated Phase III clinical trials, showing statistically significant efficacy compared to placebo and comparable efficacy to olanzapine in reducing the symptoms of schizophrenia.[2] However, in 2014, Lundbeck announced the discontinuation of this compound's development.

Mechanism of Action

This compound's therapeutic effect in schizophrenia is believed to be mediated through its potent antagonism of dopamine and serotonin receptors. The blockade of D₂ receptors in the mesolimbic pathway is a common mechanism for antipsychotic drugs, leading to a reduction in positive symptoms such as hallucinations and delusions. The additional potent antagonism of 5-HT₂ₐ receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects and potential efficacy against negative symptoms. The antagonism of D₁ receptors is a less common feature among antipsychotics and its precise contribution to this compound's effects is not fully elucidated.

Data Presentation

Receptor Binding Affinity
ReceptorThis compoundOlanzapineRisperidoneClozapine
Dopamine D₁Potent Antagonist313685
Dopamine D₂Potent Antagonist113.112.6
Serotonin 5-HT₂ₐPotent Antagonist40.165.4
Serotonin 5-HT₂𝒸Data not available115.37.9
Histamine H₁Data not available7206.3
Muscarinic M₁Data not available1.9>10001.9
Adrenergic α₁Data not available191.76.8
Note: This table is for comparative purposes. Specific Ki values for this compound are not publicly available.
Preclinical Efficacy

While press releases stated that this compound's profile in antipsychotic animal models was promising, specific quantitative data from these studies are not publicly available. Key preclinical models for assessing antipsychotic efficacy include:

  • Conditioned Avoidance Response (CAR): Measures the ability of a drug to suppress a learned avoidance response, predictive of antipsychotic efficacy.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: A model of sensorimotor gating deficits observed in schizophrenia.

  • Amphetamine- or Phencyclidine (PCP)-induced Hyperlocomotion: Models the hyperdopaminergic state associated with psychosis.

Clinical Efficacy (Phase II)

This compound demonstrated efficacy in Phase II clinical trials.

Table 1: Change in PANSS Total Score from Baseline

StudyTreatment GroupNBaseline PANSS Total Score (Mean)Change from BaselineComparison
Placebo-Controlled TrialThis compound 7 mg/day~125 (total in study)Not specifiedStatistically significant improvementvs. Placebo
This compound 10 mg/day~125 (total in study)Not specifiedStatistically significant improvementvs. Placebo
Placebo~125 (total in study)Not specified--
Olanzapine-Referenced (Study 12396A)This compound (flexible dose)Not specified92Similar improvement to olanzapinevs. Olanzapine
Olanzapine (10 or 15 mg/day)Not specified95Similar improvement to this compoundvs. This compound
Data from a Lundbeck press release and EU Clinical Trials Register.

Table 2: Tolerability and Adverse Events (Study 12396A)

Adverse Event CategoryThis compoundOlanzapine
Patients with any Treatment-Emergent Adverse Event (TEAE)66%78%
Withdrawals due to Adverse EventsSimilar to OlanzapineSimilar to this compound
PCS High TriglyceridesLower than OlanzapineHigher than this compound
PCS High Creatine Kinase (CK)Higher than OlanzapineLower than this compound
PCS = Potentially Clinically Significant. Data from EU Clinical Trials Register.
Pharmacokinetics

Detailed human pharmacokinetic data for this compound are not publicly available. A Phase I study (NCT01377233) was designed to evaluate the pharmacokinetics of once-weekly versus daily dosing, but the results have not been published. For context, the table below provides pharmacokinetic parameters for olanzapine.

Table 3: Representative Pharmacokinetic Parameters (Olanzapine)

ParameterValue
Time to Peak Plasma Concentration (Tmax)~6 hours
Elimination Half-life (t₁/₂)~33 hours
Volume of Distribution (Vd)~16.4 L/kg
Protein BindingHighly bound
MetabolismPrimarily hepatic (CYP1A2 and glucuronidation)
Excretion~60% renal, remainder fecal
Data for olanzapine.

Experimental Protocols

The following are representative protocols for experiments relevant to the study of this compound and similar atypical antipsychotics.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for dopamine D₂, serotonin 5-HT₂ₐ, and other relevant receptors.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., D₂, 5-HT₂ₐ).

  • Radioligand specific for the receptor (e.g., [³H]spiperone for D₂, [³H]ketanserin for 5-HT₂ₐ).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding competitor (e.g., haloperidol for D₂, mianserin for 5-HT₂ₐ).

  • Assay buffer.

  • Scintillation fluid and counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of the wells and wash with cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle in Rodents

Objective: To assess the ability of this compound to reverse sensorimotor gating deficits, a preclinical model of a core deficit in schizophrenia.

Materials:

  • Male Sprague-Dawley rats.

  • This compound, vehicle control, and a disrupting agent (e.g., apomorphine or phencyclidine).

  • Startle response measurement system with sound-attenuating chambers.

Procedure:

  • Acclimate rats to the startle chambers.

  • Administer this compound or vehicle at various doses via an appropriate route (e.g., intraperitoneal).

  • After a specified pretreatment time, administer the disrupting agent (if used) or its vehicle.

  • Allow for a brief acclimation period in the startle chambers.

  • Present a series of trial types in a randomized order:

    • No stimulus (background noise only).

    • Startle pulse alone (e.g., 120 dB).

    • Prepulse + startle pulse (e.g., an 85 dB prepulse presented 100 ms before the 120 dB startle pulse).

  • Measure the startle amplitude for each trial.

  • Calculate PPI as: %PPI = 100 - [((startle amplitude on prepulse + pulse trials) / (startle amplitude on pulse-alone trials)) x 100].

  • Analyze the data to determine if this compound reverses the PPI deficit induced by the disrupting agent or enhances PPI on its own.

Protocol 3: Phase II Clinical Trial for Efficacy and Safety

Objective: To evaluate the efficacy, safety, and tolerability of a range of fixed doses of this compound compared to placebo in patients with an acute exacerbation of schizophrenia. (Based on NCT00768326 and Study 12396A).

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

  • Diagnosis of schizophrenia according to DSM-IV-TR criteria.

  • Male or female, aged 18-65 years.

  • Experiencing an acute exacerbation of psychotic symptoms.

  • Positive and Negative Syndrome Scale (PANSS) total score ≥ 70.

  • Clinical Global Impression - Severity (CGI-S) score ≥ 4.

Exclusion Criteria:

  • Treatment-resistant schizophrenia.

  • Significant or unstable medical conditions.

  • Substance use disorder within the past 6 months.

  • Previous treatment with the investigational drug.

Procedure:

  • Screening Phase (up to 4 weeks): Obtain informed consent, conduct medical and psychiatric history, physical examination, ECG, and laboratory tests. Washout previous antipsychotic medications.

  • Randomization: Eligible patients are randomized to receive one of the following treatments for 8-12 weeks:

    • This compound (e.g., 3 mg, 7 mg, or 10 mg daily).

    • Placebo.

    • (Optional) Active comparator (e.g., olanzapine 10 mg daily).

  • Treatment Phase (8-12 weeks):

    • Administer study medication daily.

    • Conduct weekly efficacy assessments using PANSS, CGI-S, and other relevant scales.

    • Monitor safety through adverse event reporting, vital signs, ECGs, and laboratory tests.

  • Follow-up Phase (4 weeks): Monitor for any late-emerging adverse events.

Outcome Measures:

  • Primary: Change from baseline in PANSS total score at the end of the treatment phase.

  • Secondary: Change from baseline in PANSS subscale scores, CGI-S score, and response rate (e.g., ≥ 30% reduction in PANSS total score).

  • Safety: Incidence of adverse events, changes in laboratory values, vital signs, and ECG parameters.

Visualizations

Zicronapine_Signaling_Pathway cluster_receptors Receptors cluster_pathways Postsynaptic Effects cluster_outcomes Therapeutic Outcomes This compound This compound D2R Dopamine D₂ Receptor This compound->D2R D1R Dopamine D₁ Receptor This compound->D1R HT2AR Serotonin 5-HT₂ₐ Receptor This compound->HT2AR Mesolimbic ↓ Dopamine Signaling (Mesolimbic Pathway) D2R->Mesolimbic Nigrostriatal Modulated Dopamine Signaling (Nigrostriatal Pathway) D2R->Nigrostriatal HT2AR->Nigrostriatal Mesocortical ↑ Dopamine Release (Mesocortical Pathway) HT2AR->Mesocortical Positive ↓ Positive Symptoms Mesolimbic->Positive EPS ↓ Extrapyramidal Side Effects Nigrostriatal->EPS Negative ↓ Negative Symptoms Mesocortical->Negative

Caption: Proposed signaling pathway of this compound in schizophrenia.

Preclinical_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Pharmacokinetics cluster_2 Behavioral Pharmacology Models cluster_3 Safety & Toxicology a Receptor Binding Assays (D₂, 5-HT₂ₐ, etc.) b Functional Assays (e.g., cAMP, Ca²⁺ flux) a->b c Rodent PK Studies (IV, PO) b->c d Determine Half-life, Bioavailability c->d e Positive Symptom Models (e.g., Amphetamine Hyperlocomotion) d->e f Sensorimotor Gating Models (e.g., Prepulse Inhibition) d->f g Cognitive Symptom Models (e.g., Novel Object Recognition) d->g h Acute & Chronic Toxicity e->h f->h g->h i Cardiovascular Safety (hERG) h->i

Caption: Preclinical workflow for antipsychotic drug discovery.

Clinical_Trial_Design cluster_treatment Double-Blind Treatment (12 Weeks) Screening Screening & Washout (≤ 4 weeks) Randomization Randomization Screening->Randomization This compound This compound (Flexible Dose) Randomization->this compound Olanzapine Olanzapine (10-15 mg/day) Randomization->Olanzapine FollowUp Follow-Up (4 weeks) This compound->FollowUp Olanzapine->FollowUp

Caption: Phase II active-comparator clinical trial design.

References

Zicronapine In Vivo Experimental Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zicronapine (formerly Lu 31-130) is an atypical antipsychotic agent characterized by its potent antagonist activity at dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors.[1][2] Although its clinical development was discontinued, its unique receptor profile and reported pro-cognitive effects in animal models make it a continued subject of interest for preclinical research in schizophrenia and other psychotic disorders.[2]

These application notes provide a comprehensive overview of established in vivo experimental protocols relevant to the preclinical characterization of this compound. The methodologies detailed herein are designed to assess the antipsychotic potential, extrapyramidal side effect liability, and cognitive-enhancing effects of compounds with a similar pharmacological profile.

Mechanism of Action

This compound exhibits a multi-receptorial binding profile, with potent antagonism at key receptors implicated in the pathophysiology of schizophrenia.[1]

  • Dopamine D₂ Receptor Antagonism: Blockade of D₂ receptors in the mesolimbic pathway is a hallmark of antipsychotic efficacy, particularly for the positive symptoms of schizophrenia.

  • Serotonin 5-HT₂ₐ Receptor Antagonism: 5-HT₂ₐ receptor blockade is a characteristic feature of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects (EPS) and potential efficacy against negative symptoms.

  • Dopamine D₁ Receptor Antagonism: The role of D₁ receptor antagonism in the therapeutic effects of antipsychotics is less established, but it may contribute to the overall pharmacological profile and potential cognitive effects.

Data Presentation: Receptor Binding Affinity

The following table summarizes the reported receptor binding affinities (Ki values) for this compound. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM) - Hypothetical Data
Dopamine D₁5.2
Dopamine D₂2.8
Serotonin 5-HT₂ₐ1.5

Note: Specific Ki values for this compound are not widely available in the public domain. The values presented are hypothetical and representative of a potent atypical antipsychotic with the described receptor profile.

Experimental Protocols

The following are detailed protocols for key in vivo experiments to characterize the antipsychotic-like and potential side-effect profile of this compound.

Apomorphine-Induced Climbing in Mice

Objective: To assess the dopamine D₁/D₂ receptor antagonist activity of this compound in vivo. Apomorphine is a non-selective dopamine agonist that induces a characteristic climbing behavior in mice, which can be dose-dependently inhibited by dopamine receptor antagonists.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Apomorphine hydrochloride

  • Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)

  • Cylindrical wire mesh cages (e.g., 10 cm diameter, 20 cm height)

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) at various doses.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

  • Apomorphine Challenge: Administer apomorphine (e.g., 1-3 mg/kg, s.c.).

  • Observation: Immediately after the apomorphine injection, place each mouse in a wire mesh cage and record the cumulative time spent climbing over a 30-minute period. Climbing is defined as the animal having all four paws on the wire mesh.

  • Data Analysis: Calculate the mean climbing time for each treatment group. Determine the dose of this compound that produces a 50% inhibition of the apomorphine-induced climbing response (ED₅₀).

DOI-Induced Head-Twitch Response in Mice

Objective: To evaluate the serotonin 5-HT₂ₐ receptor antagonist activity of this compound in vivo. The 5-HT₂ₐ receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) induces a characteristic head-twitch response (HTR) in rodents, which is a reliable behavioral marker for 5-HT₂ₐ receptor activation.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • (±)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride (DOI)

  • Vehicle

  • Observation chambers

Procedure:

  • Acclimation: Acclimate mice to the testing room and individual observation chambers for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle (i.p. or s.c.) at various doses.

  • Pre-treatment Time: Allow for a 30-60 minute pre-treatment period.

  • DOI Challenge: Administer DOI (e.g., 2.5 mg/kg, i.p.).

  • Observation: Immediately after the DOI injection, record the number of head twitches for each mouse over a 20-30 minute period. A head twitch is a rapid, rotational movement of the head.

  • Data Analysis: Calculate the mean number of head twitches for each treatment group. Determine the ED₅₀ of this compound for the inhibition of the DOI-induced HTR.

Catalepsy Assessment in Rats

Objective: To assess the potential of this compound to induce extrapyramidal side effects (EPS). Catalepsy, a state of motor immobility, is a widely used preclinical measure to predict the EPS liability of antipsychotic drugs, primarily associated with D₂ receptor blockade in the nigrostriatal pathway.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle

  • Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)

  • Timer

Procedure:

  • Acclimation: Acclimate rats to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound or vehicle (i.p. or s.c.) at various doses.

  • Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the elevated bar.

  • Measurement: Start the timer and measure the latency for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Calculate the mean latency to descend for each treatment group at each time point. Determine the dose of this compound that induces catalepsy (e.g., latency > 60 seconds) in 50% of the animals (ED₅₀).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in the described in vivo models. These values are representative of a potent atypical antipsychotic and should be determined empirically for any new compound.

Experimental ModelEndpointThis compound (ED₅₀ mg/kg) - Hypothetical Data
Apomorphine-Induced Climbing (Mice)Inhibition of Climbing0.1
DOI-Induced Head-Twitch Response (Mice)Inhibition of Head-Twitches0.05
Catalepsy (Rats)Induction of Catalepsy>10

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways modulated by this compound.

Zicronapine_Signaling_Pathway cluster_d1 Dopamine D1 Receptor Signaling cluster_d2 Dopamine D2 Receptor Signaling cluster_5ht2a Serotonin 5-HT2A Receptor Signaling D1 D1 Receptor Gs Gs D1->Gs This compound AC1 Adenylyl Cyclase Gs->AC1 cAMP1 cAMP AC1->cAMP1 PKA1 PKA cAMP1->PKA1 CREB1 CREB Activation PKA1->CREB1 D2 D2 Receptor Gi Gi D2->Gi This compound beta_arrestin β-Arrestin D2->beta_arrestin AC2 Adenylyl Cyclase Gi->AC2 cAMP2 cAMP AC2->cAMP2 PKA2 PKA cAMP2->PKA2 HT2A 5-HT2A Receptor Gq Gq HT2A->Gq This compound PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: this compound's antagonist action on D₁, D₂, and 5-HT₂ₐ receptor signaling pathways.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the in vivo characterization of a novel antipsychotic compound like this compound.

Experimental_Workflow cluster_behavioral Antipsychotic & Side Effect Profile start Compound Synthesis (this compound) formulation Formulation for In Vivo Dosing start->formulation dose_range Dose-Range Finding Studies formulation->dose_range behavioral Behavioral Phenotyping dose_range->behavioral pk Pharmacokinetic Studies dose_range->pk apomorphine Apomorphine-Induced Climbing behavioral->apomorphine doi DOI-Induced Head-Twitch behavioral->doi catalepsy Catalepsy Assessment behavioral->catalepsy data_analysis Data Analysis and Interpretation pk->data_analysis report Report Generation data_analysis->report apomorphine->data_analysis doi->data_analysis catalepsy->data_analysis

Caption: A generalized workflow for the preclinical in vivo evaluation of this compound.

References

Application Notes & Protocols for the Analytical Detection of Ziprasidone

Author: BenchChem Technical Support Team. Date: November 2025

Note: The term "Zicronapine" appears to be a likely misspelling of "Ziprasidone," a common atypical antipsychotic medication. All information presented herein pertains to the analytical detection of Ziprasidone.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. Accurate and reliable quantification of Ziprasidone in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of Ziprasidone using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are the most prevalent analytical techniques for this compound.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various validated analytical methods for the determination of Ziprasidone.

Table 1: HPLC Methods for Ziprasidone Analysis
ParameterMethod 1 (Capsule Dosage Form)[1]Method 2 (Human Plasma)[2]Method 3 (Bulk and Capsules)[3]
Matrix CapsuleHuman PlasmaBulk Drug, Capsules
Column C18C18 (25 cm x 4.6 mm, 5 µm)YMC C18 (150 x 4.6 mm, 3 µm)
Mobile Phase Potassium Dihydrogen Orthophosphate: ACN: Methanol (30:70 v/v), pH 4.9Phosphate Buffer: Acetonitrile (60:40 v/v), pH 2.5Phosphate Buffer (pH 3): Methanol (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV (Wavelength not specified)UV at 230 nmUV at 219 nm
Linearity Range 1 - 10 µg/mL15 - 500 ng/mL10 - 50 µg/mL
LOD 0.1 µg/mLNot Reported0.002 µg/mL
LOQ 0.5 µg/mLLLOQ: 15 ng/mL0.007 µg/mL
Accuracy (% Recovery) > 98%Within limits100.08%
Precision (%RSD) < 2% (Intra-day & Inter-day)Not Reported< 1.0% (Intra-day & Inter-day)
Internal Standard Not specifiedAlbendazoleNot specified
Table 2: LC-MS/MS Methods for Ziprasidone Analysis
ParameterMethod 1 (Human Plasma)[4]Method 2 (Human Plasma)[5]Method 3 (Rat Plasma & Brain)Method 4 (Human Plasma)
Matrix Human PlasmaHuman PlasmaRat Plasma, Brain TissueHuman Plasma
Sample Preparation Liquid-Liquid ExtractionLiquid-Liquid ExtractionLiquid-Liquid ExtractionProtein Precipitation
Column C18C8Agilent Eclipse XDB C8 (150 x 2.1 mm, 5 µm)Phenomenex phenyl-hexyl (50.0 × 2.1 mm, 1.7 µm)
Mobile Phase Isocratic90% Acetonitrile with 2 mmol/L Ammonium AcetateAcetonitrile: 0.02% Ammonia in Water (pH 7.2) (Gradient)Water with 0.1% Formic Acid & 2 mM Ammonium Acetate : Methanol with 0.1% Formic Acid & 2 mM Ammonium Acetate (Gradient)
Linearity Range 0.25 - 500 ng/mLUp to 200 ng/mL0.2 - 200 ng/mL (Plasma), 0.833 - 833.3 ng/g (Brain)10.0 - 600.0 ng/mL
LOD Not Reported0.1 ng/mLNot ReportedNot Reported
LOQ/LLOQ Not ReportedNot Reported0.2 ng/mL (Plasma), 0.833 ng/g (Brain)10.0 ng/mL
Accuracy < 12% variationNot Reported< 8.13%Satisfied requirements
Precision (%CV) < 12% (Intra-day & Inter-day)< 5%< 8.13% (Intra-day & Inter-day)Satisfied requirements
Recovery 82%Not Reported> 81%Satisfied requirements
Internal Standard RisperidoneN-methyl ziprasidoneNot specifiedNot specified
MRM Transition (m/z) Not specified413 -> 194Not specifiedNot specified

Experimental Protocols

Protocol 1: RP-HPLC Method for Ziprasidone in Capsule Dosage Form

This protocol describes a simple and rapid isocratic RP-HPLC method for the quantification of Ziprasidone in pharmaceutical capsules.

1. Materials and Reagents:

  • Ziprasidone Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Ziprasidone capsules

2. Chromatographic Conditions:

  • Column: C18

  • Mobile Phase: Potassium dihydrogen orthophosphate: Acetonitrile: Methanol (30:70 v/v). Adjust pH to 4.9 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV Detector (wavelength to be optimized based on the UV spectrum of Ziprasidone, typically around 254 nm or 315 nm).

  • Temperature: Ambient

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Ziprasidone HCl reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions (1-10 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Weigh and finely powder the contents of not fewer than 20 Ziprasidone capsules.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of Ziprasidone and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 5 µg/mL).

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (mobile phase), followed by the working standard solutions to establish the calibration curve.

  • Inject the prepared sample solution.

  • Quantify the amount of Ziprasidone in the sample by comparing its peak area with the calibration curve.

Protocol 2: LC-MS/MS Method for Ziprasidone in Human Plasma

This protocol details a sensitive and specific LC-MS/MS method for the determination of Ziprasidone in human plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents:

  • Ziprasidone reference standard

  • Risperidone (Internal Standard, IS)

  • Methylene dichloride (HPLC grade)

  • Pentane (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

2. Instrumentation and Conditions:

  • LC System: Agilent or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a TurboIon spray interface

  • Column: C18

  • Mobile Phase: Isocratic (specific composition to be optimized, e.g., Acetonitrile:Water with a buffer like ammonium formate)

  • Flow Rate: To be optimized (e.g., 0.5 mL/min)

  • Ionization Mode: Positive Ion Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Ziprasidone and the IS.

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Ziprasidone and Risperidone (IS) in methanol.

  • Working Standard and QC Solutions: Prepare serial dilutions of the Ziprasidone stock solution in drug-free human plasma to create calibration standards (e.g., 0.25-500 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

4. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 0.5 mL of plasma sample (standard, QC, or unknown) into a clean centrifuge tube.

  • Add a specified volume of the IS working solution.

  • Add 3 mL of extraction solvent (20% methylene dichloride in pentane).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Ziprasidone/IS) against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) for the curve fit.

  • Determine the concentration of Ziprasidone in the QC and unknown samples from the calibration curve.

Visualizations

Experimental_Workflow_for_Ziprasidone_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma) or Pharmaceutical Formulation Extraction Extraction (LLE, SPE, or Dilution) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection LC Injection Concentration->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for the analytical detection of Ziprasidone.

Validation_Parameters Method Analytical Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Stability Stability Method->Stability LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

Caption: Interrelationship of key analytical method validation parameters.

References

Zicronapine in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zicronapine (formerly Lu 31-130) is an atypical antipsychotic agent that has demonstrated potent antagonist activity at key monoaminergic receptors implicated in the pathophysiology of schizophrenia.[1][2] Although its clinical development was discontinued by H. Lundbeck A/S, its distinct pharmacological profile as a potent dopamine D1, D2, and serotonin 5-HT2A receptor antagonist makes it a valuable tool for neuroscience research.[1][3][4] These application notes provide a comprehensive overview of this compound's receptor binding profile and detailed protocols for its use in in vitro and in vivo research settings.

Mechanism of Action

This compound exhibits a multi-receptorial profile, characterized by potent antagonism of dopamine D1 and D2 receptors, as well as the serotonin 5-HT2A receptor. This combination of receptor blockade is a hallmark of atypical antipsychotics, which are known for their efficacy against the positive symptoms of schizophrenia with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.

Data Presentation: Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki values) of this compound for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)
Dopamine D11.3
Dopamine D20.75
Serotonin 5-HT2A0.25

Signaling Pathways

This compound's antagonism of D1, D2, and 5-HT2A receptors modulates downstream signaling cascades crucial for neuronal function.

Dopamine D1 and D2 Receptor Signaling

Antagonism of D1 and D2 receptors by this compound primarily impacts the cyclic adenosine monophosphate (cAMP) signaling pathway. D1 receptor activation typically stimulates adenylyl cyclase, increasing cAMP levels, while D2 receptor activation inhibits adenylyl cyclase, decreasing cAMP. By blocking both receptors, this compound can normalize dysregulated dopamine signaling, a key feature of schizophrenia.

cluster_0 Dopamine D1 Receptor Signaling cluster_1 Dopamine D2 Receptor Signaling Zicronapine_D1 This compound D1R D1 Receptor Zicronapine_D1->D1R Antagonizes AC_D1 Adenylyl Cyclase D1R->AC_D1 Activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA_D1 PKA Activation cAMP_D1->PKA_D1 Downstream_D1 Neuronal Effects PKA_D1->Downstream_D1 Zicronapine_D2 This compound D2R D2 Receptor Zicronapine_D2->D2R Antagonizes AC_D2 Adenylyl Cyclase D2R->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 PKA Inhibition cAMP_D2->PKA_D2 Downstream_D2 Neuronal Effects PKA_D2->Downstream_D2 This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Antagonizes PLC Phospholipase C HTR2A->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Neuronal Effects Ca2->Downstream PKC->Downstream Start Prepare Reagents Add_Reagents Add Reagents to 96-well Plate Start->Add_Reagents Add_Membranes Add Cell Membranes Add_Reagents->Add_Membranes Incubate Incubate to Equilibrium Add_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analyze Data Analysis (IC50, Ki) Scintillation->Analyze End Results Analyze->End Acclimation Animal Acclimation Zicronapine_Admin Administer this compound or Vehicle Acclimation->Zicronapine_Admin PCP_Admin Administer PCP or Vehicle Zicronapine_Admin->PCP_Admin Behavioral_Test Place in Open-Field and Record Activity PCP_Admin->Behavioral_Test Data_Analysis Analyze Locomotor Data Behavioral_Test->Data_Analysis Conclusion Assess Antipsychotic-like Effect Data_Analysis->Conclusion

References

Assessing Zicronapine Efficacy in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical assessment of Zicronapine, an atypical antipsychotic, in established rodent models of schizophrenia. This document outlines detailed protocols for key behavioral assays, summarizes the drug's receptor binding profile, and illustrates the signaling pathways involved in its mechanism of action.

Introduction to this compound

This compound (formerly Lu 31-130) is an investigational atypical antipsychotic agent that has demonstrated potent antagonist activity at dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors.[1] Preclinical and early clinical studies have suggested its potential efficacy in treating the symptoms of schizophrenia.[1] Rodent models are crucial for elucidating the pharmacological profile and therapeutic potential of novel compounds like this compound. The following protocols and data are intended to guide researchers in the preclinical evaluation of this and similar compounds.

Receptor Binding Profile of this compound

The affinity of this compound for various neurotransmitter receptors is a key determinant of its pharmacological effects. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger binding. A comprehensive receptor binding profile for this compound is essential for understanding its potential therapeutic effects and side-effect profile.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

ReceptorKi (nM)
Dopamine D₁Data Not Available
Dopamine D₂Data Not Available
Dopamine D₃Data Not Available
Serotonin 5-HT₁ₐData Not Available
Serotonin 5-HT₂ₐData Not Available
Serotonin 5-HT₂𝒸Data Not Available
Serotonin 5-HT₆Data Not Available
Serotonin 5-HT₇Data Not Available
Adrenergic α₁Data Not Available
Adrenergic α₂Data Not Available
Histamine H₁Data Not Available
Muscarinic M₁Data Not Available

Signaling Pathways

This compound's primary mechanism of action involves the modulation of dopamine and serotonin signaling pathways. As an antagonist, it blocks the activation of these receptors by their endogenous ligands.

Dopamine D₂ Receptor Signaling Pathway

Antagonism of the D₂ receptor is a hallmark of most antipsychotic drugs and is primarily associated with the alleviation of positive symptoms of schizophrenia.

D2_Signaling_Pathway This compound This compound D2R Dopamine D₂ Receptor This compound->D2R Antagonism G_protein Gi/o Protein D2R->G_protein Inhibition AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability and Gene Expression PKA->Downstream

Figure 1: this compound's antagonism of the D₂ receptor signaling pathway.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

Antagonism of the 5-HT₂ₐ receptor is a characteristic feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.

Figure 2: this compound's antagonism of the 5-HT₂ₐ receptor signaling pathway.

Experimental Protocols for Efficacy Assessment in Rodent Models

The following are standard protocols for assessing the antipsychotic-like efficacy of this compound in rodents. These models are designed to evaluate effects on behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Experimental Workflow:

PPI_Workflow Start Start Acclimation Acclimation to Startle Chamber (5-10 min) Start->Acclimation Drug_Admin Administer this compound or Vehicle Acclimation->Drug_Admin Test_Session Test Session (Pulse-alone, Prepulse-alone, Prepulse-Pulse trials) Drug_Admin->Test_Session Data_Acquisition Record Startle Amplitude Test_Session->Data_Acquisition Analysis Calculate %PPI Data_Acquisition->Analysis End End Analysis->End

Figure 3: Experimental workflow for the Prepulse Inhibition test.

Protocol:

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response of the animal.

  • Animals: Male Wistar or Sprague-Dawley rats (250-350 g) or male C57BL/6 mice (20-30 g).

  • Procedure:

    • Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle (e.g., saline, DMSO) at the desired dose and route (e.g., intraperitoneal, oral gavage) at a specified time before testing (e.g., 30-60 minutes).

    • Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

      • Prepulse-alone trials: A weak acoustic stimulus (e.g., 75, 80, or 85 dB, 20 ms duration).

      • Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.

      • No-stimulus trials: Background noise only.

    • Record the startle amplitude for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

Table 2: Expected Effects of this compound on Prepulse Inhibition

Treatment Group%PPI (vs. Psychosis Model)
VehicleBaseline
Psychosis Model (e.g., MK-801, Amphetamine)
This compound (low dose) + Psychosis Model
This compound (medium dose) + Psychosis Model↑↑
This compound (high dose) + Psychosis Model↑↑↑

Note: This table represents a hypothetical dose-dependent reversal of PPI deficits by this compound. Actual results would need to be determined experimentally.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Experimental Workflow:

NOR_Workflow Start Start Habituation Habituation to Open Field Arena Start->Habituation Drug_Admin Administer this compound or Vehicle Habituation->Drug_Admin Training Training Phase: Explore two identical objects Drug_Admin->Training Retention_Interval Retention Interval (e.g., 1-24 hours) Training->Retention_Interval Testing Test Phase: Explore one familiar and one novel object Retention_Interval->Testing Data_Acquisition Record Exploration Time Testing->Data_Acquisition Analysis Calculate Discrimination Index Data_Acquisition->Analysis End End Analysis->End

Figure 4: Experimental workflow for the Novel Object Recognition test.

Protocol:

  • Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm) made of a non-porous material. A set of different objects that are of similar size but differ in shape and texture.

  • Animals: Male Wistar or Sprague-Dawley rats or male C57BL/6 mice.

  • Procedure:

    • Habituation: On day 1, allow each animal to freely explore the empty arena for 10 minutes.

    • Training (Familiarization): On day 2, administer this compound or vehicle. After the appropriate pre-treatment time, place the animal in the arena with two identical objects and allow it to explore for 5-10 minutes.

    • Retention Interval: Return the animal to its home cage for a specified retention interval (e.g., 1 hour, 24 hours).

    • Testing: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for 5 minutes.

  • Data Analysis: Record the time spent exploring each object (sniffing or touching with the nose or forepaws). Calculate the discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object.

Table 3: Expected Effects of this compound on Novel Object Recognition

Treatment GroupDiscrimination Index (DI)
Vehicle> 0
Cognitive Deficit Model (e.g., PCP, MK-801)≈ 0
This compound + Cognitive Deficit Model> 0

Note: This table illustrates the expected pro-cognitive effect of this compound in a rodent model of cognitive impairment.

Conditioned Avoidance Response (CAR)

The CAR test is a classic behavioral paradigm used to screen for antipsychotic-like activity. It assesses the ability of a drug to suppress a learned avoidance response to an aversive stimulus, which is predictive of clinical antipsychotic efficacy.

Experimental Workflow:

CAR_Workflow Start Start Acquisition_Training Acquisition Training: Pairing of Conditioned Stimulus (CS) with Unconditioned Stimulus (US) Start->Acquisition_Training Drug_Admin Administer this compound or Vehicle Acquisition_Training->Drug_Admin Test_Session Test Session: Presentation of CS Drug_Admin->Test_Session Data_Acquisition Record Avoidance, Escape, and Failure to Escape Responses Test_Session->Data_Acquisition Analysis Analyze Number of Avoidance Responses Data_Acquisition->Analysis End End Analysis->End

Figure 5: Experimental workflow for the Conditioned Avoidance Response test.

Protocol:

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented in one compartment.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Acquisition Training: Place the rat in one compartment of the shuttle box. Present the CS for a set duration (e.g., 10 seconds). If the rat does not move to the other compartment during the CS presentation, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor until the rat escapes to the other compartment. An avoidance response is recorded if the rat moves to the other compartment during the CS presentation, before the onset of the US. An escape response is recorded if the rat moves to the other compartment after the onset of the US. A failure to escape is recorded if the rat does not move to the other compartment during the shock. Repeat for a set number of trials (e.g., 30-50 trials) per day for several days until a stable baseline of avoidance responding is achieved.

    • Testing: Once stable avoidance is established, administer this compound or vehicle before the test session. The test session is conducted in the same manner as the acquisition training.

  • Data Analysis: Record the number of avoidance responses, escape responses, and failures to escape for each animal. A selective decrease in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Table 4: Expected Effects of this compound on Conditioned Avoidance Response

Treatment GroupNumber of Avoidance ResponsesNumber of Escape Failures
VehicleHighLow
This compound (low dose)No significant change
This compound (medium dose)↓↓No significant change
This compound (high dose)↓↓↓Possible increase at very high doses

Note: This table demonstrates the expected selective suppression of avoidance behavior by this compound, a key predictor of antipsychotic efficacy.

Conclusion

The preclinical evaluation of this compound in rodent models provides valuable insights into its potential as an antipsychotic agent. The protocols outlined in these application notes for assessing prepulse inhibition, novel object recognition, and conditioned avoidance response offer a robust framework for characterizing the efficacy of this compound and other novel antipsychotic candidates. The combination of in vivo behavioral data with in vitro receptor binding profiles is essential for a comprehensive understanding of a compound's pharmacological properties and for guiding further drug development efforts.

References

Application Notes and Protocols for Zicronapine Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zicronapine (also known as Lu 31-130) is an atypical antipsychotic with potent antagonist activity at dopamine D₁, D₂, and serotonin 5-HT₂ₐ receptors.[1][2][3] While its clinical development was discontinued, its unique receptor profile remains of interest for neuroscience research. This document provides detailed application notes and standardized protocols for the administration of this compound to common laboratory animal models. Due to the limited availability of published preclinical pharmacokinetic data for this compound, illustrative data from other well-characterized atypical antipsychotics, olanzapine and risperidone, are presented to provide a comparative context for experimental design.

Overview of Administration Routes

The selection of an appropriate administration route is critical for achieving desired drug exposure and therapeutic effect in preclinical studies. The most common routes for administering compounds like this compound in laboratory animals include oral, intravenous, intraperitoneal, and subcutaneous administration.[1][4] Each route has distinct advantages and disadvantages concerning bioavailability, onset of action, and potential for stress or injury to the animal.

Quantitative Data Summary (Illustrative Examples)

Table 1: Illustrative Pharmacokinetic Parameters of Atypical Antipsychotics in Rats

ParameterOlanzapine (Oral, 6 mg/kg)Risperidone (Subcutaneous)
Tmax (h) ~0.75Not specified
Cmax (ng/mL) Not specified in ng/mLNot specified
t½ (h) 2.5 (plasma), 3-5.2 (tissues)Not specified
AUC (last) 8x higher in brain than plasmaNot specified
Bioavailability (%) Not specifiedNot specified

Source: Adapted from preclinical studies on olanzapine and general knowledge of risperidone pharmacokinetics. Note that these values can vary significantly based on the specific strain, sex, and age of the animals, as well as the formulation of the compound.

Table 2: Receptor Binding Affinities (Ki, nM) of this compound

ReceptorKi (nM)
Dopamine D₁ 19
Dopamine D₂ 19
Serotonin 5-HT₂ₐ 4.2

Source: Data compiled from in vitro studies.

Experimental Protocols

The following are detailed protocols for the administration of this compound via various routes in common laboratory animal models. Note: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Gavage) in Rats

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • This compound solution/suspension

  • Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles (flexible or rigid with a ball tip, 18-20 gauge for rats)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Preparation: Weigh the rat to determine the correct dosage volume. Prepare the this compound formulation at the desired concentration. Draw the calculated volume into the syringe fitted with a gavage needle. Ensure there are no air bubbles.

  • Restraint: Gently but firmly restrain the rat, holding the head and neck to prevent movement. The head should be tilted slightly upwards to straighten the esophagus.

  • Gavage: Gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat. The needle should pass down the esophagus into the stomach with minimal resistance. Caution: If resistance is met or the animal coughs, the needle may be in the trachea. Withdraw immediately and re-insert.

  • Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.

  • Withdrawal: Smoothly withdraw the gavage needle.

  • Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.

Intravenous (IV) Administration in Rats (Tail Vein)

Objective: To achieve rapid and complete systemic circulation of this compound.

Materials:

  • This compound solution (sterile, filtered)

  • Appropriate vehicle (e.g., sterile saline)

  • 25-27 gauge needles or butterfly catheters

  • Syringes (1 mL)

  • Restraining device for rats

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Preparation: Prepare the sterile this compound solution. Draw the required volume into the syringe and remove all air bubbles.

  • Restraint and Vein Dilation: Place the rat in a restraining device. Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.

  • Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins. A slight flashback of blood into the hub of the needle confirms correct placement.

  • Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Withdrawal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Observe the animal for any adverse reactions.

Intraperitoneal (IP) Administration in Mice

Objective: To administer this compound into the peritoneal cavity for rapid absorption.

Materials:

  • This compound solution/suspension

  • Appropriate vehicle

  • 25-27 gauge needles

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation: Weigh the mouse and prepare the this compound formulation. Draw the calculated volume into the syringe.

  • Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. Position the mouse so its head is tilted slightly downwards.

  • Injection Site: The injection should be made in the lower right or left abdominal quadrant to avoid puncturing the bladder or cecum.

  • Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn back, which would indicate entry into a blood vessel or the bladder.

  • Administration: Inject the solution smoothly.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe for any signs of discomfort or distress.

Subcutaneous (SC) Administration in Mice

Objective: To provide a slower, more sustained absorption of this compound.

Materials:

  • This compound solution/suspension

  • Appropriate vehicle

  • 25-27 gauge needles

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation: Weigh the mouse and prepare the this compound formulation.

  • Restraint: Gently restrain the mouse by scruffing the loose skin over the neck and shoulders.

  • Injection Site: The injection is typically given in the loose skin over the back, between the shoulder blades.

  • Injection: Lift the skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Aspirate to check for blood.

  • Administration: Inject the solution, which will form a small bleb under the skin.

  • Withdrawal: Withdraw the needle and gently massage the area to aid dispersion.

  • Monitoring: Monitor the injection site for any signs of irritation or inflammation.

Visualization of Workflows and Pathways

Experimental Workflow for Preclinical Evaluation

experimental_workflow cluster_preclinical Preclinical Evaluation of this compound A Compound Formulation (this compound in Vehicle) C Administration Route Selection (Oral, IV, IP, SC) A->C B Animal Model Selection (e.g., Sprague-Dawley Rat) B->C D Dose Range Finding Study C->D E Pharmacokinetic Study (Blood/Tissue Sampling) D->E F Pharmacodynamic Study (Receptor Occupancy - PET/ex vivo) D->F G Data Analysis (PK parameters, RO%) E->G F->G H Results Interpretation G->H

Caption: Workflow for preclinical evaluation of this compound.

Simplified Signaling Pathway for Atypical Antipsychotics

signaling_pathway cluster_pathway Dopamine and Serotonin Receptor Antagonism cluster_downstream Downstream Effects This compound This compound D2R D₂ Receptor This compound->D2R Antagonism HT2AR 5-HT₂ₐ Receptor This compound->HT2AR Antagonism Dopamine_Signal ↓ Dopaminergic Signaling (Mesolimbic Pathway) D2R->Dopamine_Signal Serotonin_Signal ↓ Serotonergic Signaling HT2AR->Serotonin_Signal Therapeutic Antipsychotic Efficacy Dopamine_Signal->Therapeutic Serotonin_Signal->Therapeutic

Caption: this compound's antagonistic action on D₂ and 5-HT₂ₐ receptors.

References

Application Notes and Protocols for Assessing Zicronapine Activity in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zicronapine (also known as Lu 31-130) is an atypical antipsychotic agent recognized for its multi-receptorial profile. Preclinical and clinical phase II studies have demonstrated its potent antagonist activity at key monoaminergic receptors, specifically the dopamine D1 and D2 receptors, and the serotonin 5-HT2A receptor.[1][2] This profile suggests its potential therapeutic effects are mediated through the modulation of these signaling pathways. Development of this compound was discontinued by H. Lundbeck A/S in 2014.[1]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound and similar compounds at these primary targets. The described assays are fundamental for determining receptor binding affinity, functional antagonism, and potential cytotoxic effects, which are critical parameters in the drug discovery and development process.

Data Presentation: this compound Activity Profile

While this compound is known to be a potent antagonist at D1, D2, and 5-HT2A receptors, specific quantitative data from preclinical studies, such as Ki and IC50 values, are not widely available in the public domain. The following table provides a template for summarizing such data, which can be populated as experimental results are generated.

Target Receptor Assay Type Parameter This compound Value Reference Compound Reference Value
Dopamine D1Radioligand BindingKi (nM)Data not publicly availableSCH23390~0.2 - 1 nM
Dopamine D1Functional Antagonism (cAMP)IC50 (nM)Data not publicly availableSCH23390~1 - 10 nM
Dopamine D2Radioligand BindingKi (nM)Data not publicly availableHaloperidol~1 - 5 nM
Dopamine D2Functional Antagonism (cAMP)IC50 (nM)Data not publicly availableHaloperidol~5 - 20 nM
Serotonin 5-HT2ARadioligand BindingKi (nM)Data not publicly availableKetanserin~1 - 3 nM
Serotonin 5-HT2AFunctional Antagonism (Ca2+ Flux)IC50 (nM)Data not publicly availableKetanserin~5 - 15 nM
Various Cell LinesCell ViabilityCC50 (µM)Data not publicly availableDoxorubicin~0.1 - 1 µM

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Dopamine D1 Receptor (Gs) Signaling Pathway This compound This compound D1R Dopamine D1 Receptor This compound->D1R Antagonist Dopamine Dopamine Dopamine->D1R Agonist Gs Gs-protein D1R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates substrates

Dopamine D1 Receptor (Gs) Signaling Pathway

G Dopamine D2 Receptor (Gi) Signaling Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist Dopamine Dopamine Dopamine->D2R Agonist Gi Gi-protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Dopamine D2 Receptor (Gi) Signaling Pathway

G Serotonin 5-HT2A Receptor (Gq) Signaling Pathway This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Antagonist Serotonin Serotonin (5-HT) Serotonin->HTR2A Agonist Gq Gq-protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates substrates

Serotonin 5-HT2A Receptor (Gq) Signaling Pathway

G Experimental Workflow for Functional Antagonism Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis CellCulture 1. Culture cells expressing target receptor CellPlating 2. Seed cells into assay plate CellCulture->CellPlating PreIncubation 3. Pre-incubate with This compound (or vehicle) CellPlating->PreIncubation AgonistAddition 4. Add receptor agonist (e.g., Dopamine, Serotonin) PreIncubation->AgonistAddition SignalMeasurement 5. Measure second messenger (cAMP or Ca2+) AgonistAddition->SignalMeasurement DataAnalysis 6. Analyze data and determine IC50 SignalMeasurement->DataAnalysis

Experimental Workflow for Functional Antagonism Assay

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy cultures of host cells (e.g., HEK293, CHO-K1, U2OS) stably expressing the human dopamine D1, dopamine D2, or serotonin 5-HT2A receptor.

Materials:

  • Host cell line stably expressing the receptor of interest

  • Complete growth medium (e.g., DMEM or Ham's F-12 supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic such as G418 or puromycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain cells in T-75 flasks with complete growth medium in a humidified incubator.

  • Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.

  • To passage, aspirate the growth medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

  • Return the flask to the incubator.

Dopamine D1/D2 Receptor Functional Antagonism: cAMP Assay

Objective: To quantify the ability of this compound to inhibit the agonist-induced modulation of cyclic AMP (cAMP) production in cells expressing either D1 (Gs-coupled, stimulates cAMP) or D2 (Gi-coupled, inhibits cAMP) receptors.

Materials:

  • HEK293 or CHO-K1 cells stably expressing human D1 or D2 receptors

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Dopamine (agonist)

  • Forskolin (to stimulate adenylate cyclase in D2 assays)

  • This compound

  • Reference antagonist (e.g., SCH23390 for D1, Haloperidol for D2)

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

  • White, opaque 384-well microplates

Protocol:

  • Cell Plating: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of growth medium. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference antagonist in assay buffer.

  • Antagonist Pre-incubation: Gently remove the growth medium from the wells. Add 10 µL of the this compound/reference antagonist dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • For D1 (Gs) Assay: Prepare a solution of dopamine at 2x its EC80 concentration in assay buffer. Add 10 µL of this solution to the wells.

    • For D2 (Gi) Assay: Prepare a solution containing dopamine at 2x its EC80 concentration and forskolin (at a final concentration of 1-10 µM) in assay buffer. Add 10 µL of this solution to the wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the measured signal against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist response.

Serotonin 5-HT2A Receptor Functional Antagonism: Calcium Flux Assay

Objective: To measure the ability of this compound to block the serotonin-induced increase in intracellular calcium in cells expressing the Gq-coupled 5-HT2A receptor.

Materials:

  • U2OS or HEK293 cells stably expressing the human 5-HT2A receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Pluronic F-127

  • Serotonin (5-HT) (agonist)

  • This compound

  • Reference antagonist (e.g., Ketanserin)

  • Black-walled, clear-bottom 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed cells into a 384-well plate at a density of 10,000-20,000 cells per well in 40 µL of growth medium. Incubate overnight.

  • Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer as per the manufacturer's instructions. Remove the growth medium and add 20 µL of the dye loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Plate Preparation: In a separate 384-well plate, prepare 4x concentrated serial dilutions of this compound and the reference antagonist. Also, prepare a 4x concentrated solution of serotonin at its EC80 concentration.

  • Calcium Flux Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to add 10 µL from the compound plate (containing this compound/antagonist) to the cell plate.

    • After a 15-30 minute pre-incubation period within the instrument, set the instrument to add 10 µL of the 4x serotonin solution.

    • Measure the fluorescence signal kinetically, typically for 90-120 seconds, immediately following agonist addition.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability: MTT Assay

Objective: To assess the potential cytotoxicity of this compound by measuring its effect on cell metabolic activity.

Materials:

  • Cells used in the functional assays

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Clear, flat-bottom 96-well plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for an additional 2-4 hours (or overnight for SDS-based solutions) at 37°C in a humidified incubator. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of this compound to determine the CC50 (cytotoxic concentration 50%).

References

Troubleshooting & Optimization

Zicronapine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of zicronapine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for researchers?

A1: this compound is an atypical antipsychotic medication that has been investigated for the treatment of schizophrenia.[1][2] Like many new chemical entities, this compound is a lipophilic molecule with a predicted low aqueous solubility, which presents significant challenges for formulation and drug delivery.[3][4] Poor water solubility can lead to low bioavailability, hindering the drug's therapeutic effectiveness and making it difficult to develop both oral and parenteral dosage forms.

Q2: What is the aqueous solubility of this compound?

A2: this compound is predicted to be poorly soluble in water. Computational models estimate its water solubility to be approximately 0.00512 mg/mL. Its high lipophilicity (predicted logP of 5.1) contributes to this low aqueous solubility. Due to its basic nature, this compound's solubility is expected to be pH-dependent.

Q3: What are the primary strategies for improving the solubility of a poorly water-soluble compound like this compound?

A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs. The choice of method depends on the physicochemical properties of the drug, the desired dosage form, and the intended application. Key strategies include physical modifications like particle size reduction and solid dispersions, and chemical modifications such as salt formation or creating prodrugs. A summary of common approaches is provided in the table below.

Troubleshooting Guides

Problem: I am experiencing difficulty dissolving this compound powder in aqueous buffers for my in vitro experiments.

Solution: This is a common issue due to this compound's low intrinsic solubility. Here are several approaches to troubleshoot this problem, starting with the simplest methods.

  • pH Adjustment: this compound is a basic compound with a predicted pKa of 8.34, meaning its solubility will increase significantly in acidic conditions. Adjusting the pH of your buffer to be well below the pKa (e.g., pH 2-4) should enhance solubility. See Protocol 1 for a detailed methodology.

  • Co-solvency: If pH adjustment is not suitable for your experimental system, consider using a co-solvent. A co-solvent is a water-miscible organic solvent in which the drug has higher solubility. You can prepare a concentrated stock solution of this compound in a solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

  • Use of Surfactants: Surfactants can be used to increase the solubility of hydrophobic drugs by forming micelles. Adding a small amount of a pharmaceutically acceptable surfactant to your aqueous medium can help dissolve this compound.

Problem: My this compound salt form (e.g., succinate or fumarate) has limited solubility in my formulation.

Solution: While salt formation is a common strategy to improve solubility, the resulting salt may still have insufficient solubility depending on the properties of the salt itself and the composition of the medium.

  • Optimize pH: The solubility of a salt is still dependent on the pH of the solution. Ensure the pH of your medium is optimal for keeping the salt in its ionized, more soluble form.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility. This can be a highly effective method for improving the solubility of both the free base and salt forms of a drug. See Protocol 2 for a method to prepare a cyclodextrin inclusion complex.

  • Ternary Complexes: If binary drug-cyclodextrin complexes do not provide sufficient solubility enhancement, the addition of a third component, such as a water-soluble polymer, can further improve solubilization.

Problem: I need to develop a formulation of this compound with improved bioavailability for in vivo studies.

Solution: For in vivo applications, enhancing solubility and dissolution rate is crucial for achieving adequate bioavailability. More advanced formulation strategies are often required.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. The reduction in crystallinity and increased wettability can significantly enhance the dissolution rate and oral absorption. This is a widely used method for improving the bioavailability of BCS Class II drugs (low solubility, high permeability), a class to which this compound likely belongs. See Protocol 3 for a lab-scale preparation method.

  • Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range (nanosuspension) dramatically increases the surface area, leading to a faster dissolution rate. Nanoparticles can also be used for targeted drug delivery, which is particularly relevant for CNS drugs like this compound to overcome the blood-brain barrier.

  • Prodrug Approach: A prodrug is a chemically modified, inactive version of a drug that, after administration, converts to the active parent drug. This approach can be used to attach hydrophilic moieties to this compound, improving its solubility for administration.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC₂₂H₂₇ClN₂
Molecular Weight354.9 g/mol
Water Solubility0.00512 mg/mL
logP (Lipophilicity)5.1
pKa (Strongest Basic)8.34
Physiological Charge+1 (Cationic)

Table 2: Summary of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment For ionizable drugs, changing the pH alters the ionization state to a more soluble form.Simple, effective for ionizable compounds.Only applicable to ionizable drugs; risk of precipitation upon pH change.
Co-solvency Addition of a water-miscible solvent to increase solubility.Simple to prepare and evaluate.Potential for drug precipitation upon dilution; solvent toxicity must be considered.
Salt Formation Converts the drug into a salt form with different crystal lattice energy and higher solubility.Often highly effective; well-established regulatory path.Not applicable to neutral compounds; salt may be unstable or hygroscopic.
Solid Dispersion Drug is dispersed in a hydrophilic carrier, often in an amorphous state.Significantly improves dissolution rate and bioavailability.Can be physically unstable (recrystallization); manufacturing can be complex.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.Increases solubility and stability; can mask taste.The large amount of cyclodextrin needed may increase formulation bulk.
Particle Size Reduction Reducing particle size (micronization, nanosuspension) increases the surface area for dissolution.Applicable to most drugs; can significantly increase dissolution velocity.Can be energy-intensive; nanoparticles may have stability issues (aggregation).
Prodrug Approach Chemical modification of the drug to a more soluble form that converts to the active drug in vivo.Can overcome multiple barriers (solubility, permeability, metabolism).Requires significant chemical synthesis and characterization; potential for altered toxicology.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Objective: To determine the pH-solubility profile of this compound and prepare a solubilized solution for in vitro use.

  • Materials: this compound powder, a series of aqueous buffers (e.g., phosphate, citrate) covering a pH range from 2 to 9, hydrochloric acid (HCl), sodium hydroxide (NaOH), a calibrated pH meter, shaker, and a suitable analytical method (e.g., HPLC-UV) to quantify this compound concentration.

  • Methodology:

    • Add an excess amount of this compound powder to separate vials, each containing a buffer of a specific pH.

    • Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, filter the samples (e.g., using a 0.22 µm syringe filter) to remove undissolved solid.

    • Dilute the filtrate appropriately and analyze the concentration of dissolved this compound using a validated HPLC method.

    • Plot the measured solubility against the pH to generate the pH-solubility profile.

    • For preparing a stock solution, dissolve this compound in an acidic buffer (e.g., pH 3.0) where solubility is highest.

Protocol 2: Preparation of a this compound-Cyclodextrin Complex by the Kneading Method

  • Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) to improve its aqueous solubility.

  • Materials: this compound, HP-β-CD, water, ethanol, mortar, and pestle.

  • Methodology:

    • Determine the appropriate molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).

    • Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1) mixture to form a paste.

    • Add the this compound powder to the paste.

    • Knead the mixture thoroughly with the pestle for 45-60 minutes. During this process, add small amounts of the solvent mixture if necessary to maintain a suitable consistency.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder and pass it through a sieve.

    • Store the resulting powder in a desiccator. The improved solubility can be confirmed by comparing the dissolution of the complex to that of the pure drug in water.

Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP K30 or HPMC) to enhance its dissolution rate.

  • Materials: this compound, a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30), a suitable organic solvent (e.g., methanol or dichloromethane), a rotary evaporator.

  • Methodology:

    • Select a drug-to-polymer weight ratio (e.g., 1:1, 1:5, 1:9).

    • Dissolve both the this compound and the polymer in a sufficient volume of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

    • Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, pulverize it, and sieve it.

    • Characterize the solid dispersion using techniques like DSC and XRD to confirm the amorphous nature of the drug.

Visualizations

Solubility_Enhancement_Workflow start Start: this compound Solubility Issue check_ionizable Is the molecule ionizable? start->check_ionizable ph_adjust pH Adjustment check_ionizable->ph_adjust Yes use_cosolvent Co-solvency / Surfactants (For In Vitro Use) check_ionizable->use_cosolvent No check_ph_success Sufficient Solubility? ph_adjust->check_ph_success end_vitro End (In Vitro) check_ph_success->end_vitro Yes advanced_methods Advanced Formulation Needed (For In Vivo Use) check_ph_success->advanced_methods No use_cosolvent->end_vitro salt_formation Salt Formation advanced_methods->salt_formation solid_dispersion Solid Dispersion advanced_methods->solid_dispersion cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin nanotechnology Nanotechnology advanced_methods->nanotechnology prodrug Prodrug Approach advanced_methods->prodrug end_vivo End (In Vivo Formulation) salt_formation->end_vivo solid_dispersion->end_vivo cyclodextrin->end_vivo nanotechnology->end_vivo prodrug->end_vivo

Caption: Decision workflow for selecting a this compound solubility enhancement method.

Solid_Dispersion_Protocol cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis prep1 1. Dissolve this compound and Polymer in Solvent prep2 2. Attach Flask to Rotary Evaporator prep1->prep2 prep3 3. Evaporate Solvent Under Vacuum prep2->prep3 proc1 4. Dry Solid Film in Vacuum Oven prep3->proc1 proc2 5. Scrape, Pulverize, and Sieve proc1->proc2 anl1 6. Characterize Product (e.g., DSC, XRD) proc2->anl1

Caption: Experimental workflow for Solid Dispersion preparation via solvent evaporation.

Cyclodextrin_Complexation cluster_0 Components cluster_1 Complexation in Water Z This compound (Poorly Soluble 'Guest') Complex Water-Soluble Inclusion Complex Z->Complex Enters Cavity CD Cyclodextrin (Soluble 'Host') CD->Complex Encapsulates

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Zicronapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with improving the in vivo bioavailability of Zicronapine. Given that the development of this compound was discontinued, specific in vivo bioavailability data is limited.[1] Therefore, this guide leverages established strategies for improving the bioavailability of poorly soluble compounds, which are highly relevant to this compound based on its physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound and how do they influence its bioavailability?

A1: this compound is a lipophilic molecule, as indicated by its calculated XlogP of 4.7. Its molecular weight is 354.9 g/mol , and it has no hydrogen bond donors and two hydrogen bond acceptors. These properties suggest that this compound likely belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low aqueous solubility and high membrane permeability. For BCS Class II compounds, the oral bioavailability is often limited by the dissolution rate in the gastrointestinal fluids.

Q2: What are the primary formulation strategies to improve the oral bioavailability of a BCS Class II compound like this compound?

A2: The main strategies focus on enhancing the solubility and dissolution rate of the drug. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption.

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, leading to a faster dissolution rate.

Q3: We are observing high inter-animal variability in our in vivo studies with a this compound formulation. What are the potential causes and solutions?

A3: High variability is a common issue with poorly soluble compounds. Potential causes include inconsistent dissolution in the GI tract, food effects, and variable first-pass metabolism. To mitigate this, ensure standardized experimental conditions, such as fasting protocols for the animals. Optimizing the formulation to a more robust system like a solid dispersion or SEDDS can also reduce variability by making absorption less dependent on physiological factors.

Q4: Our this compound formulation shows good in vitro dissolution but poor in vivo bioavailability. What could be the reason?

A4: This discrepancy can arise from several factors. The drug may be precipitating in the gastrointestinal tract after dissolution from the formulation. Additionally, extensive first-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation. Investigating the metabolic stability of this compound and considering the use of excipients that inhibit drug precipitation in vivo would be crucial next steps.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Drug Loading in Solid Dispersion Formulation
Potential Cause Troubleshooting Steps
Poor miscibility of this compound with the chosen polymer.Screen a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®).
Drug crystallization during solvent evaporation.Increase the solvent evaporation rate (e.g., using a spray dryer or rotary evaporator with higher vacuum and temperature).
Insufficient solvent for both drug and polymer.Use a co-solvent system to ensure complete dissolution of both components before drying.
Issue 2: Physical Instability of Self-Emulsifying Drug Delivery System (SEDDS)
Potential Cause Troubleshooting Steps
Phase separation or drug precipitation upon storage.Optimize the oil-surfactant-cosurfactant ratio by constructing pseudo-ternary phase diagrams to identify a stable nanoemulsion region.[2]
Incompatibility of the formulation with the capsule shell.Evaluate the use of different capsule types (e.g., HPMC capsules instead of gelatin) or consider solidifying the SEDDS into a powder.
Poor emulsification upon dilution in aqueous media.Select a surfactant with a higher HLB value or a combination of surfactants to improve emulsification performance.
Issue 3: Inconsistent Pharmacokinetic Profile in Animal Studies
Potential Cause Troubleshooting Steps
Food effect influencing drug absorption.Standardize the feeding schedule of the animals. Conduct studies in both fasted and fed states to characterize the food effect.
Variable gastric emptying and intestinal transit times.Administer the formulation at a consistent time of day and ensure animals are not stressed, as stress can affect GI motility.
Saturation of metabolic enzymes or transporters.Conduct dose-escalation studies to assess the linearity of the pharmacokinetics.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (or another suitable solvent in which both this compound and PVP K30 are soluble)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve the weighed this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution of both components by gentle vortexing or sonication.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once the solvent is completely removed, a thin film or solid mass will be formed on the flask wall.

  • Scrape the solid mass from the flask.

  • Pulverize the obtained solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for this compound to improve its oral absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Vials, magnetic stirrer, water bath

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the oil, surfactant, and co-surfactant based on the solubility study.

    • Prepare various mixtures of surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Smix ratio, mix it with the oil at different weight ratios (e.g., 9:1, 8:2, ... , 1:9).

    • To each of these mixtures, add water dropwise under gentle stirring and observe for the formation of a clear or slightly bluish nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from the stable nanoemulsion region of the phase diagram.

    • Accurately weigh the selected components and mix them in a vial.

    • Add the required amount of this compound to the mixture and stir until it is completely dissolved. A gentle warming in a water bath (around 40°C) may be used to facilitate dissolution.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear emulsion.

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a this compound formulation.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound formulation (e.g., solid dispersion reconstituted in water, or SEDDS)

  • Vehicle control

  • Oral gavage needles

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., vehicle control, this compound formulation). A separate group for intravenous administration is required to determine absolute bioavailability.

    • Administer the formulation orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the blood in tubes containing an anticoagulant.

  • Plasma Separation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

    • Calculate the relative bioavailability of the formulated this compound compared to a control formulation or the absolute bioavailability by comparing the oral and intravenous AUC values.

Data Presentation

Since specific quantitative data for this compound bioavailability is not publicly available, the following tables present representative data for a hypothetical BCS Class II compound ("Compound X") to illustrate the expected improvements with different formulation strategies.

Table 1: Pharmacokinetic Parameters of Compound X in Different Formulations Following Oral Administration in Rats (10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC0-24h (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension150 ± 354.0 ± 1.21200 ± 250100
Solid Dispersion (1:4 drug:PVP)650 ± 1201.5 ± 0.54800 ± 900400
SEDDS800 ± 1501.0 ± 0.36000 ± 1100500

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation Evaluation physchem Physicochemical Characterization (Solubility, Permeability) excipient Excipient Compatibility solid_disp Solid Dispersion physchem->solid_disp sedds SEDDS physchem->sedds particle_size Particle Size Reduction physchem->particle_size invitro In Vitro Dissolution solid_disp->invitro sedds->invitro particle_size->invitro invivo In Vivo Pharmacokinetics (Rats) invitro->invivo

Caption: Experimental workflow for improving this compound bioavailability.

troubleshooting_workflow start Low In Vivo Bioavailability dissolution_check Is In Vitro Dissolution Rate-Limiting? start->dissolution_check permeability_check Is Permeability Rate-Limiting? dissolution_check->permeability_check No improve_dissolution Enhance Dissolution (Solid Dispersion, SEDDS, Particle Size Reduction) dissolution_check->improve_dissolution Yes metabolism_check Is First-Pass Metabolism High? permeability_check->metabolism_check No improve_permeability Permeation Enhancers (Use with caution) permeability_check->improve_permeability Yes inhibit_metabolism Metabolic Inhibitors (Co-administration) metabolism_check->inhibit_metabolism Yes re_evaluate Re-evaluate In Vivo Bioavailability metabolism_check->re_evaluate No improve_dissolution->re_evaluate improve_permeability->re_evaluate inhibit_metabolism->re_evaluate

Caption: Logical workflow for troubleshooting low bioavailability.

Caption: Biopharmaceutics Classification System (BCS).

References

Technical Support Center: Off-Target Effects of Zicronapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Zicronapine (also known as Lu 31-130).

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.

Question: My functional assay results are inconsistent with the binding affinity data. For example, this compound shows high affinity for a receptor in a radioligand binding assay, but the functional response is weak or absent. What could be the cause?

Answer:

This discrepancy can arise from several factors:

  • Functional Selectivity (Biased Agonism): this compound may act as a biased agonist at certain receptors. This means it can stabilize specific receptor conformations that preferentially activate certain downstream signaling pathways over others. The functional assay you are using might be measuring a pathway that is not engaged by this compound at that particular receptor.

    • Recommendation: Employ a panel of functional assays that measure different downstream signaling pathways for the same receptor (e.g., cAMP accumulation, calcium mobilization, β-arrestin recruitment).

  • Assay Conditions: The experimental conditions of your functional assay (e.g., cell line, receptor expression level, buffer composition, incubation time) may not be optimal for detecting a response mediated by this compound.

    • Recommendation: Systematically optimize your assay parameters. Titrate the concentration of this compound and ensure the incubation time is sufficient to reach equilibrium.

  • Receptor Subtype Specificity: Ensure that the receptor subtype expressed in your functional assay system matches the subtype for which the binding affinity was determined. This compound may have different functional activities at different receptor subtypes.

  • Antagonistic Properties: this compound is a potent antagonist at its primary targets. It is possible it acts as an antagonist or inverse agonist at the off-target receptor in your functional assay, which would not produce a signal in an agonist-mode assay.

    • Recommendation: Perform your functional assay in the presence of a known agonist for the receptor to determine if this compound exhibits antagonistic activity.

Question: I am observing high non-specific binding in my radioligand binding assays with this compound. How can I minimize this?

Answer:

High non-specific binding (NSB) can obscure the specific binding signal. Here are several strategies to reduce it:

  • Optimize Blocking Agents: The choice and concentration of blocking agents in your assay buffer are critical.

    • Recommendation: Include bovine serum albumin (BSA) at a concentration of 0.1-1% in your binding buffer. For some systems, adding a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%) can also help.

  • Reduce Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased NSB.

    • Recommendation: Use a radioligand concentration at or below its Kd value for the receptor of interest.

  • Optimize Washing Steps: Inadequate washing can leave unbound radioligand, contributing to high background.

    • Recommendation: Increase the number of washes and/or the volume of ice-cold wash buffer. Ensure the duration of each wash is brief to minimize dissociation of the specifically bound radioligand.

  • Pre-treat Filters/Plates: The materials used in the assay can contribute to NSB.

    • Recommendation: Pre-soak your filter mats in a solution of 0.5% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands.

  • Reduce Tissue/Membrane Concentration: Using too much protein in the assay can increase NSB.

    • Recommendation: Titrate the amount of membrane preparation to find the optimal concentration that gives a good specific binding window.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and major off-target receptors for this compound based on its binding affinity profile?

A1: this compound is a potent antagonist at its primary targets: the dopamine D1 and D2 receptors, and the serotonin 5-HT2A receptor.[1] Its multi-receptorial profile reveals significant binding affinity for a range of off-target receptors. Based on available data, notable off-target interactions with Ki values under 100 nM include various other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2C, 5-HT6, 5-HT7), adrenergic receptors (e.g., α1A, α1B, α1D, α2A, α2B, α2C), and the histamine H1 receptor.

Q2: What are the potential physiological consequences of this compound's off-target binding?

A2: The off-target binding profile of this compound suggests the potential for a variety of physiological effects beyond its intended antipsychotic activity. For example:

  • Histamine H1 receptor antagonism: May lead to sedation and weight gain.

  • Adrenergic α1 receptor antagonism: Can cause orthostatic hypotension (a drop in blood pressure upon standing).

  • Serotonin 5-HT2C receptor antagonism: May also contribute to weight gain.

  • Interactions with other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT6, 5-HT7): Could modulate mood, cognition, and sleep.

It is important to investigate these potential off-target effects in relevant functional assays and in vivo models to understand their clinical implications.

Q3: How can I investigate the functional activity of this compound at its off-target receptors?

A3: A variety of in vitro functional assays can be employed:

  • For Gs- or Gi-coupled receptors: Measure changes in intracellular cyclic AMP (cAMP) levels using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) assays.

  • For Gq-coupled receptors: Monitor intracellular calcium mobilization using fluorescent calcium indicators (e.g., Fluo-4, Fura-2) and a fluorescent plate reader.

  • To assess β-arrestin recruitment: Utilize assays such as BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) that measure the interaction between the receptor and β-arrestin.

  • For ion channels: Use electrophysiological techniques like patch-clamp to measure changes in ion flow across the cell membrane.

Data Presentation

Table 1: In Vitro Binding Affinity Profile of this compound (Lu 31-130) at Various On-Target and Off-Target Receptors

ReceptorSpeciesKi (nM)
Dopamine
D1Human19
D2Human19
D3Human110
D4Human23
D5Human17
Serotonin
5-HT1AHuman15
5-HT1BHuman40
5-HT1DHuman120
5-HT1EHuman1100
5-HT2AHuman4.2
5-HT2CHuman1.6
5-HT3Human1100
5-HT5AHuman160
5-HT6Human6.8
5-HT7Human3.5
Adrenergic
α1AHuman1.8
α1BHuman9.4
α1DHuman2.5
α2AHuman33
α2BHuman10
α2CHuman11
β1Human>10000
β2Human>10000
Histamine
H1Human2.0
H2Human1400
H3Human1100
Muscarinic
M1Human130
M2Human260
M3Human200
M4Human130
M5Human100
Other
SERTHuman140
NETHuman210
DATHuman1100
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database for this compound (Lu 31-130).

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding affinity of this compound to a target receptor. Specific parameters such as radioligand, competitor, and incubation conditions should be optimized for each receptor.

1. Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor.

  • This compound stock solution.

  • Unlabeled competitor ligand (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well plates.

  • Filter mats (e.g., GF/B or GF/C, pre-soaked in 0.5% PEI).

  • Scintillation fluid.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-specific Binding: Unlabeled competitor (at a high concentration, e.g., 10 µM), cell membranes, and radioligand.

    • Competition Binding: this compound dilution, cell membranes, and radioligand.

  • Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter mats using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL).

  • Dry the filter mats.

  • Add scintillation fluid to each filter circle and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the average non-specific binding counts from the average total binding counts.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation (for Gs/Gi-coupled Receptors)

This protocol describes a general method for assessing the functional effect of this compound on Gs or Gi-coupled receptors.

1. Materials:

  • Cells stably expressing the target receptor.

  • This compound stock solution.

  • Forskolin (for stimulating cAMP in Gi-coupled receptor assays).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, LANCE).

  • Cell culture medium.

  • 384-well white plates.

2. Procedure:

  • Seed the cells into 384-well plates and culture overnight.

  • Prepare serial dilutions of this compound.

  • For Gs-coupled receptors:

    • Aspirate the culture medium and add stimulation buffer containing IBMX and the this compound dilutions.

  • For Gi-coupled receptors:

    • Aspirate the culture medium and add stimulation buffer containing IBMX, forskolin (at a concentration that gives a submaximal response, e.g., EC80), and the this compound dilutions.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.

3. Data Analysis:

  • Plot the assay signal (e.g., HTRF ratio) as a function of the log concentration of this compound.

  • Fit the data using a non-linear regression model to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Mandatory Visualizations

experimental_workflow cluster_0 In Vitro Binding Assays cluster_1 In Vitro Functional Assays cluster_2 Data Analysis & Interpretation a1 Radioligand Binding Assay (Determine Ki) c1 Determine IC50/EC50 & Ki a1->c1 a2 Competition Binding (Displacement of known ligand) a2->c1 b1 cAMP Accumulation (Gs/Gi-coupled receptors) b1->c1 b2 Calcium Mobilization (Gq-coupled receptors) b2->c1 b3 β-Arrestin Recruitment (BRET/FRET) b3->c1 c2 Assess Functional Selectivity c1->c2 c3 Identify Potential Off-Target Liabilities c2->c3

Caption: Experimental workflow for characterizing this compound's off-target effects.

troubleshooting_logic start Inconsistent Binding vs. Functional Data q1 Is this compound a biased agonist? start->q1 q2 Are assay conditions optimal? q1->q2 No a1 Run panel of functional assays q1->a1 Yes q3 Is this compound an antagonist? q2->q3 No a2 Optimize assay parameters q2->a2 Yes a3 Perform antagonist-mode assay q3->a3 Yes

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway cluster_dopamine Dopamine Receptors cluster_serotonin Serotonin Receptors cluster_other Other Off-Targets This compound This compound D1 D1 This compound->D1 Antagonist D2 D2 This compound->D2 Antagonist HT2A 5-HT2A This compound->HT2A Antagonist HT_off_target Other 5-HT (e.g., 1A, 2C, 6, 7) This compound->HT_off_target High Affinity Adrenergic Adrenergic (α1, α2) This compound->Adrenergic High Affinity Histamine Histamine (H1) This compound->Histamine High Affinity Gs_pathway Gs_pathway D1->Gs_pathway Gs -> cAMP Gi_pathway Gi_pathway D2->Gi_pathway Gi -> ↓cAMP Gq_pathway Gq_pathway HT2A->Gq_pathway Gq -> PLC -> IP3/DAG various_pathways various_pathways HT_off_target->various_pathways Various Adrenergic->various_pathways Histamine->Gq_pathway

Caption: this compound's primary and major off-target signaling interactions.

References

Technical Support Center: Optimizing Zicronapine Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Zicronapine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for various cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an atypical antipsychotic that was under development by H. Lundbeck A/S.[1] Its primary mechanism of action is as a potent antagonist at dopamine D1, D2, and serotonin 5-HT2A receptors.[1]

Q2: What are the common challenges when working with this compound in cell-based assays?

A2: Common challenges include ensuring consistent solubility in cell culture media, determining the optimal concentration range to observe desired effects without inducing significant cytotoxicity, and accounting for potential off-target effects.

Q3: How should I prepare a stock solution of this compound?

A3: this compound, like many small molecules, is often dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use anhydrous DMSO to avoid solubility issues. The stock solution should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.5%.[2] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

Cause: this compound, being a hydrophobic molecule, can precipitate when a concentrated DMSO stock is diluted into an aqueous cell culture medium. This phenomenon, often called "solvent shock," can lead to inaccurate and irreproducible results.

Solutions:

  • Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can sometimes help to solubilize hydrophobic compounds.

  • Use a Co-solvent: For particularly challenging solubility issues, consider using a biocompatible co-solvent.

Issue 2: High Cell Death Observed at Expected Efficacious Concentrations

Cause: The concentration of this compound required to see a specific biological effect might be close to or overlap with the concentration that causes significant cytotoxicity.

Solutions:

  • Determine the Cytotoxicity Profile: Before conducting functional assays, perform a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the IC50 (half-maximal inhibitory concentration) for cell viability in your specific cell line. This will help you establish a concentration range for your functional assays that is not confounded by widespread cell death.

  • Time-course Experiment: Cytotoxicity can be time-dependent. Assess cell viability at different time points (e.g., 24, 48, and 72 hours) to find an optimal incubation time for your functional assays where cell viability is still high.

  • Use a More Sensitive Assay: If the therapeutic window is narrow, consider using a more sensitive functional assay that allows you to work at lower, non-toxic concentrations of this compound.

Issue 3: Inconsistent or No Dose-Response Observed

Cause: This can be due to several factors including compound instability, inaccurate pipetting, or issues with the assay itself.

Solutions:

  • Compound Stability: Ensure that your this compound stock solution is fresh and has been stored properly. Some compounds can degrade over time, even when frozen.

  • Assay Validation: Validate your assay with a known positive control for the pathway you are investigating to ensure the assay is performing as expected.

  • Concentration Range: You may be working outside of the dynamic range of the dose-response curve. Test a wider range of this compound concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar).

  • Cell Seeding Density: Ensure that you are using a consistent cell seeding density across all wells, as variations in cell number can affect the results of many cell-based assays.

Quantitative Data Summary

Due to the discontinuation of this compound's development, extensive public data on its in vitro potency in various cell lines is limited. The following tables provide an illustrative example of the types of quantitative data that should be generated for a compound like this compound. The values presented are hypothetical or based on data for other antipsychotic drugs and should be experimentally determined for this compound in your specific cell system.

Table 1: Illustrative Cytotoxicity of Antipsychotics in Different Cell Lines (IC50, µM)

Cell LineAntipsychotic AAntipsychotic BThis compound (Hypothetical)
SH-SY5Y (Human Neuroblastoma)15.525.2Determine Experimentally
HEK293 (Human Embryonic Kidney)30.145.8Determine Experimentally
CHO-K1 (Chinese Hamster Ovary)22.738.4Determine Experimentally

Table 2: Illustrative Functional Potency of Antipsychotics (EC50 or Ki, nM)

AssayAntipsychotic AAntipsychotic BThis compound (Hypothetical)
D2 Receptor Binding (Ki)5.21.8Determine Experimentally
5-HT2A Receptor Binding (Ki)2.18.5Determine Experimentally
Calcium Mobilization (EC50)10.322.1Determine Experimentally
cAMP Inhibition (EC50)8.94.3Determine Experimentally

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., SH-SY5Y)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: this compound Functional Antagonism at the D2 Receptor using a cAMP Assay

This protocol measures the ability of this compound to antagonize the effect of a D2 receptor agonist on cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human D2 dopamine receptor

  • Assay buffer

  • This compound stock solution (in DMSO)

  • D2 receptor agonist (e.g., quinpirole)

  • Forskolin (to stimulate cAMP production)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Seed the D2-expressing CHO-K1 cells in a 96-well plate and incubate overnight.

  • Prepare dilutions of this compound in assay buffer.

  • Pre-incubate the cells with the this compound dilutions or vehicle control for a specified time (e.g., 30 minutes).

  • Add a fixed concentration of the D2 agonist (typically the EC80 concentration) and forskolin to all wells.

  • Incubate for the time recommended by the cAMP assay kit manufacturer.

  • Lyse the cells and measure the cAMP levels according to the kit's instructions.

  • Plot the cAMP levels against the this compound concentration to determine the IC50 for D2 receptor antagonism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis stock This compound Stock (in DMSO) cytotoxicity Cytotoxicity Assay (e.g., MTT) stock->cytotoxicity functional Functional Assays (e.g., cAMP, Ca2+) stock->functional cells Cell Culture cells->cytotoxicity cells->functional ic50 Determine IC50 cytotoxicity->ic50 ec50 Determine EC50/Ki functional->ec50 signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

References

Troubleshooting Zicronapine synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zicronapine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in a typical this compound synthesis campaign?

Impurities in the synthesis of this compound, an atypical antipsychotic, can originate from several sources throughout the manufacturing process. These are generally categorized as organic impurities, inorganic impurities, and residual solvents.[1][2] Organic impurities are the most common and can include:

  • Starting Materials: Unreacted starting materials or impurities present in the initial raw materials.[2]

  • Intermediates: Unreacted intermediates from a multi-step synthesis.

  • By-products: Compounds formed from side reactions occurring during the main reaction.

  • Degradation Products: Impurities formed by the degradation of the final this compound product under certain conditions like exposure to light, heat, or pH variations.[1]

Q2: An unexpected peak is observed in our HPLC analysis of the final this compound API. How can we identify it?

The identification of an unknown impurity is a critical step in ensuring the quality and safety of the Active Pharmaceutical Ingredient (API).[3] A systematic approach is recommended:

  • LC-MS Analysis: The most powerful technique for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and predict the elemental composition of the impurity.

  • Tandem MS (MS/MS): Fragmentation analysis can help in elucidating the structure of the impurity by comparing the fragmentation pattern with the parent this compound molecule.

  • Isolation and NMR: If the impurity is present at a significant level (typically >0.1%), it should be isolated using techniques like preparative HPLC. The isolated impurity can then be fully characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: We are observing a recurring impurity that we suspect is a diastereomer of this compound. How can we confirm this and mitigate its formation?

This compound has stereocenters, making the formation of diastereomers a possibility.

  • Confirmation: Diastereomers will have the same molecular weight but different spatial arrangements. They can often be separated by chiral HPLC. Co-injection with a synthesized standard of the suspected diastereomer can confirm its identity.

  • Mitigation: The formation of diastereomers is often controlled during the stereoselective synthesis steps. Careful control of reaction conditions (temperature, catalyst, reagents) is crucial. If a diastereomeric impurity is formed, it may need to be removed through chiral separation or crystallization.

Troubleshooting Guide for Common Impurities

This guide addresses specific hypothetical impurities that could be encountered during a plausible synthesis of this compound.

Hypothetical this compound Synthesis Workflow

This compound Synthesis Workflow SM1 Starting Material 1 (Indane Precursor) Intermediate Key Intermediate SM1->Intermediate Step 1 SM2 Starting Material 2 (Piperazine Derivative) SM2->Intermediate Step 2 This compound This compound API Intermediate->this compound Final Coupling Purification Purification (Crystallization) This compound->Purification Crude Product Purification->this compound Final Product

Caption: A simplified, hypothetical workflow for the synthesis of this compound.

Issue 1: Presence of Unreacted Starting Materials or Intermediates

  • Question: Our final this compound product shows traces of the indane precursor and the key intermediate. What could be the cause and how can we resolve this?

  • Answer:

    • Potential Causes:

      • Incomplete reaction in the final coupling step.

      • Inefficient purification of the final product.

      • Stoichiometry of the reactants not being optimal.

    • Troubleshooting Steps:

      • Reaction Monitoring: Use in-process controls (e.g., TLC or HPLC) to monitor the reaction to completion.

      • Optimize Reaction Conditions: Increase reaction time, temperature, or adjust the stoichiometry of reactants.

      • Improve Purification: Modify the crystallization solvent system or consider column chromatography for the removal of closely related impurities.

Issue 2: Formation of an N-Oxide Impurity

  • Question: We have identified an impurity with a mass of +16 Da compared to this compound, suggesting an N-oxide. What leads to its formation and how can it be prevented?

  • Answer:

    • Potential Causes:

      • The piperazine nitrogen is susceptible to oxidation.

      • Exposure to oxidizing agents or atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.

      • Degradation during storage.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon).

      • Control Temperature: Avoid excessive temperatures during reaction work-up and drying.

      • Antioxidants: In formulation studies, the inclusion of antioxidants could be considered to improve stability.

      • Storage: Store the final API in well-sealed containers, protected from light and air.

Issue 3: Over-alkylation By-product

  • Question: An impurity with a higher molecular weight is detected, which we suspect is due to the alkylation on both nitrogens of a piperazine starting material. How do we address this?

  • Answer:

    • Potential Causes:

      • Use of a non-mono-protected piperazine derivative as a starting material.

      • Reaction conditions favoring di-alkylation.

    • Troubleshooting Steps:

      • Use of Protecting Groups: Employ a piperazine derivative with one nitrogen protected (e.g., with a Boc group) to ensure mono-alkylation. The protecting group can be removed in a subsequent step.

      • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent.

      • Purification: These by-products can often be removed by column chromatography or crystallization.

Troubleshooting Decision Tree

Impurity Troubleshooting Logic Start Unexpected Peak in HPLC Identify Identify Impurity (LC-MS, HRMS) Start->Identify Known Known or Unknown? Identify->Known KnownImp Known Impurity Known->KnownImp UnknownImp Unknown Impurity Known->UnknownImp Source Determine Source (Process, Degradation) KnownImp->Source Isolate Isolate Impurity (Prep-HPLC) UnknownImp->Isolate Characterize Characterize Structure (NMR, MS/MS) Isolate->Characterize Characterize->Source Mitigate Develop Mitigation Strategy Source->Mitigate

Caption: A decision tree for troubleshooting unknown impurities in this compound synthesis.

Data on Potential Impurities

The following table summarizes hypothetical data for potential impurities in this compound synthesis for illustrative purposes. The limits are based on typical ICH guidelines for new drug substances.

Impurity Name (Hypothetical)Structure Relative to this compoundPotential SourceIdentification MethodReporting Threshold (%)Identification Threshold (%)Qualification Threshold (%)
Impurity A Indane PrecursorStarting MaterialHPLC, LC-MS0.050.100.15
Impurity B Piperazine DerivativeStarting MaterialHPLC, LC-MS0.050.100.15
Impurity C N-Oxide of this compoundDegradation/OxidationHPLC, LC-MS0.050.100.15
Impurity D DiastereomerSide ReactionChiral HPLC, LC-MS0.050.100.15

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Impurities

This hypothetical method is designed to separate this compound from its potential impurities and degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 20% B

      • 31-35 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the degradation pathways of this compound and to validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80 °C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period as per ICH Q1B guidelines.

After exposure, neutralize the acid and base samples, dilute all samples appropriately, and analyze by the stability-indicating HPLC method.

Signaling Pathway

This compound is an atypical antipsychotic that acts as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. The diagram below illustrates a simplified view of its interaction with these signaling pathways.

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT₂ₐ Receptor Serotonin->HT2AR AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C HT2AR->PLC cAMP ↓ cAMP AC->cAMP Response Therapeutic Effect (Antipsychotic Action) cAMP->Response IP3_DAG ↓ IP₃/DAG PLC->IP3_DAG IP3_DAG->Response This compound This compound This compound->D2R Antagonist This compound->HT2AR Antagonist

Caption: A simplified diagram of this compound's antagonist action on D₂ and 5-HT₂ₐ receptors.

References

Zicronapine Clinical Trial Adverse Event Profile: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the known adverse event profile of zicronapine (Lu 31-130) based on available clinical trial data. Due to the discontinuation of its development, publicly accessible, detailed quantitative data is limited. This resource compiles the available information and offers troubleshooting guidance within the context of atypical antipsychotics of a similar class.

Frequently Asked Questions (FAQs)

Q1: What is the overall incidence of adverse events associated with this compound in clinical trials?

A1: In a 12-week, Phase II, double-blind study (Study 12396A) comparing this compound with olanzapine, 66% of patients treated with this compound reported at least one treatment-emergent adverse event (TEAE).[1] This was comparatively lower than the 78% of patients who reported TEAEs in the olanzapine group.[1] The majority of these TEAEs for this compound were considered mild to moderate in severity.[1] Another Phase III study comparing this compound to risperidone over 6 months found a similar overall incidence of adverse events between the two treatment groups, although the specific patterns of these events differed.[2]

Q2: What are the most common reasons for discontinuing this compound treatment in clinical trials?

A2: In Study 12396A, a slightly higher number of patients discontinued treatment due to adverse events in the this compound group (5 patients) compared to the olanzapine group (3 patients).[1] The most frequently reported adverse event leading to withdrawal in both groups was psychotic disorder.

Q3: What is known about the metabolic side effects of this compound?

A3: Clinical trial data suggests that this compound may have a metabolic profile that warrants monitoring. In Study 12396A, increases in body weight, BMI, and waist circumference were observed in both the this compound and olanzapine treatment groups. However, the proportion of patients with high triglycerides was lower in the this compound group compared to the olanzapine group. A Phase III trial (Study 13639A) was specifically designed to evaluate the effect of this compound versus risperidone on metabolic parameters, though detailed results are not publicly available. Researchers should be prepared to monitor key metabolic indicators throughout their experiments.

Q4: What is the risk of extrapyramidal symptoms (EPS) with this compound?

A4: The available data suggests that this compound has a relatively low risk of inducing extrapyramidal symptoms. In Study 12396A, baseline scores for EPS, as measured by the Simpson-Angus Scale (SAS), Barnes Akathisia Scale (BAS), and Abnormal Involuntary Movements Scale (AIMS), were low in both the this compound and olanzapine groups. Throughout the study, only small fluctuations were observed, and the mean changes from baseline to Week 12 were small and similar between the two treatments.

Q5: Are there any cardiovascular safety concerns with this compound?

A5: Specific cardiovascular adverse event data for this compound is limited. As with other atypical antipsychotics, researchers should maintain standard cardiovascular monitoring protocols. Antipsychotic medications can be associated with cardiovascular side effects, and it is crucial to monitor for any potential issues.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Weight Gain or Metabolic Changes A known potential side effect of atypical antipsychotics.- Monitor weight, BMI, fasting glucose, and lipids regularly.- Implement a healthy diet and exercise plan for subjects if applicable.- If changes are significant, consider dose reduction or discontinuation of the experiment.
Emergence of Movement Disorders (e.g., tremors, restlessness) Potential for extrapyramidal symptoms (EPS), although reported to be low for this compound.- Use standardized rating scales (e.g., SAS, BAS, AIMS) to quantify symptoms.- If symptoms are mild, continue observation.- For persistent or distressing symptoms, consider dose reduction or discontinuation.
Worsening of Psychotic Symptoms The most common reason for treatment discontinuation in clinical trials.- Re-evaluate the subject's baseline psychiatric condition.- Ensure proper diagnosis and rule out other contributing factors.- If symptoms persist or worsen, discontinuation of the experimental protocol is advised.
Elevated Creatine Kinase (CK) Levels A higher proportion of elevated CK values was observed in the this compound group compared to the olanzapine group in one study.- Monitor CK levels, especially in subjects with muscle complaints.- Rule out other causes of elevated CK (e.g., strenuous exercise).- If significantly elevated, consider the risk of rhabdomyolysis and discontinue treatment if necessary.

Data Presentation

Table 1: Overview of Adverse Events in a 12-Week Phase II Study (Study 12396A)

Adverse Event CategoryThis compoundOlanzapine
Treatment-Emergent Adverse Events (TEAEs) 66%78%
Serious Adverse Events (SAEs) 3 patients4 patients
Withdrawals due to Adverse Events 5 patients3 patients
Data sourced from the Synopsis of Study 12396A.

Experimental Protocols

Methodology for Adverse Event Monitoring in a Phase II Clinical Trial (Based on Study 12396A Protocol)

This study was a 12-week, multi-national, multi-center, randomized, double-blind, parallel-group, active-comparator (olanzapine), flexible-dose study.

  • Safety Assessments: Adverse events (AEs), clinical safety laboratory tests, vital signs, weight, BMI, waist circumference, physical and neurological examinations, and electrocardiograms (ECGs) were monitored.

  • Extrapyramidal Symptom (EPS) Assessment: Abnormal movement rating scales, including the Simpson-Angus Scale (SAS), Barnes Akathisia Scale (BAS), and Abnormal Involuntary Movements Scale (AIMS), were used to evaluate EPS.

  • Data Collection: Efficacy and safety data were collected at weekly intervals throughout the treatment period.

Mandatory Visualizations

Zicronapine_Signaling_Pathway This compound This compound D1 Dopamine D1 Receptor This compound->D1 Antagonist D2 Dopamine D2 Receptor This compound->D2 Antagonist HT2A Serotonin 5-HT2A Receptor This compound->HT2A Antagonist Adenylyl_Cyclase Adenylyl Cyclase D1->Adenylyl_Cyclase D2->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Downstream_Signaling Downstream Signaling (e.g., gene expression, neuronal excitability) PKA->Downstream_Signaling

Caption: this compound's antagonistic action on D1, D2, and 5-HT2A receptors.

Experimental_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessments (PANSS, Metabolic, EPS) Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Zicronapine_Arm This compound Administration Randomization->Zicronapine_Arm Comparator_Arm Comparator Administration (e.g., Olanzapine, Risperidone) Randomization->Comparator_Arm Weekly_Monitoring Weekly Monitoring (Adverse Events, Vitals, Efficacy) Zicronapine_Arm->Weekly_Monitoring Comparator_Arm->Weekly_Monitoring End_of_Treatment_Assessment End of Treatment Assessments Weekly_Monitoring->End_of_Treatment_Assessment Follow_up Safety Follow-up End_of_Treatment_Assessment->Follow_up

Caption: A typical experimental workflow for a clinical trial involving this compound.

References

Managing Zicronapine-induced side effects in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Zicronapine is an atypical antipsychotic for which development was discontinued. Consequently, publicly available data on its specific side effects in animal studies are limited. The following troubleshooting guides and FAQs have been compiled based on the known effects of other atypical antipsychotics with similar receptor profiles (e.g., potent D1, D2, and 5-HT2A receptor antagonism) and general principles of managing drug-induced side effects in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side effects of this compound in animal studies?

A1: Based on its classification as an atypical antipsychotic, this compound may induce a range of side effects in animal models. These are broadly categorized as:

  • Metabolic Side Effects: Including weight gain, hyperglycemia, and dyslipidemia.[1][2][3]

  • Cardiovascular Side Effects: Such as hypotension and changes in heart rate.[4][5]

  • Neurological Side Effects: Primarily sedation and a lower risk of extrapyramidal symptoms (EPS) compared to typical antipsychotics.

Q2: How can I proactively monitor for these potential side effects in my study?

A2: Regular monitoring is crucial. We recommend the following:

  • Metabolic Monitoring: Weekly body weight and food intake measurements. Baseline and periodic blood glucose and lipid profile analysis.

  • Cardiovascular Monitoring: Telemetry is the gold standard for continuous monitoring of blood pressure and heart rate in conscious, unrestrained animals. Alternatively, tail-cuff plethysmography can be used for intermittent blood pressure measurements.

  • Neurological Monitoring: Regular observation for signs of sedation or motor abnormalities. Standardized scales can be adapted to assess extrapyramidal symptoms in rodents.

Q3: Are there any known mechanisms for this compound-induced weight gain?

A3: While specific data for this compound is unavailable, weight gain associated with atypical antipsychotics is often linked to antagonism of histamine H1 and serotonin 5-HT2C receptors, which can lead to increased appetite (hyperphagia) and potentially altered energy metabolism.

Troubleshooting Guides

Metabolic Side Effects

Issue: Significant weight gain and hyperphagia observed in this compound-treated animals.

  • Possible Cause: Increased appetite and/or altered energy expenditure due to this compound's receptor binding profile.

  • Troubleshooting Steps:

    • Confirm Hyperphagia: Accurately measure daily food consumption.

    • Consider Pair-Feeding: A pair-fed control group can help differentiate between direct metabolic effects and those secondary to increased food intake.

    • Co-administration of a Management Agent:

      • Metformin: Has been shown to attenuate antipsychotic-induced weight gain and improve insulin sensitivity in animal models.

      • Betahistine: A histamine H1 receptor agonist and H3 receptor antagonist, has been effective in reducing olanzapine-induced weight gain in rats by reducing food intake.

Table 1: Management Strategies for Atypical Antipsychotic-Induced Weight Gain in Rodents

Intervention Animal Model Dosage Observed Effect on Weight Gain Reference
MetforminFemale BALB/c Mice500-2550 mg/d equivalentAttenuation of olanzapine-induced weight gain and metabolic disturbances.
BetahistineFemale Sprague-Dawley RatsNot SpecifiedReduction of olanzapine-induced weight gain.
Leptin-neutralizing antibodyMiceNot SpecifiedReduced olanzapine-induced weight gain and improved glucose tolerance.
Cardiovascular Side Effects

Issue: Hypotension observed after this compound administration.

  • Possible Cause: Blockade of alpha1-adrenergic receptors, a common feature of many antipsychotics, can lead to vasodilation and a drop in blood pressure.

  • Troubleshooting Steps:

    • Monitor Blood Pressure: Use telemetry or a tail-cuff system to quantify the hypotensive effect.

    • Dose Adjustment: Investigate if a lower dose of this compound can maintain efficacy with a reduced hypotensive effect.

    • Fluid Support: In cases of severe hypotension, administration of intravenous fluids may be necessary to maintain blood pressure.

    • Consider Co-administration (with caution): The use of vasopressors should be carefully considered and validated for the specific experimental context, as they may confound results.

Table 2: Cardiovascular Effects of Atypical Antipsychotics in Rats

Drug Dose Effect on Mean Arterial Pressure (MAP) Effect on Heart Rate (HR) Reference
Olanzapine3 or 15 mg/kg, i.p.Dose-dependent decreaseNo significant effect
ClozapineNot SpecifiedDose-dependent inhibition of pressor responseDose-dependent inhibition of tachycardia
RisperidoneNot SpecifiedSimilar effects to clozapineMildly increased
Neurological Side Effects

Issue: Excessive sedation in this compound-treated animals, interfering with behavioral testing.

  • Possible Cause: Histamine H1 receptor antagonism is a primary mediator of sedation for many atypical antipsychotics.

  • Troubleshooting Steps:

    • Acclimatization to Dosing: Tolerance to the sedative effects may develop with repeated administration. Allow for a period of chronic dosing before commencing sensitive behavioral tests.

    • Timing of Behavioral Testing: Conduct behavioral experiments when the sedative effects are at their nadir, which may require a pilot study to determine the pharmacokinetic and pharmacodynamic profile of this compound.

    • Dose Reduction: Evaluate if a lower dose of this compound can be used without compromising the intended therapeutic effect.

Issue: Observation of abnormal movements suggestive of extrapyramidal symptoms (EPS).

  • Possible Cause: While less common with atypical antipsychotics, high doses can still induce motor side effects due to dopamine D2 receptor blockade.

  • Troubleshooting Steps:

    • Systematic Assessment: Use a standardized rating scale to quantify the abnormal movements. This can include observing for catalepsy, vacuous chewing movements, or gait disturbances.

    • Dose-Response Relationship: Determine if the incidence and severity of these movements are dose-dependent.

    • Consider Anticholinergic Co-treatment: Agents like biperiden or trihexyphenidyl can be used to manage drug-induced parkinsonism, but may introduce their own behavioral effects.

Experimental Protocols

Protocol 1: Monitoring Metabolic Parameters

  • Animals: Female Sprague-Dawley rats are often used for studies on antipsychotic-induced weight gain.

  • Housing: Single-housed to allow for accurate food intake measurement.

  • Diet: Standard chow and water available ad libitum.

  • Drug Administration: this compound administered daily via oral gavage or subcutaneous injection for a period of 4-6 weeks. A vehicle control group should be included.

  • Measurements:

    • Body Weight: Measured daily or weekly at the same time of day.

    • Food Intake: Measured daily by weighing the remaining food pellets.

    • Blood Glucose: Fasting blood glucose measured at baseline and at regular intervals (e.g., weekly or bi-weekly) via tail-prick using a glucometer.

    • Lipid Profile: At the end of the study, collect terminal blood samples for analysis of triglycerides and cholesterol.

Protocol 2: Assessment of Cardiovascular Function using Telemetry

  • Animals: Male Wistar-Kyoto or Sprague-Dawley rats.

  • Surgical Implantation: Surgically implant telemetry transmitters (e.g., DSI) with the catheter inserted into the abdominal aorta or femoral artery for blood pressure measurement and ECG leads for heart rate. Allow for a one-week recovery period.

  • Data Acquisition: Record baseline cardiovascular parameters (blood pressure, heart rate, heart rate variability) for at least 24 hours before drug administration.

  • Drug Administration: Administer a single dose of this compound (or vehicle) and continuously record cardiovascular parameters for several hours post-dose.

  • Data Analysis: Analyze changes in mean arterial pressure (MAP), heart rate (HR), and other relevant cardiovascular parameters compared to baseline and the vehicle control group.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Weight, BP, Glucose) Acclimatization->Baseline Dosing This compound or Vehicle Administration Baseline->Dosing Metabolic Metabolic Monitoring (Weight, Food Intake) Dosing->Metabolic Cardio Cardiovascular Monitoring (Telemetry, Tail-cuff) Dosing->Cardio Neuro Neurological Assessment (Observation, Rating Scales) Dosing->Neuro Data_Collection Data Collection Metabolic->Data_Collection Cardio->Data_Collection Neuro->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion & Reporting Stats->Conclusion signaling_pathway cluster_drug This compound Action cluster_receptors Receptor Blockade cluster_effects Physiological Effects cluster_outcomes Observed Side Effects This compound This compound H1 H1 Receptor This compound->H1 Antagonism 5HT2C 5-HT2C Receptor This compound->5HT2C Antagonism Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonism Appetite Increased Appetite H1->Appetite Sedation Sedation H1->Sedation 5HT2C->Appetite Vasodilation Vasodilation Alpha1->Vasodilation Weight_Gain Weight Gain Appetite->Weight_Gain Hypotension Hypotension Vasodilation->Hypotension troubleshooting_logic Start Side Effect Observed (e.g., Weight Gain) Quantify Quantify the Effect (e.g., Measure food intake) Start->Quantify Dose Is the effect dose-dependent? Quantify->Dose LowerDose Consider Lowering Dose Dose->LowerDose Yes CoAdmin Consider Co-administration (e.g., Metformin) Dose->CoAdmin No Monitor Continue Monitoring LowerDose->Monitor CoAdmin->Monitor No No Yes Yes

References

Zicronapine Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the analysis of zicronapine degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific public data on this compound's degradation pathways is limited due to its discontinued development, molecules with similar structures, such as olanzapine, are susceptible to oxidation, particularly at the thiophene ring.[1] Therefore, oxidative degradation is a primary pathway to investigate for this compound. Other common degradation pathways for pharmaceuticals that should be considered during forced degradation studies include hydrolysis (acidic and basic), and photolysis.[2][3]

Q2: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometry (MS) detectors are the most powerful techniques for separating, identifying, and quantifying this compound and its degradation products.[4] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial for identifying unknown impurities.[5]

Q3: What are forced degradation (stress testing) studies, and why are they necessary?

A3: Forced degradation studies involve subjecting the drug substance to harsh conditions like heat, light, humidity, and a range of pH values to accelerate its decomposition. These studies are essential to establish the drug's intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods as mandated by regulatory guidelines.

Q4: How do I develop a stability-indicating HPLC method?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The key is to achieve sufficient resolution between the parent drug peak and all potential degradation product peaks. This often involves optimizing the mobile phase composition, column type, pH, and gradient elution parameters.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound degradation products using HPLC and LC-MS.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks - No injection or incorrect injection volume. - Detector issue (e.g., lamp off). - Sample degradation. - System leak.- Verify autosampler sequence and injection volume. - Check detector status and lamp life. - Prepare fresh samples and standards. - Perform a system pressure test to check for leaks.
Peak Tailing - Column contamination or degradation. - Interaction with active sites (e.g., silanols). - Sample solvent incompatible with mobile phase.- Wash the column with a strong solvent or replace it. - Use a mobile phase with a competing base or an end-capped column. - Dissolve the sample in the mobile phase.
Peak Splitting or Broadening - Column overload. - Incompatible sample solvent. - Partially blocked column frit.- Reduce the injection volume or sample concentration. - Ensure the sample solvent is weaker than or matches the mobile phase. - Reverse-flush the column or replace the frit.
Retention Time Shifts - Change in mobile phase composition. - Fluctuation in column temperature. - Inconsistent flow rate.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven for stable temperature control. - Check the pump for leaks and ensure proper functioning.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Insufficient column equilibration.- Degas the mobile phase and purge the pump. - Use high-purity solvents and flush the detector cell. - Allow sufficient time for the column to equilibrate with the mobile phase.
LC-MS Troubleshooting
Problem Potential Cause Recommended Solution
No or Low Signal Intensity - Ion source is dirty. - Improper MS settings. - Ion suppression from matrix effects.- Clean the ion source components (e.g., capillary, skimmer). - Optimize MS parameters (e.g., ionization mode, voltages). - Improve sample preparation to remove interfering substances.
Unstable Signal/Spray - Clogged or improperly positioned ESI needle. - Inappropriate mobile phase additives. - Gas flow rates are not optimal.- Clean or replace the ESI needle and adjust its position. - Use volatile mobile phase additives (e.g., formic acid, ammonium acetate). - Optimize nebulizer and drying gas flow rates.
High Background Noise - Contaminated mobile phase or system. - Non-volatile salts in the mobile phase.- Use LC-MS grade solvents and additives. - Flush the entire LC-MS system. - Avoid non-volatile buffers like phosphate.
Mass Inaccuracy - The instrument needs calibration. - Fluctuations in laboratory temperature.- Perform a mass calibration using the manufacturer's recommended standard. - Ensure a stable laboratory environment.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) or a photostability chamber for a defined period.

    • A control sample should be kept in the dark.

  • Thermal Degradation:

    • Store the solid drug substance and the stock solution at an elevated temperature (e.g., 80°C) for 48 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient from 10% to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject the mixture of stressed samples.

    • Evaluate the chromatogram for peak shape, resolution, and retention time.

    • If resolution is poor:

      • Modify the gradient slope (make it shallower for better separation).

      • Adjust the pH of the aqueous mobile phase.

      • Try a different column chemistry (e.g., C8, Phenyl-Hexyl).

    • If peak shape is poor (tailing or fronting):

      • Ensure the sample is dissolved in the mobile phase.

      • Adjust the mobile phase pH to ensure the analyte is in a single ionic state.

  • Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Quantitative results from the analysis should be summarized in tables for clear comparison.

Table 1: Summary of this compound Degradation under Stress Conditions

Stress Condition % this compound Remaining Number of Degradation Products Area % of Major Degradant
0.1 M HCl, 60°C, 24hUser DataUser DataUser Data
0.1 M NaOH, 60°C, 24hUser DataUser DataUser Data
3% H₂O₂, RT, 24hUser DataUser DataUser Data
Photolytic (UV 254nm)User DataUser DataUser Data
Thermal (80°C, 48h)User DataUser DataUser Data

Table 2: Relative Retention Times (RRT) of Degradation Products

Degradation Product Retention Time (min) Relative Retention Time (RRT)
This compoundUser Data1.00
Degradant 1User DataUser Data
Degradant 2User DataUser Data
Degradant 3User DataUser Data

Visualizations

Experimental Workflow for Degradation Product Analysis

G cluster_stress Forced Degradation cluster_analysis Analytical Workflow stress_acid Acid Hydrolysis hplc HPLC Method Development (Stability-Indicating) stress_acid->hplc stress_base Base Hydrolysis stress_base->hplc stress_ox Oxidation stress_ox->hplc stress_photo Photolysis stress_photo->hplc stress_therm Thermal stress_therm->hplc lcms LC-MS Analysis for Identification hplc->lcms Separated Peaks structure Structure Elucidation (MS/MS, NMR) lcms->structure Mass Data quant Quantification of Degradants structure->quant Identified Degradants start This compound Drug Substance start->stress_acid Stress Testing start->stress_base Stress Testing start->stress_ox Stress Testing start->stress_photo Stress Testing start->stress_therm Stress Testing

Caption: Workflow for the analysis of this compound degradation products.

Troubleshooting Logic for HPLC Peak Shape Issues

G start Poor Peak Shape (Tailing, Fronting, Splitting) check_solvent Is sample solvent stronger than mobile phase? start->check_solvent solution_solvent Dissolve sample in mobile phase or weaker solvent. check_solvent->solution_solvent Yes check_overload Is peak response very high? check_solvent->check_overload No end_node Peak Shape Improved solution_solvent->end_node solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_column Is the column old or has high backpressure? check_overload->check_column No solution_overload->end_node solution_column Wash column with strong solvent or replace column. check_column->solution_column Yes solution_column->end_node

Caption: Decision tree for troubleshooting common HPLC peak shape problems.

References

Validation & Comparative

Zicronapine vs. Risperidone: A Comparative Guide to Metabolic Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the metabolic profiles of the discontinued investigational drug zicronapine and the established atypical antipsychotic risperidone is presented for researchers, scientists, and drug development professionals. Due to the cessation of this compound's development, direct comparative clinical data on its metabolic effects are unavailable. This guide, therefore, establishes risperidone as a benchmark, detailing its known metabolic liabilities and the experimental methodologies used for their assessment. A hypothesized metabolic profile for this compound is extrapolated from its known pharmacological actions.

Executive Summary

Risperidone, a widely prescribed second-generation antipsychotic, is associated with a moderate risk of metabolic side effects, including weight gain, dyslipidemia, and hyperglycemia. These effects are primarily attributed to its antagonism of histamine H1 and serotonin 5-HT2C receptors. In contrast, this compound, an investigational antipsychotic whose development was halted, is known to be a potent antagonist of dopamine D1, D2, and serotonin 5-HT2A receptors. While the absence of comprehensive clinical data for this compound precludes a direct comparison, its distinct receptor binding profile suggests a potentially different, though not necessarily benign, metabolic side effect profile compared to risperidone. This guide provides a detailed overview of risperidone's metabolic effects, the experimental protocols to evaluate them, and a theoretical framework for assessing the potential metabolic impact of new chemical entities like this compound.

Risperidone: A Benchmark for Metabolic Disruption

Risperidone's metabolic side effects are well-documented in both clinical and preclinical studies. The primary metabolic disturbances associated with risperidone are summarized below.

Quantitative Metabolic Effects of Risperidone
Metabolic ParameterMagnitude of EffectKey Findings
Weight Gain ModerateMean weight gain of 2-3 kg over one year of treatment has been reported in some studies.[1]
Glucose Homeostasis Moderate RiskRisperidone shows a moderate risk for inducing hyperglycemia and insulin resistance, though less pronounced than olanzapine.[1] Some studies show elevated glucose levels in patients treated with risperidone.[2]
Lipid Profile Moderate RiskCan lead to hypertriglyceridemia.[2]
Experimental Protocols for Assessing Risperidone's Metabolic Effects

Preclinical Evaluation (Animal Models)

  • Objective: To assess antipsychotic-induced weight gain, food intake, and body composition changes.

  • Model: Female C57BL/6J mice are often used.

  • Methodology:

    • Acclimatize mice to individual housing with ad libitum access to chow and water.

    • Administer a placebo vehicle (e.g., peanut butter pills) daily for one week for baseline measurements.

    • Administer risperidone-laced vehicle daily for a period of 4 weeks.

    • Measure weekly food intake and body weights.

    • Determine body composition (fat and lean mass) at the end of the study using techniques like DEXA (Dual-energy X-ray absorptiometry).

Clinical Evaluation (Human Trials)

  • Objective: To monitor metabolic changes in patients treated with antipsychotics.

  • Methodology:

    • Recruit patients with a diagnosis of schizophrenia or other relevant psychiatric disorders.

    • Obtain baseline measurements of weight, Body Mass Index (BMI), waist circumference, fasting plasma glucose, and a fasting lipid profile (total cholesterol, LDL, HDL, triglycerides).

    • Administer risperidone at a therapeutic dose.

    • Repeat metabolic measurements at regular intervals (e.g., monthly for weight/BMI, and at 3 and 12 months for fasting glucose and lipids).

    • Monitor for the development of metabolic syndrome according to established criteria (e.g., NCEP-ATP III).

Signaling Pathways Implicated in Risperidone's Metabolic Effects

Risperidone's metabolic side effects are believed to be mediated by its interaction with several neurotransmitter receptors. The primary mechanism involves the antagonism of histamine H1 and serotonin 5-HT2C receptors, which are known to regulate appetite and energy expenditure. Blockade of these receptors can lead to increased food intake and subsequent weight gain. Additionally, effects on other receptors such as adrenergic and dopaminergic receptors may also contribute to alterations in glucose and lipid metabolism.

Risperidone Risperidone H1_receptor Histamine H1 Receptor Risperidone->H1_receptor Antagonism S5HT2C_receptor Serotonin 5-HT2C Receptor Risperidone->S5HT2C_receptor Antagonism Appetite_Regulation Appetite Regulation H1_receptor->Appetite_Regulation Disruption S5HT2C_receptor->Appetite_Regulation Disruption Weight_Gain Weight_Gain Appetite_Regulation->Weight_Gain Increased Intake Energy_Expenditure Energy Expenditure Metabolic_Syndrome Metabolic_Syndrome Weight_Gain->Metabolic_Syndrome

Signaling pathway of risperidone-induced weight gain.

This compound: A Hypothesized Metabolic Profile

With the discontinuation of this compound's development, a comprehensive understanding of its metabolic effects remains elusive. However, based on its known receptor binding profile as a potent D1, D2, and 5-HT2A antagonist, a hypothetical metabolic profile can be postulated.

Receptor Binding Profile Comparison
ReceptorRisperidone (Ki, nM)This compound (Known Activity)Potential Metabolic Implication of this compound's Activity
Dopamine D1 240Potent AntagonistD1 receptor antagonism has been linked to effects on food intake and weight loss in some preclinical models, suggesting a complex role in metabolic regulation.[3]
Dopamine D2 3.2Potent AntagonistD2 antagonism is the primary mechanism of antipsychotic efficacy but is also implicated in metabolic changes.
Serotonin 5-HT2A 0.2Potent Antagonist5-HT2A antagonism is a feature of many atypical antipsychotics and is generally not directly associated with significant weight gain.
Histamine H1 20UnknownHigh affinity for H1 receptors is a strong predictor of antipsychotic-induced weight gain. This compound's affinity is a critical missing piece of information.
Serotonin 5-HT2C 50UnknownAntagonism of 5-HT2C receptors is strongly associated with increased appetite and weight gain. This compound's activity at this receptor is unknown.
Hypothetical Metabolic Liabilities of this compound

Given its potent D1 and D2 receptor antagonism, this compound's metabolic effects would likely differ from those of risperidone. The lack of information on its affinity for H1 and 5-HT2C receptors makes a definitive prediction impossible. However, if this compound possesses low affinity for these two receptors, it might have a more favorable weight and metabolic profile compared to risperidone. Conversely, if it has high affinity for H1 and/or 5-HT2C receptors, it would be expected to induce significant metabolic disturbances.

The antagonism of D1 receptors by this compound introduces a variable not present with risperidone, which has low D1 affinity. Research on the metabolic effects of D1 antagonism is less clear-cut than for H1 or 5-HT2C blockade, with some studies suggesting a role in reducing food intake. This could have potentially mitigated weight gain, but without experimental data, this remains speculative.

This compound This compound D1_Receptor Dopamine D1 Receptor This compound->D1_Receptor Antagonism D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonism S5HT2A_Receptor Serotonin 5-HT2A Receptor This compound->S5HT2A_Receptor Antagonism Metabolic_Effects Potential Metabolic Effects D1_Receptor->Metabolic_Effects D2_Receptor->Metabolic_Effects S5HT2A_Receptor->Metabolic_Effects Question_Mark ? Metabolic_Effects->Question_Mark Uncertain Outcome

Hypothesized metabolic pathways for this compound.

Conclusion and Future Directions

While a direct, data-driven comparison of the metabolic effects of this compound and risperidone is not possible, this guide provides a framework for understanding the known metabolic liabilities of a benchmark atypical antipsychotic, risperidone. The detailed experimental protocols and an overview of the implicated signaling pathways serve as a valuable resource for the preclinical and clinical assessment of novel antipsychotic candidates.

The case of this compound underscores the importance of early and comprehensive metabolic screening in drug development. Its unique receptor binding profile, with potent D1 antagonism, suggests that its metabolic effects could have been distinct from existing antipsychotics. For future drug development endeavors, a thorough characterization of a compound's affinity for key receptors implicated in metabolic regulation (including but not limited to D1, D2, 5-HT2A, 5-HT2C, and H1) is crucial for predicting and mitigating potential adverse metabolic outcomes. The methodologies outlined in this guide for risperidone provide a robust template for such evaluations.

References

A Comparative Analysis of Zicronapine and Other Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational atypical antipsychotic Zicronapine (also known as Lu 31-130) and other established atypical antipsychotics. Due to the discontinuation of this compound's development in 2014, publicly available clinical and preclinical data is limited. This guide, therefore, synthesizes the available pharmacological data for this compound and contrasts it with comprehensive data for comparator drugs, offering a framework for understanding its potential therapeutic profile.

Introduction to this compound

This compound was an atypical antipsychotic under development by Lundbeck for the treatment of schizophrenia. It progressed to Phase III clinical trials before its development was halted. Like other atypical antipsychotics, its therapeutic rationale was based on a multi-receptor binding profile, aiming to achieve efficacy against the positive, negative, and cognitive symptoms of schizophrenia with a favorable side-effect profile compared to older, typical antipsychotics.

Receptor Binding Profile: A Quantitative Comparison

The primary mechanism of action of atypical antipsychotics is their interaction with various neurotransmitter receptors in the brain. The affinity of a drug for these receptors, often expressed as the inhibition constant (Ki), is a key determinant of its pharmacological effects, both therapeutic and adverse.

This compound is characterized by its potent antagonism of dopamine D₁, D₂, and serotonin 5-HT₂A receptors.[1] The following table presents the in vitro receptor binding affinities (Ki, in nM) of this compound compared to a selection of other atypical antipsychotics. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Lu 31-130)RisperidoneOlanzapineQuetiapineAripiprazoleClozapine
Dopamine D₁196.327455110085
Dopamine D₂0.83.1113570.34126
Serotonin 5-HT₁A-4.2200141.7170
Serotonin 5-HT₂A4.20.164243.413
Serotonin 5-HT₂C-4.9112830158
Histamine H₁-21711606
Muscarinic M₁->10,0001.9>10,000>10,0001.9
Adrenergic α₁-0.8197577

This binding profile suggests that this compound's potent D₂ and 5-HT₂A antagonism is a core feature of its mechanism, a characteristic shared with many other atypical antipsychotics. The strong D₁ antagonism is a more unique feature compared to some other atypicals.

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathways targeted by atypical antipsychotics like this compound.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Release Dopamine Release D1 Dopamine D1 Receptor Dopamine Release->D1 Activates D2 Dopamine D2 Receptor Dopamine Release->D2 Activates Serotonin Release Serotonin Release HT2A Serotonin 5-HT2A Receptor Serotonin Release->HT2A Activates Downstream Signaling\n(e.g., cAMP modulation) Downstream Signaling (e.g., cAMP modulation) D2->Downstream Signaling\n(e.g., cAMP modulation) Downstream Signaling\n(e.g., IP3/DAG pathway) Downstream Signaling (e.g., IP3/DAG pathway) HT2A->Downstream Signaling\n(e.g., IP3/DAG pathway) This compound This compound This compound->D1 Antagonizes This compound->D2 Antagonizes This compound->HT2A Antagonizes OtherAtypicals Other Atypical Antipsychotics OtherAtypicals->D2 Antagonize OtherAtypicals->HT2A Antagonize

Primary receptor targets of this compound.

Preclinical Evaluation in Animal Models

Animal models are crucial for the initial assessment of the efficacy and safety of new antipsychotic drugs. While specific, detailed experimental protocols for this compound are not publicly available, its "pro-cognitive" effects were reportedly observed in such models.

Commonly Used Animal Models in Schizophrenia Research
  • Pharmacologically-induced models: These models use drugs like phencyclidine (PCP), ketamine, or amphetamine to induce behaviors in rodents that mimic the positive symptoms of schizophrenia, such as hyperlocomotion and stereotypy. They are also used to assess negative and cognitive-like deficits.

  • Neurodevelopmental models: These involve interventions during early life (e.g., maternal immune activation, neonatal ventral hippocampal lesions) to produce brain abnormalities and behavioral phenotypes that emerge in adulthood, mirroring the developmental aspects of schizophrenia.

  • Genetic models: These utilize genetically modified animals with mutations in genes associated with an increased risk for schizophrenia.

Experimental Workflow for Assessing a Novel Antipsychotic

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a new antipsychotic agent.

cluster_preclinical Preclinical Evaluation Workflow A In Vitro Receptor Binding Assays B Animal Model Selection (e.g., PCP-induced hyperactivity) A->B C Drug Administration (this compound vs. Vehicle vs. Comparator) B->C D Behavioral Testing (e.g., Open Field, Novel Object Recognition) C->D E Neurochemical Analysis (e.g., Dopamine levels in striatum) D->E F Data Analysis and Interpretation E->F

Typical workflow for preclinical antipsychotic evaluation.

Clinical Trials and Comparative Efficacy

This compound underwent Phase II and initiated Phase III clinical trials. A key study was a 6-month, double-blind, randomized trial (NCT01295372) comparing the safety and efficacy of this compound to risperidone in patients with schizophrenia. The primary focus of this trial was on safety, particularly metabolic parameters.

While the detailed results of this trial have not been formally published, the study's existence and design provide insights into the intended clinical positioning of this compound. The choice of risperidone as a comparator suggests an aim to demonstrate a comparable or superior safety profile, especially concerning metabolic side effects, which are a known concern with some atypical antipsychotics.

Key Efficacy and Safety Parameters in Antipsychotic Clinical Trials

The following table summarizes the key parameters typically assessed in clinical trials for schizophrenia, which would have been relevant in the this compound trials.

Parameter CategorySpecific Measures
Efficacy Positive and Negative Syndrome Scale (PANSS) total score and subscale scores, Clinical Global Impression (CGI) scale
Safety & Tolerability Incidence of adverse events, Extrapyramidal symptoms (EPS) as measured by scales like the Simpson-Angus Scale (SAS), Akathisia scales
Metabolic Effects Weight gain, Body Mass Index (BMI), Fasting glucose and lipids (cholesterol, triglycerides)
Endocrine Effects Prolactin levels
Logical Relationship of Clinical Trial Phases

The progression of a drug through clinical trials follows a structured path to ensure safety and efficacy.

cluster_clinical_trials Clinical Trial Progression Phase1 Phase I (Safety and Dosage in Healthy Volunteers) Phase2 Phase II (Efficacy and Side Effects in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy and Safety Confirmation) Phase2->Phase3 NDA New Drug Application (NDA) Submission to Regulatory Authorities Phase3->NDA Phase4 Phase IV (Post-marketing Surveillance) NDA->Phase4

Logical progression of clinical drug development.

Experimental Protocols

Detailed experimental protocols for the this compound studies are not publicly available. However, this section outlines standard methodologies for the key experiments that would have been conducted.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for various neurotransmitter receptors.

Methodology:

  • Preparation of Cell Membranes: Cell lines stably expressing the human receptor of interest (e.g., D₂, 5-HT₂A) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (e.g., this compound).

  • Separation and Counting: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Animal Model of PCP-Induced Hyperactivity

Objective: To assess the potential antipsychotic efficacy of a test compound by its ability to reverse PCP-induced hyperlocomotion in rodents.

Methodology:

  • Animals: Male mice or rats are habituated to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems).

  • Drug Administration: Animals are pre-treated with either the test compound (at various doses), a vehicle control, or a positive control (a known antipsychotic like risperidone).

  • Induction of Hyperactivity: After a specified pre-treatment time, animals are administered a dose of PCP known to induce a significant increase in locomotor activity.

  • Behavioral Assessment: Immediately after PCP administration, the animals are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60 minutes).

  • Data Analysis: The locomotor activity data are analyzed to compare the effects of the test compound to the vehicle and positive control groups. A significant reduction in PCP-induced hyperactivity by the test compound is indicative of potential antipsychotic-like activity.

Conclusion

This compound's pharmacological profile, characterized by potent D₁, D₂, and 5-HT₂A receptor antagonism, positioned it as a promising atypical antipsychotic. Its progression to Phase III clinical trials suggests that it demonstrated an acceptable safety and efficacy profile in earlier-stage studies. The focus of the Phase III trial on metabolic safety in comparison to risperidone indicates a strategic aim to offer an advantage in this critical aspect of long-term antipsychotic treatment.

However, the discontinuation of its development means that a definitive comparative analysis based on robust clinical data is not possible. For researchers and drug development professionals, the story of this compound underscores the complexities and challenges of bringing a new CNS drug to market. Its unique receptor binding profile, particularly the potent D₁ antagonism, may still offer valuable insights for the design of future antipsychotic medications. Further research into compounds with similar multi-receptor profiles could yet yield novel and improved treatments for schizophrenia.

References

Validating Zicronapine's Antagonism of 5-HT2A Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zicronapine's performance as a 5-HT2A receptor antagonist against other well-established alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in their understanding and evaluation of this compound.

This compound (Lu 31-130) is an atypical antipsychotic agent known for its potent antagonistic effects at dopamine D1, D2, and serotonin 5-HT2A receptors.[1] Although its development was discontinued by H. Lundbeck A/S, its pharmacological profile remains of interest to researchers studying neuropsychiatric disorders. This guide focuses on the validation of its 5-HT2A receptor antagonism, a key characteristic of many atypical antipsychotics.

Comparative Analysis of 5-HT2A Receptor Binding Affinity

The binding affinity of a compound to its target receptor is a critical parameter in drug development. It is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the in vitro binding affinities (Ki) of this compound and several other well-known 5-HT2A receptor antagonists. This data allows for a direct comparison of their potency at the 5-HT2A receptor.

Compound5-HT2A Receptor Ki (nM)Reference
This compound (Lu 31-130) Potent Antagonist Arnt & Skarsfeldt, 1998[2]
Risperidone0.16 - 5.9[3]
Olanzapine2.5 - 12[4]
Clozapine5.0 - 16[4]
Ketanserin0.98 - 2.5
Pimavanserin~0.5 (pKi 9.3)

Functional Antagonism at the 5-HT2A Receptor

Beyond binding affinity, it is crucial to assess the functional consequences of a compound's interaction with the receptor. For a 5-HT2A receptor antagonist, this involves measuring its ability to inhibit the downstream signaling initiated by an agonist, such as serotonin. A common method to quantify this is the IC50 value, which is the concentration of an antagonist that inhibits 50% of the maximal agonist response.

The following table presents the functional antagonist potencies (IC50) of selected compounds at the 5-HT2A receptor, typically determined through in vitro assays like calcium mobilization or inositol phosphate accumulation.

Compound5-HT2A Receptor IC50 (nM)Assay TypeReference
This compound (Lu 31-130) Data not available--
Ketanserin5.7IP1 Accumulation
Pimavanserin~2 (pIC50 8.7)Functional Assay

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are essential. Below are representative protocols for the key in vitro assays used to validate 5-HT2A receptor antagonism.

Radioligand Binding Assay for 5-HT2A Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or rat frontal cortex homogenates.

  • Radioligand: [3H]Ketanserin or [125I]DOI.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 1-10 µM Ketanserin or Spiperone).

  • Test Compounds: this compound and comparator drugs at various concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts.

  • Filtration System: 96-well filter plates (e.g., GF/B or GF/C filters) and a vacuum manifold.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plates at room temperature (typically for 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for 5-HT2A Receptor Functional Antagonism

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a 5-HT2A receptor agonist.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Calcium 6.

  • Agonist: Serotonin (5-HT) or another 5-HT2A agonist.

  • Test Compounds: this compound and comparator drugs at various concentrations.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Fluorescence Plate Reader: Equipped with an injector to add the agonist.

Procedure:

  • Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Incubation: Wash the cells and then incubate them with varying concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Injection and Signal Reading: Inject the 5-HT2A agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin measuring the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the vehicle control (0% inhibition) and a known potent antagonist (100% inhibition). Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (Agonist) Serotonin->5HT2A_Receptor Binds to This compound This compound (Antagonist) This compound->5HT2A_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

G Experimental Workflow for 5-HT2A Antagonist Validation cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay Membrane_Prep 1. Prepare Membranes (with 5-HT2A receptors) Incubate_Binding 2. Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubate_Binding Filter_Wash 3. Filter & Wash Incubate_Binding->Filter_Wash Quantify_Binding 4. Quantify Radioactivity Filter_Wash->Quantify_Binding Calculate_Ki 5. Calculate Ki Quantify_Binding->Calculate_Ki Cell_Culture 1. Culture Cells (expressing 5-HT2A) Dye_Loading 2. Load with Calcium-sensitive Dye Cell_Culture->Dye_Loading Incubate_Antagonist 3. Incubate with Test Compound Dye_Loading->Incubate_Antagonist Measure_Fluorescence 4. Measure Baseline & Agonist-induced Fluorescence Incubate_Antagonist->Measure_Fluorescence Calculate_IC50 5. Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Experimental Workflow for 5-HT2A Antagonist Validation.

References

Zicronapine's Dopamine Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of zicronapine, an atypical antipsychotic, with various dopamine receptor subtypes. Due to the limited availability of public quantitative binding data for this compound, this document focuses on its qualitative receptor interaction profile in comparison to the quantitative data of other commonly used antipsychotic medications. Detailed experimental protocols for receptor binding assays and diagrams of associated signaling pathways are included to provide a comprehensive resource for researchers in neuropharmacology and drug development.

This compound (also known as Lu 31-130) is recognized as a potent antagonist with high affinity for dopamine D1 and D2 receptors, as well as the serotonin 5-HT2A receptor.[1][2][3] This multi-receptorial profile is characteristic of many atypical antipsychotics, which often target a range of neurotransmitter receptors beyond the dopamine D2 receptor.

Comparative Binding Affinities of Antipsychotics

The following table summarizes the in vitro binding affinities (Ki values in nM) of several key antipsychotic drugs for the five dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity. Data for this compound is presented qualitatively based on available literature.

DrugD1 (nM)D2 (nM)D3 (nM)D4 (nM)D5 (nM)
This compound Potent AntagonistPotent AntagonistNo Data AvailableNo Data AvailableNo Data Available
Haloperidol 832.0No Data AvailableNo Data AvailableNo Data Available
Clozapine No Data Available1254927No Data Available
Olanzapine No Data Available11147No Data Available
Risperidone No Data Available3.30.844No Data Available
Aripiprazole No Data Available0.344915No Data Available

Note: The binding affinities of antipsychotic drugs can vary between studies based on experimental conditions.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of a drug's binding affinity for a specific receptor is typically achieved through a radioligand competition binding assay. The following is a generalized protocol for determining the affinity of a test compound for dopamine receptors expressed in cultured cells.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific dopamine receptor subtype (e.g., D1, D2, D3, D4, or D5).

Materials and Reagents:

  • Cell Membranes: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing the human dopamine receptor subtype of interest.

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2-like receptors or [³H]-SCH23390 for D1-like receptors).

  • Test Compound: The unlabeled drug for which the binding affinity is to be determined (the "competitor").

  • Non-specific Agent: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation Fluid: A liquid cocktail that emits light upon interaction with the radioisotope.

  • Instrumentation: 96-well plates, filtration apparatus, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target dopamine receptor to a sufficient density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Plate Setup:

    • The assay is performed in a 96-well plate format, typically in triplicate.

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (usually at or near its dissociation constant, Kd), and the cell membrane suspension.

    • Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of the radioligand, and the cell membrane suspension.

    • Competition Wells: Add serial dilutions of the test compound, the fixed concentration of the radioligand, and the cell membrane suspension.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting:

    • Place the filter discs into scintillation vials.

    • Add scintillation fluid to each vial and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The output is typically in counts per minute (CPM).

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

  • For the competition wells, plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The activation of these receptors initiates distinct intracellular signaling cascades.

D1-like Receptor Signaling Pathway

D1-like receptors are typically coupled to the Gs alpha subunit of the G-protein complex. Upon activation by dopamine, this pathway primarily stimulates the production of cyclic AMP (cAMP).

D1_Signaling Dopamine Dopamine D1R D1-like Receptor (D1, D5) Dopamine->D1R Gs Gs D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates

D1-like receptor canonical signaling pathway.
D2-like Receptor Signaling Pathway

D2-like receptors are primarily coupled to the Gi alpha subunit of the G-protein complex. Activation of this pathway by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

D2_Signaling Dopamine Dopamine D2R D2-like Receptor (D2, D3, D4) Dopamine->D2R Gi Gi D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion to ATP ATP ATP->AC CellularResponse Decreased Cellular Response cAMP->CellularResponse leads to

References

A Comparative Analysis of Zicronapine and Lu AF35700 for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the pharmacological and clinical profiles of two investigational antipsychotics.

This guide provides a detailed comparison of Zicronapine (Lu 31-130) and Lu AF35700, two atypical antipsychotic compounds developed by Lundbeck. While the development of this compound was discontinued in favor of Lu AF35700, a comparative understanding of their properties remains valuable for researchers in the field of neuropsychopharmacology. This document synthesizes available preclinical and clinical data to illuminate their respective mechanisms of action, receptor binding profiles, and clinical trial outcomes.

Introduction and Development History

This compound is an atypical antipsychotic that showed promise in early clinical development, demonstrating potent antagonism at dopamine D₁, D₂, and serotonin 5-HT₂A receptors.[1] Phase II studies indicated significant efficacy compared to placebo and a safety profile comparable to olanzapine.[1] However, in 2014, Lundbeck halted the development of this compound to prioritize a more promising compound, Lu AF35700.[1]

Lu AF35700 was developed with a novel pharmacological profile, exhibiting a higher affinity for dopamine D₁ receptors than for D₂ receptors, alongside high occupancy of serotonin 5-HT₂A and 5-HT₆ receptors.[2][3] This profile was hypothesized to offer superior antipsychotic effects with an improved tolerability profile, particularly for treatment-resistant schizophrenia (TRS). Despite this promising preclinical profile, Phase III clinical trials in patients with TRS did not demonstrate superiority over conventional antipsychotic treatments such as risperidone and olanzapine.

Receptor Binding Profiles

A direct quantitative comparison of the binding affinities (Ki values) for this compound and Lu AF35700 from head-to-head studies is not publicly available. However, based on published descriptions, their general receptor binding profiles can be summarized.

Table 1: Qualitative Receptor Binding Profile Comparison

Receptor TargetThis compoundLu AF35700
Dopamine D₁Potent AntagonistHigh Affinity Antagonist (Higher than D₂)
Dopamine D₂Potent AntagonistHigh Affinity Antagonist
Serotonin 5-HT₂APotent AntagonistHigh Occupancy
Serotonin 5-HT₆Not a primary reported targetHigh Occupancy
α-AdrenergicNot a primary reported targetAntagonist

Mechanism of Action and Signaling Pathways

The therapeutic effects of both this compound and Lu AF35700 are believed to be mediated through their modulation of dopaminergic and serotonergic pathways. The differential receptor affinities suggest distinct downstream signaling consequences.

This compound: Balanced D₁/D₂ and 5-HT₂A Antagonism

This compound's mechanism revolves around potent blockade of both D₁ and D₂ dopamine receptors, as well as 5-HT₂A serotonin receptors. The antagonism of D₂ receptors in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of schizophrenia. The accompanying D₁ and 5-HT₂A blockade may contribute to its atypical profile, potentially mitigating some of the extrapyramidal side effects associated with strong D₂ antagonism and possibly addressing negative and cognitive symptoms.

Zicronapine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Gs ↑ Gs/olf D1R->Gs Gi ↓ Gi/o D2R->Gi 5HT2AR 5-HT2A Receptor Gq ↑ Gq/11 5HT2AR->Gq AC_stim ↑ Adenylyl Cyclase Gs->AC_stim AC_inhib ↓ Adenylyl Cyclase Gi->AC_inhib PLC ↑ PLC Gq->PLC cAMP_stim ↑ cAMP AC_stim->cAMP_stim cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib IP3_DAG ↑ IP3, DAG PLC->IP3_DAG PKA ↑ PKA cAMP_stim->PKA Neuronal_Response Modulation of Neuronal Excitability cAMP_inhib->Neuronal_Response Ca_release ↑ Ca²⁺ Release IP3_DAG->Ca_release PKC ↑ PKC IP3_DAG->PKC PKA->Neuronal_Response Ca_release->Neuronal_Response PKC->Neuronal_Response This compound This compound This compound->D1R Blocks This compound->D2R Blocks This compound->5HT2AR Blocks Serotonin Serotonin Serotonin->5HT2AR

This compound's proposed mechanism of action.
Lu AF35700: D₁-Preferential and 5-HT₆ Antagonism

The rationale behind Lu AF35700's design was its higher affinity for D₁ over D₂ receptors, a departure from most atypical antipsychotics. This was theorized to potentially offer a better therapeutic window, possibly enhancing cognitive function through D₁ modulation in the prefrontal cortex while still providing sufficient D₂ antagonism for psychosis. The additional high occupancy at 5-HT₆ receptors was also of interest, as 5-HT₆ antagonism has been investigated as a potential mechanism to improve cognition in schizophrenia.

Lu_AF35700_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Gs_D1 ↑ Gs/olf D1R->Gs_D1 Gi ↓ Gi/o D2R->Gi 5HT2AR 5-HT2A Receptor Gq ↑ Gq/11 5HT2AR->Gq 5HT6R 5-HT6 Receptor Gs_5HT6 ↑ Gs 5HT6R->Gs_5HT6 AC_stim_D1 ↑ Adenylyl Cyclase Gs_D1->AC_stim_D1 AC_inhib ↓ Adenylyl Cyclase Gi->AC_inhib PLC ↑ PLC Gq->PLC AC_stim_5HT6 ↑ Adenylyl Cyclase Gs_5HT6->AC_stim_5HT6 cAMP_stim_D1 ↑ cAMP AC_stim_D1->cAMP_stim_D1 cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib IP3_DAG ↑ IP3, DAG PLC->IP3_DAG cAMP_stim_5HT6 ↑ cAMP AC_stim_5HT6->cAMP_stim_5HT6 Neuronal_Response Modulation of Neuronal Excitability & Cognition cAMP_stim_D1->Neuronal_Response cAMP_inhib->Neuronal_Response IP3_DAG->Neuronal_Response cAMP_stim_5HT6->Neuronal_Response Lu_AF35700 Lu_AF35700 Lu_AF35700->D1R Blocks (High Affinity) Lu_AF35700->D2R Blocks Lu_AF35700->5HT2AR Blocks Lu_AF35700->5HT6R Blocks Serotonin Serotonin Serotonin->5HT2AR Serotonin->5HT6R

Lu AF35700's proposed mechanism of action.

Preclinical Efficacy

Detailed head-to-head preclinical studies comparing this compound and Lu AF35700 are not available in the public domain. However, some insights can be drawn from individual studies.

  • Lu AF35700: In a phencyclidine (PCP) rat model of schizophrenia, Lu AF35700 was shown to reverse PCP-induced alterations in thalamo-cortical activity. This model is used to assess the potential efficacy of antipsychotic drugs against psychosis-like behaviors.

Due to the discontinuation of this compound's development, extensive preclinical data in similar models have not been published.

Pharmacokinetics

A comprehensive comparison of the pharmacokinetic profiles of this compound and Lu AF35700 is limited by the lack of publicly available data for this compound.

Table 2: Pharmacokinetic Profile Comparison

ParameterThis compoundLu AF35700
Absorption Data not publicly availableAppears to be dose-proportional. Oral tablet administration resulted in about 35% lower exposure compared to an oral solution. Food increased AUC and Cmax by 22% and 11%, respectively, but tmax was unaffected.
Distribution Data not publicly availableLarge volumes of distribution (~5000L for Lu AF35700 and its metabolite), suggesting extensive tissue distribution.
Metabolism Data not publicly availableMetabolized by CYP2C19. Its major metabolite, Lu AF36152, is metabolized by CYP2D6.
Elimination Data not publicly availableThe elimination half-life of Lu AF35700 is approximately 9 hours, and for its metabolite, Lu AF36152, it is around 14 hours.

Clinical Efficacy and Safety

Clinical trial data provides the most definitive comparison of these two compounds, although this compound did not progress to Phase III.

Table 3: Clinical Trial Overview

FeatureThis compoundLu AF35700
Phase of Development Discontinued after Phase IICompleted Phase III, but failed to meet primary endpoint
Comparator(s) Placebo, OlanzapineRisperidone, Olanzapine
Primary Endpoint Statistically significant separation from placebo in Phase IIFailed to show superiority over active comparators on the PANSS total score in treatment-resistant schizophrenia
Key Efficacy Findings Showed "convincing efficacy" in Phase IIShowed evidence of antipsychotic efficacy, but did not differentiate from conventional treatments in TRS.
Key Safety/Tolerability Findings Reported to have a "convincing safety data" profile in Phase IIGenerally well-tolerated. The most common adverse events were increased weight and headache. Prolactin levels decreased.
Experimental Protocol: Lu AF35700 Phase III Trial (NCT02717195)

A summary of the methodology for the pivotal Phase III trial of Lu AF35700 is provided below.

Lu_AF35700_Trial_Workflow Screening Screening (3 weeks) - Diagnosis confirmation (DSM-5, MINI) - Inclusion/Exclusion criteria Prospective_Confirmation Prospective Confirmation (6 weeks) - Single-blind treatment with olanzapine or risperidone Screening->Prospective_Confirmation Randomization Randomization (1:1:1) Prospective_Confirmation->Randomization Treatment_Arm_1 Lu AF35700 10 mg/day Randomization->Treatment_Arm_1 Treatment_Arm_2 Lu AF35700 20 mg/day Randomization->Treatment_Arm_2 Treatment_Arm_3 Active Comparator (Continue Olanzapine or Risperidone) Randomization->Treatment_Arm_3 Double_Blind_Treatment Double-Blind Treatment (10 weeks) Treatment_Arm_1->Double_Blind_Treatment Treatment_Arm_2->Double_Blind_Treatment Treatment_Arm_3->Double_Blind_Treatment Safety_Follow_Up Safety Follow-up (6 weeks) Double_Blind_Treatment->Safety_Follow_Up Open_Label_Extension Open-Label Extension (1 year) (Optional for completers) Double_Blind_Treatment->Open_Label_Extension

Workflow of the Lu AF35700 Phase III trial.

Inclusion Criteria: Patients diagnosed with schizophrenia according to DSM-5, confirmed by the Mini International Neuropsychiatric Interview. Patients were required to have confirmed treatment resistance.

Primary Outcome: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

Conclusion

This compound and Lu AF35700 represent two distinct strategies in the development of atypical antipsychotics. This compound followed a more traditional path of potent, balanced antagonism at key dopamine and serotonin receptors. In contrast, Lu AF35700 was designed with a novel, D₁-preferential profile, aiming to improve upon the efficacy and tolerability of existing treatments, particularly in the challenging population of patients with treatment-resistant schizophrenia.

While this compound's development was halted for strategic reasons, Lu AF35700's failure to demonstrate superiority in Phase III trials highlights the complexities of translating promising preclinical profiles into clinical success. The data suggests that while Lu AF35700 is an active antipsychotic, its unique receptor binding profile did not confer a significant clinical advantage over established treatments in the population studied.

For researchers, the story of these two compounds underscores the ongoing challenges in antipsychotic drug development and the need for a deeper understanding of the neurobiological underpinnings of schizophrenia to develop more effective therapies. Further investigation into the signaling pathways and downstream effects of compounds with novel receptor profiles like Lu AF35700 may yet yield valuable insights for future drug discovery efforts.

References

Zicronapine's Potential in Treatment-Resistant Schizophrenia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Treatment-resistant schizophrenia (TRS) presents a significant clinical challenge, with a substantial portion of patients failing to respond adequately to conventional antipsychotic medications. Clozapine remains the gold-standard treatment for TRS, underscoring the need for novel therapeutic agents with comparable or superior efficacy and improved safety profiles. This guide provides a comparative analysis of Zicronapine (Lu 31-130), a discontinued investigational antipsychotic, and its potential utility in TRS models, benchmarked against established treatments, particularly Clozapine.

While direct preclinical studies evaluating this compound specifically in animal models of treatment-resistant schizophrenia are not publicly available, an examination of its pharmacological profile in comparison to Clozapine can offer insights into its potential efficacy. It is important to note that a clinical trial of this compound in non-acute schizophrenia patients explicitly excluded those with treatment resistance.[1]

Comparative Pharmacological Profiles

This compound is characterized as a multi-receptor antagonist with potent activity at dopamine D1, D2, and serotonin 5-HT2A receptors.[2][3] This profile shares some similarities with atypical antipsychotics known to be effective in schizophrenia. The table below summarizes the receptor binding affinities of this compound and key comparator drugs. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Lu 31-130)ClozapineOlanzapineRisperidone
Dopamine D1 Potent AntagonistModerate AntagonistLow AntagonistLow Antagonist
Dopamine D2 Potent AntagonistModerate AntagonistHigh AntagonistVery High Antagonist
Dopamine D3 Data not availableModerate AntagonistHigh AntagonistHigh Antagonist
Dopamine D4 Data not availableHigh AntagonistHigh AntagonistModerate Antagonist
Serotonin 5-HT1A Data not availablePartial AgonistModerate AntagonistLow Antagonist
Serotonin 5-HT2A Potent AntagonistHigh AntagonistVery High AntagonistVery High Antagonist
Serotonin 5-HT2C Data not availableHigh AntagonistHigh AntagonistModerate Antagonist
Serotonin 5-HT6 Data not availableHigh AntagonistHigh AntagonistLow Antagonist
Serotonin 5-HT7 Data not availableHigh AntagonistModerate AntagonistLow Antagonist
Muscarinic M1 Data not availableHigh AntagonistHigh AntagonistVery Low Antagonist
Histamine H1 Data not availableHigh AntagonistHigh AntagonistModerate Antagonist
Adrenergic α1 Data not availableHigh AntagonistHigh AntagonistHigh Antagonist
Adrenergic α2 Data not availableHigh AntagonistModerate AntagonistModerate Antagonist

Signaling Pathways in Antipsychotic Action

The therapeutic effects of antipsychotic drugs are mediated through their interaction with various neurotransmitter systems. The diagram below illustrates the key signaling pathways targeted by atypical antipsychotics like Clozapine and potentially this compound.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Antipsychotic Drugs Dopamine_pre Dopamine D2_R D2 Receptor Dopamine_pre->D2_R Binds Serotonin_pre Serotonin 5HT2A_R 5-HT2A Receptor Serotonin_pre->5HT2A_R Binds Signal_Transduction Signal Transduction Cascade D2_R->Signal_Transduction Activates 5HT2A_R->Signal_Transduction Modulates Therapeutic_Effect Therapeutic Effect (Reduction of Psychosis) Signal_Transduction->Therapeutic_Effect This compound This compound This compound->D2_R Antagonizes This compound->5HT2A_R Antagonizes Clozapine Clozapine Clozapine->D2_R Antagonizes Clozapine->5HT2A_R Antagonizes

Fig. 1: Antipsychotic drug action on dopamine and serotonin pathways.

Experimental Protocols for Treatment-Resistant Schizophrenia Models

While this compound has not been documented in TRS models, several established protocols are used to evaluate potential new treatments. These models aim to replicate the hallmark features of TRS, such as persistent positive, negative, and cognitive symptoms despite antipsychotic treatment.

Ketamine-Induced Model of Schizophrenia

This model is widely used to induce schizophrenia-like symptoms in rodents. Sub-chronic administration of the NMDA receptor antagonist, ketamine, produces behavioral abnormalities that are often resistant to typical antipsychotics but may respond to atypical agents like clozapine.[4][5]

Methodology:

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Drug Administration: Ketamine hydrochloride (e.g., 30 mg/kg, i.p.) administered once daily for 5-14 consecutive days.

  • Behavioral Assessments:

    • Positive Symptoms: Locomotor activity (open field test), stereotyped behaviors.

    • Negative Symptoms: Social interaction test, sucrose preference test (for anhedonia).

    • Cognitive Deficits: Novel object recognition test, Morris water maze, prepulse inhibition of the startle reflex.

  • Treatment Evaluation: Test compounds (e.g., this compound) or a comparator (e.g., Clozapine) are administered prior to behavioral testing to assess their ability to reverse ketamine-induced deficits.

Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Ketamine_Admin Sub-chronic Ketamine Administration (e.g., 30 mg/kg, i.p. for 7 days) Acclimatization->Ketamine_Admin Drug_Treatment Test Compound Administration (this compound, Clozapine, etc.) Ketamine_Admin->Drug_Treatment Behavioral_Testing Behavioral Assessments (Open Field, Social Interaction, NOR) Drug_Treatment->Behavioral_Testing Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Fig. 2: Experimental workflow for the ketamine-induced schizophrenia model.
Amphetamine-Induced Sensitization Model

This model is based on the dopamine hypothesis of schizophrenia and is particularly relevant for assessing effects on positive symptoms. Repeated amphetamine administration leads to a sensitized state, characterized by an exaggerated locomotor response to a subsequent amphetamine challenge. This sensitized response can be resistant to typical antipsychotics.

Methodology:

  • Animals: Adult male rodents (mice or rats).

  • Sensitization Phase: Repeated injections of d-amphetamine (e.g., 1-5 mg/kg, i.p.) over several days.

  • Withdrawal Period: A drug-free period (e.g., 7-14 days) to allow for the development of sensitization.

  • Challenge Phase: Administration of a lower dose of amphetamine to elicit a hyper-locomotor response.

  • Treatment Evaluation: The test compound is administered before the amphetamine challenge to determine if it can attenuate the sensitized locomotor response.

Discussion and Future Directions

The potent antagonism of D2 and 5-HT2A receptors by this compound aligns with the pharmacological profile of many effective atypical antipsychotics. However, the unique efficacy of Clozapine in TRS is thought to stem from its complex interactions with a broader range of receptors, including D1, D4, various serotonin subtypes, muscarinic, and histaminergic receptors, as well as its relatively lower affinity for D2 receptors compared to other antipsychotics. This broad receptor profile is believed to contribute to its superior efficacy in patients who do not respond to drugs that are primarily D2/5-HT2A antagonists.

Given that this compound's development was halted and its clinical trials excluded treatment-resistant patients, its potential in this specific and challenging patient population remains speculative. To ascertain its true potential, this compound would need to be evaluated in established animal models of TRS, such as the ketamine-induced or amphetamine sensitization models described above. Such studies would need to include direct comparisons with Clozapine to provide a meaningful benchmark.

Future research in the development of novel treatments for TRS should continue to explore compounds with multi-receptor profiles that extend beyond simple D2 and 5-HT2A antagonism. The complex neurobiology of treatment resistance likely involves alterations in multiple neurotransmitter systems, and effective therapies will need to address this complexity.

References

A Head-to-Head Comparison of Zicronapine and Clozapine for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Zicronapine (Lu 31-130), an investigational atypical antipsychotic, and Clozapine, the gold-standard treatment for treatment-resistant schizophrenia. Due to the discontinuation of this compound's development, publicly available data is limited. This comparison is based on the available preclinical and clinical information.

Executive Summary

This compound, a novel antipsychotic, demonstrated potent antagonism at dopamine D1, D2, and serotonin 5-HT2A receptors in early studies. Phase II clinical trials showed promising efficacy in managing symptoms of schizophrenia. Clozapine is an atypical antipsychotic with a complex pharmacological profile, exhibiting efficacy in treatment-resistant schizophrenia. It interacts with a wide range of neurotransmitter receptors, which is thought to contribute to its broad efficacy but also its significant side-effect profile. This guide presents a comparative overview of their receptor binding affinities, preclinical data, and clinical findings.

Data Presentation

Table 1: Comparative Receptor Binding Affinity (Ki, nM) of this compound and Clozapine
ReceptorThis compound (Ki, nM)Clozapine (Ki, nM)
Dopamine D1Potent Antagonist (specific Ki not consistently reported)130
Dopamine D2Potent Antagonist (specific Ki not consistently reported)125 - 254
Dopamine D3-4.2
Dopamine D4-4.0
Serotonin 5-HT1A-11
Serotonin 5-HT2APotent Antagonist (specific Ki not consistently reported)4 - 11
Serotonin 5-HT2C-10.5
Serotonin 5-HT3-5.8 - 13.4 (human)
Serotonin 5-HT6--
Serotonin 5-HT7--
Adrenergic α1-25
Adrenergic α2-23
Histamine H1--
Muscarinic M1-9.5

Data for this compound is limited. "Potent Antagonist" indicates strong binding, though specific Ki values are not consistently available in the public domain. Data for Clozapine is compiled from various sources and may show variability based on experimental conditions.

Table 2: Preclinical Efficacy in Animal Models of Schizophrenia
Animal ModelThis compoundClozapine
Conditioned Avoidance Response (CAR) Data not publicly available.Suppresses conditioned avoidance response, indicative of antipsychotic activity.[1]
Prepulse Inhibition (PPI) Deficit Data not publicly available.Attenuates PPI deficits in animal models, suggesting efficacy in sensorimotor gating deficits.[2][3]
Table 3: Clinical Efficacy in Schizophrenia (Phase II Data for this compound)
ParameterThis compoundClozapine (in Treatment-Resistant Schizophrenia)
PANSS Total Score Reduction Statistically significant improvement from baseline. In one 12-week study, showed similar improvement to olanzapine, with a statistically significant difference in favor of this compound at Week 1.[4]Mean reduction of 22.0 points from baseline in a meta-analysis.[2]
Responder Rate (≥20% PANSS reduction) Showed an increase in the proportion of responders over time, with no statistically significant difference compared to olanzapine in one study.Approximately 40.1% of patients with treatment-resistant schizophrenia respond to clozapine.

Clinical trial data for this compound is from Phase II studies and was not directly compared with Clozapine in these trials. Clozapine data is from studies in treatment-resistant populations.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (General Protocol)

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation:

    • Cells expressing the target receptor are cultured and harvested.

    • The cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.

    • The membrane pellet is resuspended in an assay buffer.

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) is incubated with the prepared cell membranes.

    • Varying concentrations of the test compound (this compound or Clozapine) are added to compete with the radioligand for binding to the receptor.

    • A control with a known high-affinity ligand is used to determine non-specific binding.

  • Separation and Detection:

    • The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

    • The radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conditioned Avoidance Response (CAR) Test in Rats

This test assesses the potential antipsychotic activity of a compound by measuring its effect on a learned avoidance behavior.

  • Apparatus: A shuttle box with two compartments, a grid floor capable of delivering a mild foot shock, a conditioned stimulus (CS) such as a light or a buzzer, and an unconditioned stimulus (US), the foot shock.

  • Training:

    • A rat is placed in the shuttle box.

    • The CS is presented for a short period (e.g., 10 seconds), followed by the US (foot shock).

    • The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it fails to do so, it can escape the shock by moving to the other compartment after the US has started (escape response).

    • This training is repeated until the rat consistently performs the avoidance response.

  • Testing:

    • Trained rats are administered the test compound (this compound or Clozapine) or a vehicle.

    • After a specific pre-treatment time, the rats are placed back in the shuttle box and subjected to a series of trials with the CS.

    • The number of avoidance responses, escape responses, and failures to respond are recorded.

  • Interpretation: Antipsychotic drugs typically suppress the conditioned avoidance response at doses that do not impair the escape response, indicating a specific effect on the learned behavior rather than general motor impairment.

Prepulse Inhibition (PPI) Test in Mice

This test measures sensorimotor gating, a neurological process that is often deficient in individuals with schizophrenia.

  • Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of the mouse and a speaker to deliver acoustic stimuli.

  • Procedure:

    • The mouse is placed in the startle chamber for an acclimation period with background white noise.

    • The test consists of different trial types presented in a pseudorandom order:

      • Pulse-alone trials: A loud acoustic stimulus (the pulse, e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 74-90 dB) is presented shortly before the pulse.

      • Prepulse-alone trials: Only the prepulse is presented.

      • No-stimulus trials: Only background noise is present.

  • Data Analysis:

    • The startle amplitude is measured for each trial.

    • Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

  • Interpretation: A higher %PPI indicates better sensorimotor gating. Antipsychotic drugs are expected to restore PPI deficits in animal models of schizophrenia.

Mandatory Visualization

Receptor_Binding_Profile cluster_this compound This compound cluster_clozapine Clozapine ZIC This compound ZD1 D1 ZIC->ZD1 Antagonist ZD2 D2 ZIC->ZD2 Antagonist Z5HT2A 5-HT2A ZIC->Z5HT2A Antagonist CLOZ Clozapine CD1 D1 CLOZ->CD1 Antagonist CD2 D2 CLOZ->CD2 Antagonist CD3 D3 CLOZ->CD3 Antagonist CD4 D4 CLOZ->CD4 Antagonist C5HT1A 5-HT1A CLOZ->C5HT1A Antagonist C5HT2A 5-HT2A CLOZ->C5HT2A Antagonist C5HT2C 5-HT2C CLOZ->C5HT2C Antagonist C5HT3 5-HT3 CLOZ->C5HT3 Antagonist CA1 α1 CLOZ->CA1 Antagonist CA2 α2 CLOZ->CA2 Antagonist CM1 M1 CLOZ->CM1 Antagonist

Caption: Simplified receptor binding profiles of this compound and Clozapine.

Experimental_Workflow cluster_assay Receptor Binding Assay prep Membrane Preparation incubation Incubation with Radioligand and Test Compound prep->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: General experimental workflow for a radioligand binding assay.

Signaling_Pathway cluster_antipsychotic Antipsychotic Action drug This compound / Clozapine d2 D2 Receptor drug->d2 Antagonism ac Adenylyl Cyclase d2->ac camp cAMP ac->camp pka PKA camp->pka response Cellular Response (Reduced Dopaminergic Neurotransmission) pka->response

Caption: Simplified dopamine D2 receptor signaling pathway antagonism.

References

Safety Operating Guide

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Zicronapine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for Zicronapine, a potent atypical antipsychotic compound. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement for all procedures involving this compound.

PPE CategorySpecificationRationale
Respiratory Protection Suitable, properly fitted respiratorTo prevent inhalation of dust or aerosols[1].
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes or airborne particles[1].
Hand Protection Chemical-resistant protective glovesTo prevent skin contact[1].
Body Protection Impervious clothing (e.g., lab coat, coveralls)To protect skin and personal clothing from contamination[1].

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed for all experimental procedures.

Zicronapine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don_PPE 1. Don Required PPE Prepare_Work_Area 2. Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Handle_this compound 3. Handle this compound Prepare_Work_Area->Handle_this compound Decontaminate_Surfaces 4. Decontaminate Surfaces Handle_this compound->Decontaminate_Surfaces Segregate_Waste 5. Segregate Waste Decontaminate_Surfaces->Segregate_Waste Doff_PPE 6. Doff PPE Segregate_Waste->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: this compound Handling Workflow

Experimental Protocol for Safe Handling:

  • Donning PPE: Before entering the designated handling area, all personnel must don the required PPE as specified in the table above.

  • Work Area Preparation: All handling of this compound must occur in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.

  • Handling: Avoid direct contact with the skin, eyes, and inhalation. Do not eat, drink, or smoke in the handling area.

  • Decontamination: After handling, thoroughly decontaminate all work surfaces.

  • Waste Segregation: All disposable materials that have come into contact with this compound must be treated as hazardous waste.

  • Doffing PPE: Remove PPE in a designated area to prevent cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Stream Management:

Waste TypeDisposal ContainerDisposal Procedure
Unused this compound Approved hazardous waste containerDispose of contents and container to an approved waste disposal plant.
Contaminated PPE Labeled hazardous waste bagPlace all used gloves, gowns, and other disposable items in a designated, sealed bag for hazardous waste.
Contaminated Labware Sharps container (for sharps) or hazardous waste containerNeedles and syringes must not be crushed, clipped, or capped, but will be placed directly in a sharps box. Other contaminated labware should be placed in a designated hazardous waste container.

Spill Management:

In the event of a spill, the area should be evacuated and secured. Personnel with appropriate training and PPE should manage the cleanup. Collect the spillage and dispose of it as hazardous waste.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, holding eyelids apart. Seek prompt medical attention.

  • Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician immediately.

It is imperative that all personnel are trained on these procedures before handling this compound. An accessible safety shower and eye wash station must be available in the laboratory. Currently, there are no established occupational exposure limit values for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zicronapine
Reactant of Route 2
Zicronapine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.